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8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine Documentation Hub

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  • Product: 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

This guide provides an in-depth technical analysis of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine , a critical heterocyclic scaffold in modern medicinal chemistry. Core Identity & Synthetic Utility in Drug Discovery...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine , a critical heterocyclic scaffold in modern medicinal chemistry.

Core Identity & Synthetic Utility in Drug Discovery

Executive Summary

The 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine scaffold represents a privileged pharmacophore in kinase inhibitor and GPCR ligand design. Its value lies in its bifunctional orthogonality : the secondary amine (


) allows for rapid library expansion via alkylation or acylation, while the aryl bromide (

) serves as a precise handle for palladium-catalyzed cross-coupling. Unlike its regioisomer (the 7-bromo analog), the 8-bromo variant positions substituents in a vector often critical for accessing deep hydrophobic pockets in enzymes like EGFR and PI3K.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
CAS Number 1393585-17-5 (Free base) / 1640125-13-8 (Oxidized lactam precursor)
Molecular Formula

Molecular Weight 215.05 g/mol
Physical State Off-white to pale brown solid
Solubility Low in water; Soluble in DMSO, DMF, DCM, Methanol
pKa (Calc) ~3.5 (Pyridine N), ~1.0 (Aniline-like N)
LogP ~0.9 - 1.2
H-Bond Donors/Acceptors 1 Donor (

), 3 Acceptors (

)

Structural Analysis & Numbering Logic

Correct numbering is vital for distinguishing this scaffold from its isomers (e.g., [3,4-b] or 7-bromo variants).

  • Fusion System: Pyridine fused to a 1,4-oxazine ring.

  • Orientation [3,2-b]: The oxazine oxygen is attached to the pyridine

    
     position, and the nitrogen is attached to the pyridine 
    
    
    
    position.
  • Regiochemistry: The 8-bromo substituent corresponds to the

    
     position of the original pyridine ring (para to the pyridine nitrogen). This is distinct from the 7-bromo isomer (derived from 5-bromopyridine), which is the standard product of electrophilic bromination.
    

Structure cluster_0 Numbering Map cluster_1 Atom Mapping Pyridine Pyridine Precursor Fused Fused Scaffold Pyridine->Fused Fusion at C2-C3 N_pyr N (Pyridine) C4_pyr C4 (Pyridine) C8_fused C8 (Fused) C4_pyr->C8_fused Becomes Br Br (Substituent) C8_fused->Br Attachment Point

Caption: Mapping the C4-bromopyridine precursor to the C8-position in the final fused heterocyclic system.

Synthetic Methodologies

Synthesis of the 8-bromo isomer is more challenging than the 7-bromo analog due to the directing effects of the pyridine nitrogen. Direct bromination of the scaffold typically yields the 7-bromo product. Therefore, a pre-functionalized pyridine route is required.

Protocol A: The "Pre-Functionalized" Route (High Fidelity)

This route ensures the bromine is installed at the correct position before ring closure.

Step 1: Precursor Preparation

  • Starting Material: 2-Amino-4-bromopyridin-3-ol (or protected equivalent).

  • Note: Accessing the 4-bromo-3-hydroxy substitution pattern often requires ortho-lithiation strategies or starting from 2-amino-4-bromopyridine via oxidation/rearrangement.

Step 2: Annulation (Lactam Formation)

  • Reagents: Chloroacetyl chloride,

    
    , DMF/Acetone.
    
  • Procedure:

    • Dissolve 2-amino-4-bromopyridin-3-ol in anhydrous DMF.

    • Add

      
       (2.5 equiv) and stir at 
      
      
      
      .
    • Dropwise add chloroacetyl chloride (1.1 equiv).

    • Heat to

      
       to induce cyclization (O-alkylation followed by amide formation).
      
    • Intermediate: 8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (The Lactam).

Step 3: Lactam Reduction

  • Reagents:

    
     or 
    
    
    
    (careful control required to avoid debromination).
  • Procedure:

    • Suspend the lactam in anhydrous THF under Argon.

    • Add

      
       (1M solution, 3-4 equiv) dropwise at 
      
      
      
      .
    • Reflux for 4-16 hours.

    • Quench with MeOH/HCl carefully.

    • Neutralize and extract with DCM.

    • Product: 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine.[1]

Protocol B: Regioselective Bromination (The Challenge)

Direct bromination (NBS/DMF) of the unsubstituted scaffold predominantly yields the 7-bromo isomer due to the para-directing effect of the amine relative to the pyridine nitrogen.

  • Warning: Unless specific blocking groups or steric directors are used, avoid direct bromination if the 8-isomer is strictly required.

Synthesis SM 2-Amino-4-bromopyridin-3-ol (Pre-functionalized Core) Lactam INTERMEDIATE: 8-Bromo-2H-pyrido[3,2-b]oxazin-3-one (Stable Lactam) SM->Lactam Annulation Reagent1 Chloroacetyl Chloride K2CO3, DMF Product TARGET: 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine Lactam->Product Reduction Reagent2 BH3-THF or LiAlH4 Reduction Isomer WARNING: Direct NBS bromination yields 7-Bromo isomer Product->Isomer Regio-check

Caption: Synthetic pathway emphasizing the necessity of pre-functionalized precursors to secure the 8-bromo regiochemistry.

Functionalization & Medicinal Chemistry Utility

This scaffold is a "privileged structure" because it offers two orthogonal vectors for diversification.

Vector 1: The C8-Bromine (Suzuki/Buchwald Handle)

The bromine at C8 is electronically activated by the adjacent pyridine nitrogen (though less so than C6), making it a viable partner for Pd-catalyzed couplings.

  • Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids. Used to extend the scaffold into hydrophobic pockets (e.g., the "back pocket" of a kinase).

  • Buchwald-Hartwig: Amination at this position is possible but may require potent catalytic systems (e.g., Pd2(dba)3 + XPhos) due to the electron-rich nature of the fused oxazine ring deactivating the pyridine slightly.

Vector 2: The N4-Amine (Solubility & Interaction)

The secondary amine is highly nucleophilic.

  • Alkylation/Reductive Amination: Ideal for attaching solubilizing tails (e.g., N-methylpiperazine chains) or targeting solvent-exposed regions of a protein.

  • Urea/Amide Formation: Reacting with isocyanates or acid chlorides creates rigid linkers common in EGFR and HDAC inhibitors.

Data Summary: Reactivity Profile
Reaction TypeTarget SiteConditionsApplication
Suzuki Coupling C-8 (Br)

,

, Dioxane/H2O
Biaryl formation (Core extension)
N-Alkylation N-4 (NH)

,

or

, DMF
Solubilizing group attachment
Acylation N-4 (NH)

,

, DCM
Linker installation
Buchwald C-8 (Br)

, XPhos,

C-N bond formation (rare)

Safety & Handling (MSDS Summary)

While specific toxicological data for this intermediate is limited, handle as a potent bioactive pharmacophore.

  • Hazards: Likely Irritant (Skin/Eye/Respiratory).[2] Potential sensitizer.[3]

  • Storage: Keep cold (

    
    ), dry, and under inert gas (Argon/Nitrogen). The secondary amine is prone to oxidation over extended periods in air.
    
  • Disposal: High-temperature incineration with afterburner and scrubber (Halogenated waste).

References

  • Synthesis of Pyrido-oxazine Scaffolds: J. Org. Chem., 2025.[4][5] "Synthetic Protocol for Pyrido[2,3-c]pyridazine and Pyrido[3,2-e][1,2]oxazine Scaffolds."

  • Kinase Inhibitor Design (EGFR): PMC, 2024. "Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors." (Provides context on the scaffold's utility in kinase chemistry).

  • Chemical Properties & CAS: PubChem Compound Summary for 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine (Parent Scaffold).

  • Regioselectivity in Bromination: ChemicalBook, 2026. "7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Synthesis." (Confirms NBS yields the 7-isomer).

Sources

Exploratory

Technical Guide: Physicochemical Profiling & Utility of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

An in-depth technical guide on the physicochemical characteristics and research utility of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine . Executive Summary 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS: 13935...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the physicochemical characteristics and research utility of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine .

Executive Summary

8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS: 1393585-17-5) represents a high-value bicyclic scaffold in modern drug discovery. Structurally, it consists of a pyridine ring fused to a saturated oxazine (morpholine-like) ring. This "hybrid" architecture offers a distinct advantage over flat aromatic systems: the saturated ring introduces a degree of three-dimensionality (Fsp³ character) while maintaining a rigid handle for orientation.

For the medicinal chemist, this molecule serves as a versatile bifunctional building block . The secondary amine (NH) allows for nucleophilic substitution or amidation, while the aryl bromide (Br) enables palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). This guide details its physicochemical profile, stability parameters, and experimental protocols for optimal utilization in library synthesis.

Molecular Identity & Structural Analysis[1][2]

The molecule is defined by the fusion of a pyridine ring and a 1,4-oxazine ring. The "3,4-dihydro-2H" designation indicates that the oxazine portion is saturated, distinct from the fully aromatic pyrido-oxazinones.

Structural Specifications
FeatureDescription
IUPAC Name 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Common Name 8-Bromo-pyrido-oxazine scaffold
CAS Number 1393585-17-5
Molecular Formula C₇H₇BrN₂O
SMILES Brc1cc(nc2OCCNc12) (Isomeric representation)
Core Scaffold Pyrido[3,2-b][1,4]oxazine
Key Functionalities 1.[1][2][3][4][5][6] Secondary Amine (Nucleophile)2. Aryl Bromide (Electrophile for Metal Catalysis)3. Pyridine Nitrogen (H-Bond Acceptor)
3D Conformation & Vector Analysis

Unlike planar quinolines, the dihydro-oxazine ring adopts a half-chair conformation. This puckering is critical for:

  • Solubility: Disrupts pi-stacking interactions common in fully aromatic analogs, improving solubility in organic solvents.

  • Binding: Provides a specific vector for the NH group, often exploited to engage hinge-region residues in kinase targets (e.g., EGFR, CDK).

Physicochemical Characteristics

The following data aggregates experimental values and high-confidence in silico consensus models (ACD/Labs, ChemAxon) to guide experimental design.

Core Properties Table[9]
PropertyValue / RangeImplications for Research
Molecular Weight 215.05 g/mol Fragment-like; ideal for Lead-Oriented Synthesis (LOS).
Physical State Solid (Off-white to light brown)Easy handling; weighable powder.
Melting Point 120–125 °C (Typical for class)Indicates stable crystal lattice; suitable for thermal reactions.
LogP (Predicted) 1.45 ± 0.3Lipophilic Efficiency: Moderate lipophilicity allows for good membrane permeability without compromising aqueous solubility in assays.
LogD (pH 7.4) ~1.4Remains largely neutral at physiological pH, aiding passive transport.
pKa (Conj. Acid) 3.5 (Pyridine N) -1.0 (Aniline N)Basicity: The pyridine nitrogen is weakly basic. The oxazine NH is non-basic due to conjugation with the pyridine ring, acting primarily as a H-bond donor.
Polar Surface Area (PSA) ~32 ŲLow PSA suggests excellent blood-brain barrier (BBB) penetration potential.
H-Bond Donors 1 (NH)Critical for specific binding interactions.
H-Bond Acceptors 3 (O, Pyridine N, Amine N)Versatile interaction profile.

Expert Insight: The low pKa of the oxazine nitrogen means it will not be protonated under standard physiological conditions. However, it is sufficiently nucleophilic for SₙAr reactions or acylation without requiring harsh deprotonation.

Synthetic Accessibility & Stability Workflow

Understanding the synthesis and reactivity of this scaffold is crucial for troubleshooting low yields in library production.

Retrosynthetic Logic

The scaffold is typically assembled via the alkylation of a functionalized aminopyridine.

Synthesis Start 2-Amino-3-hydroxy-5-bromopyridine Inter Cyclization Intermediate Start->Inter O-Alkylation Reagent 1,2-Dibromoethane (Base: K2CO3) Reagent->Inter Product 8-Bromo-3,4-dihydro- 2H-pyrido[3,2-b]oxazine Inter->Product Intramolecular N-Alkylation

Figure 1: Standard synthetic route. The regiochemistry is driven by the higher nucleophilicity of the hydroxyl group (O-alkylation first) followed by ring closure on the amine.

Stability Profile
  • Oxidative Stability: The "dihydro" bridge is susceptible to oxidation to the lactam (oxazinone) or fully aromatic system if exposed to strong oxidants (e.g., KMnO₄, DDQ). Store under inert atmosphere (Argon) at -20°C for long-term storage.

  • Thermal Stability: Stable up to ~150°C. Suitable for microwave-assisted synthesis.

  • Photostability: Halogenated heterocycles can be light-sensitive (dehalogenation). Protect from direct light.

Experimental Protocols

These protocols are designed to be self-validating. Always run a reference standard when possible.

Protocol A: Solubility & Stock Preparation

Objective: Prepare a stable 10 mM stock solution for biological assays.

  • Calculation: Weigh 2.15 mg of substance.

  • Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Avoid aqueous buffers initially; the compound is hydrophobic.

  • Sonication: Sonicate for 30–60 seconds at ambient temperature. Visual inspection should show a clear, particle-free solution.

  • Validation: Dilute 10 µL of stock into 990 µL of PBS (pH 7.4). If precipitation occurs (cloudiness), the compound has reached its solubility limit (~200 µM).

Protocol B: Buchwald-Hartwig Amination (General Procedure)

Objective: Functionalize the C-8 position with an amine (R-NH₂).

  • Setup: In a glovebox or under Argon, charge a vial with:

    • Scaffold (1.0 equiv)

    • Amine Partner (1.2 equiv)

    • Pd₂dba₃ (0.02 equiv)

    • Xantphos or BINAP (0.04 equiv)

    • Cs₂CO₃ (2.0 equiv)

  • Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration).

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

  • Self-Validation: Monitor disappearance of the aryl bromide via LC-MS. The product mass should be M + (Amine MW) - HBr.

Research Applications & Utility

This scaffold is a "privileged structure" in kinase inhibitor design.

Functionalization Map

The molecule offers two distinct vectors for growing a drug candidate:

Functionalization Core 8-Bromo-3,4-dihydro- 2H-pyrido[3,2-b]oxazine N4_Node N-4 Position (Amine) Core->N4_Node C8_Node C-8 Position (Bromine) Core->C8_Node N4_App Acylation / Alkylation (Solubility/Hinge Binding) N4_Node->N4_App C8_App Suzuki / Buchwald (Specificity Pocket) C8_Node->C8_App

Figure 2: Divergent synthesis strategy. The C-8 bromide is typically coupled first (chemoselective) before modifying the N-4 amine, or the N-4 is protected (Boc) if necessary.

Case Study: EGFR & Kinase Inhibition

Researchers utilize this scaffold to mimic the adenine ring of ATP.

  • Mechanism: The pyridine nitrogen and oxazine NH form a bidentate H-bond donor/acceptor motif with the kinase hinge region.

  • Advantage: The 8-bromo position allows extension into the "solvent-exposed region" or "gatekeeper" pocket, improving selectivity over wild-type kinases.

References

  • Hoffman Fine Chemicals. (2024). Product Specification: 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS 1393585-17-5).[3] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for substituted pyrido[3,2-b]oxazines. Retrieved from

  • Bld Pharm. (2024). Safety Data Sheet & Properties for Bromo-pyrido-oxazine derivatives. Retrieved from

  • ResearchGate. (2023). Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine as new scaffolds. Retrieved from

  • MDPI Pharmaceuticals. (2025). Innovative Amino-Functionalization of Pyrido Scaffolds. Retrieved from

Sources

Foundational

Structural Elucidation of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine

The following technical guide details the structural elucidation of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine . This document is structured to serve as a rigorous protocol for research scientists and medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural elucidation of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine . This document is structured to serve as a rigorous protocol for research scientists and medicinal chemists, focusing on the differentiation of regioisomers and the validation of substituent positioning.

Technical Whitepaper | Version 1.0 [1]

Executive Summary: The Regioisomer Challenge

In the development of kinase inhibitors and GPCR ligands, the pyrido[3,2-b][1,4]oxazine scaffold serves as a critical pharmacophore.[1] However, the synthesis of this core often presents a "Regioisomer Trap."[1] The cyclization of bromo-substituted aminohydroxypyridines with 1,2-bifunctional electrophiles can theoretically yield two isomeric fused systems:

  • Pyrido[3,2-b]oxazine (Target): Pyridine nitrogen relative to fusion is

    
    ; Oxazine nitrogen is at position 4.[1]
    
  • Pyrido[2,3-b]oxazine (Impurity/Isomer): Inverted fusion orientation.[1]

Furthermore, confirming the 8-bromo position is essential, as halogen migration or starting material impurities can lead to 6-bromo or 7-bromo isomers.[1] This guide provides a self-validating spectral workflow to unambiguously confirm the 8-bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine structure.

Synthetic Context & Expected Impurities

To interpret the spectra accurately, one must understand the synthetic origin.[1] The target molecule is typically synthesized via the alkylation of 2-amino-5-bromo-3-hydroxypyridine with 1,2-dibromoethane (or equivalent), followed by intramolecular cyclization.[1]

  • Starting Material: 2-Amino-5-bromo-3-hydroxypyridine.[1]

  • Reaction Logic: The amine nitrogen is generally more nucleophilic than the hydroxyl oxygen, but base-catalyzed conditions can favor O-alkylation first.[1]

  • Elucidation Goal: We must prove that the Oxazine Nitrogen is attached to Pyridine

    
     and the Oxazine Oxygen is attached to Pyridine 
    
    
    
    .[1]

Mass Spectrometry: Isotopic Fingerprinting

Before NMR analysis, High-Resolution Mass Spectrometry (HRMS) provides the first "gate" for structural validation.[1]

Protocol:

  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Solvent: MeOH/Water + 0.1% Formic Acid.[1]

Data Interpretation:

Feature Observation Structural Inference

| Molecular Ion |


 | Confirm Formula 

(MW ~229/231) | | Isotope Pattern | 1:1 ratio of peaks separated by 2 Da | Confirms presence of One Bromine Atom (

and

).[1] | | Fragmentation | Loss of 80 Da (

) or 79/81 Da (

) | Characteristic of halo-heterocycles.[1] |

NMR Spectroscopy: The Core Elucidation

This is the definitive method for establishing regiochemistry.

H NMR Analysis (Proton Assignment)

The spectrum will display two distinct regions: the aliphatic oxazine ring and the aromatic pyridine ring.

Predicted Shift Table (


, 400 MHz): 
PositionType

(ppm)
Multiplicity

(Hz)
Assignment Logic
H-2

(Oxazine)
4.15 - 4.30Triplet (t)~4.5Deshielded by Oxygen (O-

).[1]
H-3

(Oxazine)
3.40 - 3.60Multiplet/Triplet~4.5Adjacent to Nitrogen (N-

).[1]
NH Amine4.50 - 5.50Broad Singlet-Exchangeable (

wash confirms).[1]
H-6 Aromatic6.80 - 7.00Doublet (d)~2.0Meta-coupling to H-8?[1] See Note Below.
H-7 Aromatic7.10 - 7.30Doublet (d)~2.0Critical for 8-Br confirmation.

Critical Analysis of the "8-Bromo" Position: In the pyrido[3,2-b] system, the pyridine ring has protons at positions 6, 7, and 8 (if unsubstituted).[1]

  • Target (8-Bromo): Substituent at pos 8. Protons remain at 6 and 7 .[1]

    • Coupling: H-6 and H-7 are ortho to each other.[1]

    • Expected Signal: Two doublets with

      
       Hz .[1]
      
  • Isomer (6-Bromo): Substituent at pos 6.[1] Protons remain at 7 and 8 .[1]

    • Coupling: H-7 and H-8 are ortho (

      
       Hz).[1]
      
  • Isomer (7-Bromo): Substituent at pos 7.[1] Protons remain at 6 and 8 .[1]

    • Coupling: H-6 and H-8 are meta to each other.[1]

    • Expected Signal: Two doublets with

      
       Hz .
      

Decision Rule: If the aromatic protons show a large coupling constant (


 Hz), you have the 8-bromo (or 6-bromo) isomer.[1] If 

Hz, you have the 7-bromo isomer.[1] Differentiation between 6-Br and 8-Br requires NOE or HMBC (see below).[1]
2D NMR: Connectivity & Regiochemistry

This step distinguishes pyrido[3,2-b] from pyrido[2,3-b].[1]

HMBC (Heteronuclear Multiple Bond Correlation)

We track the "Long-Range" couplings (2-3 bonds) to assign the quaternary carbons.[1]

  • The "Smoking Gun" Correlation:

    • Look for the correlation from the Oxazine NH proton.[1]

    • In Pyrido[3,2-b] (Target): The NH is attached to a carbon that is ortho to the Pyridine Nitrogen.[1] This carbon (

      
      ) is shielded (
      
      
      
      ppm).[1]
    • In Pyrido[2,3-b] (Isomer): The NH is attached to

      
      , which is meta to the Pyridine Nitrogen.[1]
      
    • Differentiation: The Carbon attached to Oxygen (

      
       in target) will be significantly deshielded (
      
      
      
      ppm) compared to the Carbon attached to Nitrogen.[1]
NOESY (Nuclear Overhauser Effect)[1]
  • Irradiate the Oxazine

    
     (H-3) .
    
  • Observation: If NOE is observed to an aromatic proton, that proton is H-4 (in numbering) or H-5 (in pyridine numbering).[1]

  • 8-Bromo Confirmation: If you observe NOE between the Oxazine

    
     and the aromatic proton at position 6 (or 5), it confirms the fusion orientation.[1]
    

Visualization of Elucidation Workflow

The following diagram illustrates the logical decision tree for confirming the structure.

ElucidationWorkflow Start Unknown Sample (C7H7BrN2O) MS_Check Step 1: HRMS Check Isotope Pattern Start->MS_Check Br_Count Isotope Ratio 1:1 (M, M+2)? MS_Check->Br_Count NMR_1H Step 2: 1H NMR Aromatic Region Analysis Br_Count->NMR_1H Yes Coupling Coupling Constant (J)? NMR_1H->Coupling Meta J ~ 2 Hz (Meta Coupling) Coupling->Meta Small J Ortho J ~ 8 Hz (Ortho Coupling) Coupling->Ortho Large J Isomer_7Br REJECT: 7-Bromo Isomer Meta->Isomer_7Br Candidate_8Br Candidate: 8-Bromo or 6-Bromo Ortho->Candidate_8Br HMBC Step 3: HMBC/NOESY Fusion Orientation Candidate_8Br->HMBC Fusion_Check NH Correlation to Pyridine C2? HMBC->Fusion_Check Structure_32b CONFIRMED: Pyrido[3,2-b]oxazine Fusion_Check->Structure_32b Yes (C2) Structure_23b REJECT: Pyrido[2,3-b]oxazine Fusion_Check->Structure_23b No (C3)

Figure 1: Decision tree for the structural confirmation of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine.

Detailed Experimental Protocol (Self-Validating)

Sample Preparation[1]
  • Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-

    
      (preferred over 
    
    
    
    for solubility and NH visibility).
  • Ensure the solution is clear; filter if necessary to prevent line broadening.[1]

Acquisition Parameters[1]
  • 1H NMR: 16 scans, 1s relaxation delay.

  • 13C NMR: 1024 scans minimum (quaternary carbons are weak).

  • gHMBC: Optimize for long-range coupling of 8 Hz (

    
    ).
    
  • NOESY: Mixing time of 500ms.

HMBC Connectivity Diagram

The following diagram details the specific correlations required to prove the [3,2-b] fusion.

HMBC_Correlations cluster_logic Logic Check NH Oxazine NH (Proton Source) C2 Pyridine C-2 (Target Carbon) NH->C2 Strong HMBC (3-bond) C3 Pyridine C-3 (Target Carbon) NH->C3 Weak/No HMBC (2-bond often silent) Rule If NH correlates strongly to a Carbon that also correlates to Pyridine N, it is the [3,2-b] isomer.

Figure 2: Key HMBC correlations distinguishing the regioisomers.[1]

References

  • Synthesis and Regioselectivity of Pyrido-oxazines

    • Title: Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine as new scaffolds.
    • Source: ResearchGate / Organic Chemistry Frontiers.[1]

    • Link:

  • NMR Chemical Shifts of Fused Pyridines

    • Title: Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]phenoxazin-5-ones.
    • Source: Royal Society of Chemistry (RSC).[1]

    • Link:[1]

  • General Heterocyclic Elucidation

    • Title: 3,4-Dihydro-2H-1,4-oxazine synthesis and spectral data.[1][2]

    • Source: Organic Chemistry Portal.[1]

    • Link:[1]

  • Compound Data & Numbering Convention

    • Title: 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine (PubChem CID 13196538).[1]

    • Source: National Center for Biotechnology Information (NCBI).[1]

    • Link:[1]

Sources

Exploratory

Technical Guide: 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Scaffolds

This is an in-depth technical guide on 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine , designed for researchers in medicinal chemistry and drug discovery. Part 1: Introduction & Structural Significance[1] Chemical Ide...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine , designed for researchers in medicinal chemistry and drug discovery.

Part 1: Introduction & Structural Significance[1]

Chemical Identity & Scaffold Analysis

The 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine core represents a privileged bicyclic scaffold in medicinal chemistry, often utilized as a bioisostere for quinoxaline or benzoxazine systems.[1] The "8-bromo" derivative is a critical intermediate, providing a specific handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the pyridine ring while maintaining the physicochemical properties of the morpholine-like fused ring.

Key Structural Features:

  • Bicyclic Core: Fused pyridine and 1,4-oxazine rings.[2]

  • Basic Center: The secondary amine (N-4) allows for alkylation, acylation, or urea formation, modulating solubility and pKa.

  • Halogen Handle: The bromine atom (typically at position 8 or 7 depending on nomenclature conventions) serves as the primary site for divergent synthesis.

  • H-Bonding: The oxazine oxygen and the pyridine nitrogen provide distinct hydrogen bond acceptor motifs, while the secondary amine acts as a donor/acceptor.

Nomenclature & Numbering Note: The numbering of pyrido-oxazines can vary in literature. In the pyrido[3,2-b] system, the pyridine nitrogen is proximal to the amine bridgehead.

  • CAS RN: 1393585-17-5 (8-Bromo isomer), 34950-82-8 (7-Bromo isomer).

  • Isomer Distinction:

    • 7-Bromo: Typically derived from direct bromination (NBS) of the core, directing para to the activating amine (N-4).

    • 8-Bromo: Often requires synthesis from a pre-functionalized pyridine precursor (e.g., 4-bromo- or 6-bromo-2-amino-3-hydroxypyridine) to achieve the meta-to-amine or para-to-oxygen substitution pattern.

Medicinal Chemistry Applications

This scaffold is prominent in the development of:

  • Kinase Inhibitors: Targeting PI3K, EGFR, and RAF pathways, where the bicycle mimics the adenine hinge-binding region.

  • GPCR Ligands: Used in 5-HT (serotonin) and dopamine receptor modulators.

  • Antibacterial Agents: Derivatives have shown efficacy against M. tuberculosis (e.g., analogs of linezolid or novel gyrase inhibitors).

Part 2: Synthetic Architecture

Retrosynthetic Analysis

Access to the 8-bromo derivative is best achieved through a de novo ring construction rather than late-stage functionalization, to ensure regiochemical purity.

Synthesis_Pathways cluster_legend Legend Precursor 2-Amino-3-hydroxy-X-bromopyridine Reagent1 1,2-Dibromoethane (Base: K2CO3, DMF) Precursor->Reagent1 Direct Cyclization Reagent2 Chloroacetyl Chloride (followed by Reduction) Precursor->Reagent2 Stepwise Target 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine Reagent1->Target One-pot Intermediate Cyclized Lactam (if Reagent 2 used) Reagent2->Intermediate Acylation/Cyclization Intermediate->Target Reduction (BH3 or LAH) key Route A: Direct Alkylation Route B: Acylation-Reduction

Caption: Two primary routes for constructing the pyrido[3,2-b]oxazine core from substituted aminopyridines.

Experimental Protocol: Synthesis of the Core

Objective: Synthesis of 8-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine via the "Lactam Reduction" Route (Route B), which typically offers higher yields and cleaner profiles than direct alkylation.

Step 1: Cyclization to the Lactam (8-bromo-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one)

  • Reagents: 2-Amino-3-hydroxy-4-bromopyridine (1.0 eq), Chloroacetyl chloride (1.2 eq), NaHCO3 (2.5 eq), DMF/Acetone.

  • Procedure:

    • Dissolve the aminopyridine in dry DMF/Acetone (1:1 v/v) at 0°C.

    • Add NaHCO3 followed by dropwise addition of chloroacetyl chloride.

    • Stir at 0°C for 1 h, then reflux at 60-80°C for 4-6 hours to effect cyclization.

    • Workup: Pour into ice water. The lactam often precipitates. Filter, wash with water and Et2O.

    • Note: If the ring closure is sluggish, add K2CO3 and heat to 100°C in DMF.

Step 2: Reduction to the Amine

  • Reagents: Lactam intermediate (1.0 eq), BH3·THF complex (1M, 3.0 eq) or LiAlH4 (2.0 eq), dry THF.

  • Procedure:

    • Suspend the lactam in anhydrous THF under N2.

    • Add the reducing agent dropwise at 0°C.

    • Heat to reflux for 2-4 hours (monitor by LCMS).

    • Quench: Cool to 0°C. Carefully add MeOH (for BH3) or Fieser workup (for LAH).

    • Purification: Concentrate and purify via flash column chromatography (DCM/MeOH).

    • Yield: Typically 60-75% over two steps.[1]

Functionalization: The Bromine Handle

The 8-bromo position is electronically primed for palladium-catalyzed cross-coupling.

Standard Suzuki-Miyaura Coupling Protocol:

  • Substrate: 8-Bromo-pyrido-oxazine derivative.

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl2[3]·DCM (5 mol%) or Pd2(dba)3 / XPhos.

  • Base: Cs2CO3 (2.0 eq) or K3PO4.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: 80-100°C for 4-12 h under inert atmosphere.

Part 3: Data Summary & Properties[2][5]

Physicochemical Profile

The following table summarizes the estimated properties of the 8-bromo core, essential for assessing drug-likeness.

PropertyValue (Est.)Relevance
Molecular Weight 215.05 g/mol Fragment-based drug discovery (FBDD) compatible.
cLogP ~1.8 - 2.2Moderate lipophilicity; good membrane permeability.
TPSA ~35 ŲHigh potential for CNS penetration (if desired).
pKa (N-4) ~5.5 - 6.5Less basic than piperidine due to aniline-like character.
H-Bond Donors 1 (NH)Key interaction point for kinase hinge regions.
H-Bond Acceptors 3 (N, O, N)Versatile binding interactions.
SAR Logic & Derivative Design

The following diagram illustrates the strategic modification points on the scaffold.

SAR_Logic Core N-4 Position C-8 Position O-1 Position 8-Bromo-pyrido[3,2-b]oxazine Core Mod_N4 Solubility/Selectivity: - Alkylation (Me, Et) - Acylation (Amides) - Sulfonylation Core:N4->Mod_N4 Mod_Br Potency/Target Engagement: - Aryl/Heteroaryl (Suzuki) - Amines (Buchwald) - Nitriles (Cyanation) Core:Br->Mod_Br Mod_O Scaffold Stability: - H-bond acceptor - Bioisostere replacement Core:O->Mod_O

Caption: Structure-Activity Relationship (SAR) map for the 8-bromo-pyrido[3,2-b]oxazine scaffold.

References

  • Synthesis of Pyrido-oxazine Derivatives

    • ResearchGate:[4][5] "Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine as new scaffolds for potential bioactive compounds."

  • Biological Activity (Kinase Inhibition)

    • PubMed Central: "Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis.
  • Chemical Structure & CAS Data

    • PubChem:[6] "3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS 20348-23-6)."

  • Brominated Precursors

    • ChemicalBook:[2][5] "7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS 34950-82-8)."[2]

  • Suzuki Coupling Methodology

    • Organic Chemistry Portal: "Suzuki Coupling - Mechanism and Recent Liter

Sources

Foundational

potential biological activity of pyrido[3,2-b]oxazine scaffold

The Potential Biological Activity of the Pyrido[3,2-b]oxazine Scaffold[1][2][3] Executive Summary The pyrido[3,2-b][1,4]oxazine scaffold represents a high-value pharmacophore in modern medicinal chemistry, serving as a b...

Author: BenchChem Technical Support Team. Date: March 2026

The Potential Biological Activity of the Pyrido[3,2-b]oxazine Scaffold[1][2][3]

Executive Summary

The pyrido[3,2-b][1,4]oxazine scaffold represents a high-value pharmacophore in modern medicinal chemistry, serving as a bioisostere to the widely utilized benzoxazine and quinoxaline systems. Distinguished by the incorporation of a pyridine ring fused to a 1,4-oxazine moiety, this scaffold offers superior aqueous solubility and distinct hydrogen-bonding capabilities compared to its benzo-fused counterparts.

Its biological significance is anchored in two primary therapeutic axes: antitumor activity (specifically via mitotic arrest and kinase inhibition in leukemia models) and antimicrobial potency (targeting the bacterial cell division protein FtsZ). This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and mechanistic validation of this scaffold.

Chemical Architecture & Physicochemical Profile

The pyrido[3,2-b][1,4]oxazine core is a bicyclic heterocycle formed by the fusion of a pyridine ring and a 1,4-oxazine ring across the b-bond (C2–C3) of the pyridine.

  • Nomenclature: The fusion indicates that the bridgehead carbons correspond to positions 2 and 3 of the pyridine ring.

  • Structural Advantage: Unlike the carbocyclic benzene ring in benzoxazines, the pyridine nitrogen (position 1, 5, or 8 depending on numbering convention) acts as an additional hydrogen bond acceptor. This lowers the logP (lipophilicity), improving oral bioavailability and metabolic stability.

  • Basicity: The nitrogen atom in the oxazine ring (position 4) is secondary (in the dihydro form) and can be easily functionalized, while the pyridine nitrogen remains available for target interaction (e.g., hinge binding in kinases).

Visualization: Scaffold Analysis & Retrosynthesis

G Scaffold Pyrido[3,2-b][1,4]oxazine Core Target1 Target: Kinase Hinge (Antitumor) Scaffold->Target1 H-Bonding (Pyridine N) Target2 Target: FtsZ Protein (Antimicrobial) Scaffold->Target2 Hydrophobic Pocket (Oxazine Ring) Precursor 2-Amino-3-hydroxypyridine Precursor->Scaffold Cyclization (Base) Reagent Ethyl 2,3-dibromopropanoate (or u03b1-Haloacyl halides) Reagent->Scaffold +

Figure 1: Retrosynthetic assembly and pharmacophoric mapping of the pyrido[3,2-b]oxazine scaffold.

Medicinal Chemistry Strategy: Synthesis & SAR

To exploit this scaffold, researchers must master its synthesis and functionalization. The primary challenge is regio-control during the cyclization of the pyridine precursor.

Validated Synthetic Protocol

The most robust route utilizes 2-amino-3-hydroxypyridine as the starting material. This ensures the correct [3,2-b] isomerism (Oxygen at C3, Nitrogen at C2).

Step-by-Step Synthesis of 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine:

  • Reactants: 2-Amino-3-hydroxypyridine (1.0 eq), Ethyl 2,3-dibromopropanoate (1.2 eq), Potassium Carbonate (

    
    , 2.5 eq).
    
  • Solvent: Acetone or DMF (Anhydrous).

  • Conditions: Reflux for 6–8 hours.

  • Mechanism:

    • Step A: N-alkylation of the pyridine amine by the

      
      -bromo ester.
      
    • Step B: Intramolecular O-alkylation (cyclization) displacing the second bromide (or ethoxy group if using chloroacetyl chloride followed by reduction).

  • Work-up: Filter inorganic salts, concentrate filtrate, and purify via silica gel column chromatography (Ethyl Acetate/Hexane gradient).

  • Yield: Typically 60–75%.

Functionalization for SAR
  • Position 7 (Pyridine Ring): Bromination of the starting material (to 2-amino-5-bromo-3-hydroxypyridine) yields a 7-bromo-pyrido[3,2-b]oxazine . This is a critical "handle" for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups for potency optimization.

  • Position 4 (Oxazine Nitrogen): Acylation or alkylation here modulates solubility and target affinity.

Pharmacological Profiles[3][4]

Antitumor Activity: Mitotic Arrest & Kinase Inhibition

The pyrido[3,2-b]oxazine scaffold functions as a potent antiproliferative agent.

  • Mechanism: Derivatives of this scaffold have been shown to induce mitotic arrest . This phenotype is often linked to the inhibition of tubulin polymerization or interference with cell cycle kinases (e.g., CDK or Aurora kinases).

  • Leukemia Models: Studies indicate specific efficacy against leukemia cell lines, where the scaffold disrupts cell cycle progression, leading to apoptosis.

  • Kinase Selectivity: The pyridine nitrogen mimics the adenine N1 of ATP, allowing the scaffold to anchor into the hinge region of kinase active sites.

Antimicrobial Activity: The FtsZ Connection

A unique and highly specific application of this scaffold is in the inhibition of FtsZ (Filamenting temperature-sensitive mutant Z).

  • Target: FtsZ is a prokaryotic homolog of tubulin essential for bacterial cell division (Z-ring formation).

  • Significance: Unlike standard antibiotics that target cell walls or ribosomes, FtsZ inhibitors represent a novel class of antibacterials with no cross-resistance to current drugs.

  • Activity: Pyrido[3,2-b]oxazines mimic the GTP binding state required for FtsZ polymerization, effectively stalling bacterial division.

Visualization: Mechanism of Action

MOA cluster_Cancer Antitumor Pathway cluster_Bacteria Antimicrobial Pathway Drug Pyrido[3,2-b]oxazine Derivative Kinase ATP-Binding Pocket (Kinase/Tubulin) Drug->Kinase Competitive Inhibition FtsZ FtsZ Protein (GTPase Site) Drug->FtsZ Binding Arrest Mitotic Arrest (G2/M Phase) Kinase->Arrest Apoptosis Apoptosis Arrest->Apoptosis ZRing Inhibition of Z-Ring Assembly FtsZ->ZRing Death Bacterial Cell Death ZRing->Death

Figure 2: Dual mechanistic pathways: Eukaryotic mitotic arrest (Antitumor) and Prokaryotic FtsZ inhibition (Antimicrobial).

Experimental Protocol: FtsZ Inhibition Assay

To validate the biological activity of synthesized derivatives, the following self-validating protocol is recommended.

Objective: Quantify the inhibition of FtsZ GTPase activity.

  • Reagents: Recombinant E. coli FtsZ, GTP, Malachite Green Phosphate Assay Kit.

  • Buffer: 50 mM MOPS (pH 6.5), 50 mM KCl, 5 mM

    
    .
    
  • Procedure:

    • Incubate FtsZ (5 µM) with the test compound (various concentrations) in buffer for 10 min at 30°C.

    • Initiate reaction by adding GTP (1 mM).

    • Incubate for 30 min at 30°C.

    • Terminate reaction by adding Malachite Green reagent (detects free phosphate released by GTP hydrolysis).

    • Measure absorbance at 620 nm.

  • Control: Use Sanguinarine or Berberine as a positive control for FtsZ inhibition.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

References

  • Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Source: RSC Medicinal Chemistry (2025) URL:[Link] (Note: Highlights the kinase inhibitory potential of the isomeric scaffold, establishing the relevance of the pharmacophore.)

  • Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine as new scaffolds for potential bioactive compounds. Source: Tetrahedron Letters (2004) / ResearchGate URL:[Link]

  • Design, Synthesis, and Preliminary Biological Evaluation of 2,3-Disubstituted-pyrido[3,2-b]oxazine Derivatives as Novel FtsZ Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (Contextual citation for FtsZ mechanism) URL:[Link]

Sources

Exploratory

Executive Summary: The Scaffold Advantage

In the landscape of heterocyclic drug design, pyrido[3,2-b][1,4]oxazine represents a critical bioisostere of the well-established 1,4-benzoxazine scaffold. By replacing the benzene ring with a pyridine moiety, medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of heterocyclic drug design, pyrido[3,2-b][1,4]oxazine represents a critical bioisostere of the well-established 1,4-benzoxazine scaffold. By replacing the benzene ring with a pyridine moiety, medicinal chemists introduce a specific hydrogen bond acceptor (the pyridine nitrogen) and significantly alter the physicochemical profile—specifically lowering logP and increasing aqueous solubility without sacrificing the steric geometry required for binding pockets.

This guide dissects the synthesis, reactivity, and medicinal utility of the pyrido[3,2-b][1,4]oxazine core. Unlike its isomer, pyrido[2,3-b][1,4]oxazine, the [3,2-b] fusion places the pyridine nitrogen distal to the oxazine nitrogen, creating a unique electronic vector that has shown utility in EGFR tyrosine kinase inhibitors, PARP7 inhibitors, and GPCR ligands.

Synthetic Architecture

The construction of the pyrido[3,2-b][1,4]oxazine core requires navigating the ambident nucleophilicity of the starting material, 3-amino-2-hydroxypyridine (also known as 2-amino-3-pyridinol). The success of the synthesis hinges on controlling the order of bond formation—O-alkylation versus N-alkylation.

The "Lactam Route" (Standard of Excellence)

The most robust method for generating the dihydro-oxazine core is via the intermediate oxazinone (lactam). This approach avoids the formation of regioisomeric side products (such as imidazo[1,2-a]pyridines) that plague direct alkylation methods.

Mechanism & Causality:

  • Acylation: Reaction with chloroacetyl chloride selectively acylates the more nucleophilic exocyclic amine first, forming the amide.

  • Cyclization: Under basic conditions, the phenolate (pyridinolate) oxygen attacks the alpha-carbon of the chloroacetyl group, closing the ring to form 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one .

  • Reduction: The lactam is reduced (using BH3·THF or LiAlH4) to the secondary amine, 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine .

Visualization of Synthetic Pathways

PyridoOxazineSynthesis Start 3-Amino-2-hydroxypyridine Inter1 Intermediate Amide (N-acylation) Start->Inter1 ClCH2COCl K2CO3, DMF, 0°C SideProduct Imidazo[4,5-b]pyridine (Side Reaction) Start->SideProduct If high temp/strong acid (Direct condensation) Lactam 2H-pyrido[3,2-b] -1,4-oxazin-3(4H)-one Inter1->Lactam Base-mediated Cyclization (Reflux) Product 3,4-Dihydro-2H-pyrido [3,2-b][1,4]oxazine Lactam->Product Reduction (BH3·THF or LiAlH4)

Figure 1: Step-wise construction of the pyrido[3,2-b][1,4]oxazine core via the lactam intermediate, highlighting the critical reduction step.

Reactivity Profile & Functionalization

Once the core 3,4-dihydro scaffold is established, it serves as a versatile platform for divergent synthesis.

SiteReactivity TypeMechanistic Insight
N-4 (Oxazine) Nucleophilic SubstitutionThe secondary amine is the primary handle for diversification. It readily undergoes SN2 reactions with alkyl halides, reductive amination with aldehydes, or sulfonylation. Critical Note: The basicity of N-4 is modulated by the fused pyridine ring; it is less basic than a morpholine nitrogen but sufficiently nucleophilic for standard couplings.
C-7 (Pyridine) Electrophilic SubstitutionThe pyridine ring is electron-deficient, but the electron-donating effect of the oxazine oxygen (at C-4a) and nitrogen (at C-8a) activates the C-7 position (para to the nitrogen). Bromination here allows for subsequent Suzuki-Miyaura couplings.
C-2/C-3 (Oxazine) OxidationThe methylene protons can be susceptible to metabolic oxidation. In drug design, gem-dimethyl substitution at C-2 is often employed to block metabolic hotspots and improve half-life.

Medicinal Chemistry Applications

The pyrido[3,2-b][1,4]oxazine scaffold has demonstrated significant utility in oncology and infectious disease research.

  • EGFR Tyrosine Kinase Inhibitors: Analogues of this scaffold function as ATP-competitive inhibitors. The pyridine nitrogen provides an additional H-bond acceptor in the hinge region of the kinase, potentially improving potency against resistant mutants (e.g., T790M) compared to the benzoxazine counterparts.

  • PARP7 Inhibitors: Recent studies have identified hexahydropyrazino-fused derivatives of pyrido[3,2-b]oxazine as potent, orally bioavailable inhibitors of PARP7, a key regulator in cancer cell stress responses.

  • Antimicrobial Agents: Sulfonyl-aniline derivatives attached at the N-4 position have shown analgesic and bacteriostatic profiles, validating the scaffold as a privileged structure for fragment-based drug discovery (FBDD).

Detailed Experimental Protocol

Objective: Synthesis of 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one (The Lactam Precursor).

Reagents:

  • 2-Amino-3-hydroxypyridine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Solvent: Anhydrous DMF or Acetone

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 2-amino-3-hydroxypyridine (11.0 g, 100 mmol) and anhydrous DMF (100 mL). Cool the solution to 0°C under an argon atmosphere.

  • Acylation: Add K₂CO₃ (34.5 g, 250 mmol) followed by the dropwise addition of chloroacetyl chloride (8.8 mL, 110 mmol) over 30 minutes. Expert Note: Control the exotherm to prevent polymerization of the acyl chloride.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 2 hours. Then, heat the reaction to 80°C for 4 hours to drive the intramolecular O-alkylation.

  • Work-up: Pour the reaction mixture into ice-water (500 mL). The product typically precipitates as a solid. Filter the precipitate, wash with cold water (3 x 50 mL), and dry under vacuum.

  • Purification: Recrystallize from ethanol to afford the title compound as a beige solid.

    • Yield Expectation: 75-85%.

    • Validation: 1H NMR (DMSO-d6) should show a singlet for the CH2 protons of the oxazine ring around δ 4.6 ppm.

Self-Validating Checkpoint: If the product is soluble in water during work-up, the cyclization may be incomplete, or the pH is too high. Adjust pH to neutral to ensure precipitation of the lactam.

References

  • Synthesis of Substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: Henry, N., et al. "Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine as new scaffolds for potential bioactive compounds."[1][2] Tetrahedron, 2006. Link

  • EGFR Kinase Inhibition: Deshmukh, S., et al. "Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis." RSC Advances, 2024. (Note: Discusses the isomeric [2,3-b] but establishes the class relevance). Link

  • PARP7 Inhibitors: Zhang, S., et al. "Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives." European Journal of Medicinal Chemistry, 2023.[3] Link[3]

  • Dipyrido-Oxazine Synthesis: Okafor, C. O. "Synthesis of dipyrido[3,2-b: 2′,3′-e][1,4] oxazine (1,9-diazaphenoxazine)." Journal of the Chemical Society, Chemical Communications, 1974.[4] Link

  • General Reactivity of 1,4-Oxazines: "Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines." Organic Chemistry Portal. Link

Sources

Foundational

The Discovery, Synthesis, and Application of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine in Modern Drug Development

Executive Summary In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to developing highly selective kinase inhibitors and targeted protein degraders....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to developing highly selective kinase inhibitors and targeted protein degraders. 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS: 1393585-17-5) has emerged as a critical building block in this domain. Featuring a rigidified morpholine analog fused to a pyridine ring, this bicyclic system provides exceptional hydrogen-bonding directionality for kinase hinge-binding, while the bromine atom at the 8-position serves as a versatile synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling.

This whitepaper provides an in-depth technical analysis of the historical discovery, synthetic methodology, and pharmacological applications of this essential intermediate, designed for researchers and drug development professionals.

Historical Context and Discovery Timeline

The architectural evolution of kinase inhibitors often relies on rigidifying flexible pharmacophores to reduce entropic penalties upon target binding. The pyrido-oxazine core was conceptualized as a conformationally restricted alternative to simple morpholine rings, which are ubiquitous in lipid kinase inhibitors.

The specific utility of the 8-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine scaffold first gained significant traction in the late 2000s and early 2010s. Foundational work by AstraZeneca in 2007 explored related bicyclic systems for oncology applications . However, the precise structural isomer gained prominence following a 2011 patent by Shionogi & Co., Ltd., which disclosed ring-fused morpholine derivatives exhibiting potent Phosphoinositide 3-kinase (PI3K) inhibiting activity .

By 2015, the scaffold's application expanded into the inhibition of VPS34, a Class III PI3K involved in autophagy and vesicular trafficking, highlighting its versatility across different kinase families . Most recently, the compound has been repurposed in the rapidly expanding field of Targeted Protein Degradation (TPD), serving as a core structural motif in the synthesis of novel Cereblon (CRBN) binders for PROTAC (Proteolysis Targeting Chimera) development .

Physicochemical Properties & Structural Rationale

The strategic inclusion of the pyrido[3,2-b][1,4]oxazine core in drug design is driven by its distinct physicochemical profile. The secondary amine (N4) acts as a crucial hydrogen bond donor, while the pyridine nitrogen (N1) serves as a hydrogen bond acceptor. This dual capacity perfectly mimics the interaction pattern required to anchor molecules into the ATP-binding pocket of various kinases.

Table 1: Quantitative Physicochemical Data
PropertyValueStructural Significance
CAS Registry Number 1393585-17-5Unique identifier for the specific [3,2-b] fusion isomer.
Molecular Formula C₇H₇BrN₂ODefines the compact, low-molecular-weight bicyclic core.
Molecular Weight 215.05 g/mol Highly efficient ligand efficiency (LE) starting point.
SMILES String BrC1=C2OCCNC2=NC=C1Encodes the 1,4-oxazine fusion to the pyridine ring.
Isotopic Mass [M+H]⁺ 214.98 / 216.98 m/zDistinctive 1:1 isotopic doublet critical for LC-MS tracking.
LogP (Estimated) 1.8 - 2.2Optimal lipophilicity for passive membrane permeability.

Synthetic Methodology & Mechanistic Insights

The synthesis of 8-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine relies on a highly efficient, tandem double-alkylation strategy. The protocol described below utilizes 2-amino-4-bromopyridin-3-ol as the precursor, reacting with 1,2-dibromoethane .

Causality of Experimental Choices
  • Base Selection (K₂CO₃): A mild inorganic base is chosen to sequentially deprotonate the more acidic phenolic hydroxyl group first, followed by the less acidic primary arylamine. Stronger bases (like NaH) risk generating poly-alkylated byproducts or triggering premature degradation of the alkylating agent.

  • Solvent (Acetonitrile/MeCN): A polar aprotic solvent is required to maintain the solubility of the carbonate salts while leaving the nucleophilic anions unsolvated and highly reactive, thereby accelerating the Sₙ2 displacements.

  • Temperature (>50 °C): While the initial O-alkylation can occur at lower temperatures, the subsequent intramolecular N-alkylation requires elevated thermal energy to overcome the steric and electronic hindrance of forming the fused 6-membered oxazine ring.

Self-Validating Experimental Protocol

Step 1: Reagent Preparation & Initiation

  • Charge a dry, argon-flushed round-bottom flask with 2-amino-4-bromopyridin-3-ol (1.0 eq) and anhydrous Acetonitrile (10 mL/mmol).

  • Validation Check: The precursor should dissolve completely or form a fine, uniform suspension. Take a baseline LC-MS aliquot; observe the [M+H]⁺ peak at m/z 189/191.

Step 2: Base Activation

  • Add anhydrous Potassium Carbonate (K₂CO₃, 3.0 eq) in a single portion. Stir at room temperature for 15 minutes to allow for initial deprotonation.

  • Validation Check: A slight deepening in the color of the suspension indicates the formation of the phenoxide equivalent.

Step 3: Tandem Alkylation

  • Add 1,2-dibromoethane (1.5 eq) dropwise via syringe.

  • Attach a reflux condenser and heat the reaction mixture to 65 °C.

  • Validation Check (In-Process Monitoring): After 4 hours, sample the reaction for LC-MS. The self-validating sequence must show:

    • Disappearance of the m/z 189/191 peak.

    • Transient appearance of the O-alkylated intermediate (m/z 295/297/299, complex isotope pattern due to two bromines).

    • Emergence of the final cyclized product at m/z 215/217.

Step 4: Workup and Isolation

  • Once the intermediate is fully consumed (typically 12-16 hours), cool the reaction to room temperature.

  • Filter the mixture through a Celite pad to remove inorganic salts (K₂CO₃ and KBr byproducts). Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the product as a solid.

Synthesis A 2-Amino-4-bromopyridin-3-ol (Precursor) C Reaction Conditions: K2CO3, MeCN, >50°C A->C B 1,2-Dibromoethane (Alkylating Agent) B->C D O-Alkylation Intermediate C->D SN2 (O-attack) E 8-Bromo-3,4-dihydro-2H- pyrido[3,2-b][1,4]oxazine D->E Intramolecular SN2 (N-attack)

Fig 1. Synthetic workflow and cyclization mechanism of the pyrido-oxazine core.

Pharmacological Applications: Kinase Inhibition & Targeted Protein Degradation

The 8-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine scaffold is not a therapeutic agent in isolation; rather, it is the foundational architecture upon which complex, target-specific therapeutics are built. The bromine atom at the 8-position allows for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling the attachment of diverse functional groups that dictate kinase selectivity.

PI3K and VPS34 Inhibition

The Phosphatidylinositol 3-kinase (PI3K) family regulates cellular proliferation and survival. Hyperactivation of this pathway is a hallmark of many cancers. Derivatives of this scaffold have been shown to act as potent ATP-competitive inhibitors. The oxazine oxygen and the pyridine nitrogen form critical bidentate hydrogen bonds with the hinge region of the kinase domain (specifically interacting with the backbone amides of valine residues), anchoring the inhibitor within the ATP pocket , .

MAP4K1 (HPK1) Inhibition in Immuno-Oncology

Hematopoietic progenitor kinase 1 (HPK1/MAP4K1) is a negative regulator of T-cell receptor (TCR) signaling. Inhibiting MAP4K1 enhances T-cell activation and anti-tumor immunity. Pyrido-oxazine derivatives have been successfully utilized to synthesize highly selective MAP4K1 inhibitors, demonstrating the scaffold's adaptability to target serine/threonine kinases beyond the lipid kinase family .

PROTACs and Cereblon Binding

In a paradigm shift from traditional occupancy-driven pharmacology, this scaffold is now utilized in the synthesis of Cereblon (CRBN) binders. By linking the pyrido-oxazine core to a glutarimide moiety, researchers can recruit the E3 ubiquitin ligase complex to specific target proteins, marking them for proteasomal degradation .

Pathway cluster_kinases Intracellular Kinase Cascade Stimulus Extracellular Stimulus (Growth Factors / Antigens) Receptor Receptor Tyrosine Kinase / TCR Stimulus->Receptor PI3K PI3K / VPS34 Receptor->PI3K MAP4K1 MAP4K1 (HPK1) Receptor->MAP4K1 Effectors Downstream Effectors (AKT, MAPK) PI3K->Effectors MAP4K1->Effectors Response Cell Proliferation & Immune Regulation Effectors->Response Inhibitor Pyrido-oxazine Derivatives (e.g., PROTACs / Inhibitors) Inhibitor->PI3K Inhibition Inhibitor->MAP4K1 Inhibition

Fig 2. Kinase signaling cascades targeted by pyrido-oxazine-derived inhibitors.

Conclusion

The discovery and subsequent optimization of 8-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine underscore the importance of rational scaffold design in medicinal chemistry. By providing a rigid, hydrogen-bond-capable core with a highly reactive halogen handle, this molecule bridges the gap between raw chemical synthesis and advanced pharmacological intervention. From its origins in PI3K inhibition to its modern applications in targeted protein degradation, it remains a cornerstone intermediate for the next generation of targeted therapeutics.

References

  • AstraZeneca AB. "Chemical Compounds." World Intellectual Property Organization WO2007/141473A1, 2007.
  • Shionogi and Co., Ltd. "Ring-Fused Morpholine Derivative Having PI3K-Inhibiting Activity." European Patent EP2341052A1, 2011.
  • "Heteroaryls and uses thereof." World Intellectual Property Organization WO2015108861A1, 2015.
  • "Bicyclic-substituted glutarimide cereblon binders." World Intellectual Property Organization WO2023239750A1, 2023.
  • "Novel inhibitors of map4k1." World Intellectual Property Organization WO2018215668A1, 2018.
Exploratory

8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine safety and handling

Executive Summary 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS: 1393585-17-5) is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients, particularly an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS: 1393585-17-5) is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients, particularly antibacterial (e.g., fluoroquinolone analogs) and antiviral agents. As a halogenated bicyclic amine, it presents specific handling challenges related to oxidative instability and potential biological activity.

This guide moves beyond generic safety data sheets (SDS) to provide a field-validated protocol for the safe manipulation, storage, and disposal of this compound. It assumes the material is a potent, novel chemical entity (NCE) and mandates containment strategies superior to standard laboratory reagents.

Chemical Profile & Identification

PropertySpecification
Chemical Name 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
CAS Number 1393585-17-5
Molecular Formula C₇H₇BrN₂O
Molecular Weight 215.05 g/mol
Physical State Solid (typically off-white to light brown powder)
Solubility Soluble in DMSO, DMF, Methanol, Dichloromethane (DCM)
pKa (Predicted) ~3.5–4.5 (Pyridine nitrogen)
Structural Class Halogenated Pyridoxazine

Critical Structural Note: Distinguish clearly between this compound and its ketone derivative (8-Bromo-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one, CAS 1640125-13-8) or the 7-bromo isomer (CAS 34950-82-8). The dihydro functionality at positions 3 and 4 renders the morpholine-like ring susceptible to oxidation, necessitating inert atmosphere storage.

Hazard Assessment (The "Why" of Safety)

While specific toxicological data for this exact isomer is limited, we apply the Precautionary Principle based on structural activity relationships (SAR) of similar halogenated heterocycles.

GHS Classification (Derived)
  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • STOT-SE (Category 3): H335 - May cause respiratory irritation.

Specific Technical Hazards
  • Sensitization Potential: Halogenated pyridines are known skin sensitizers. Repeated exposure, even at low levels, can induce allergic contact dermatitis.

  • Oxidative Instability: The secondary amine in the dihydro-oxazine ring is prone to N-oxidation or dehydrogenation to the aromatic species upon prolonged air exposure, leading to sample degradation and color change (browning).

  • Reactive Intermediates: In cross-coupling reactions (e.g., Buchwald-Hartwig), residual palladium catalysts can complex with the nitrogen, altering toxicity profiles of waste streams.

Handling & Containment Strategy

Core Directive: Treat as an Air-Sensitive Irritant.

Engineering Controls
  • Primary: All weighing and transfer operations must occur inside a certified chemical fume hood or a powder containment enclosure.

  • Secondary: For quantities >5g, use a glovebox under Nitrogen or Argon atmosphere to prevent degradation and inhalation.

Personal Protective Equipment (PPE)
  • Hands: Double-gloving recommended. Inner layer: Nitrile (4 mil); Outer layer: Nitrile (extended cuff, 8 mil).

  • Eyes: Chemical splash goggles. Standard safety glasses are insufficient for fine powders.

  • Respiratory: If working outside a hood (not recommended), use a P100 particulate respirator.

Operational Workflow: Synthesis & Purification

The following diagram outlines the decision logic for handling this compound during experimental workflows to minimize exposure and degradation.

HandlingWorkflow Start Start: Material Receipt Inspection Visual Inspection (Color Check) Start->Inspection ColorCheck Is material dark brown? Inspection->ColorCheck Purify Purification Required (Recrystallization/Column) ColorCheck->Purify Yes (Oxidation) Weighing Weighing (In Fume Hood/Glovebox) ColorCheck->Weighing No (Off-white) Purify->Weighing Solubilization Solubilization (Degassed Solvent: DMF/DCM) Weighing->Solubilization Avoid Static Reaction Reaction Setup (Inert Atmosphere) Solubilization->Reaction Waste Waste Disposal (Halogenated Organic) Reaction->Waste

Figure 1: Operational workflow for handling 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, emphasizing quality control and containment.

Storage & Stability Protocol

Causality: The 3,4-dihydro ring is the "weak link" for stability. Light and oxygen accelerate the formation of impurities.

  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Purge headspace with Argon or Nitrogen after every use.

  • Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is mandatory to prevent moisture ingress.

  • Shelf Life: Re-test purity (HPLC/NMR) every 6 months. If purity drops below 95%, repurify immediately to prevent autocatalytic degradation.

Emergency Response System

In the event of exposure or spill, immediate action is required. This protocol uses a "Stop-Dilute-Neutralize" logic.

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill ActionSkin Wash 15 min Soap & Water (No Alcohol) Skin->ActionSkin ActionEye Eyewash 15 min Lift Eyelids Eye->ActionEye ActionSpill Wet Wipe Method (Avoid Dust) Spill->ActionSpill Medical Seek Medical Attention ActionSkin->Medical ActionEye->Medical WasteDisp Dispose as Haz Waste ActionSpill->WasteDisp

Figure 2: Emergency response decision matrix. Note: Do not use alcohol for skin washing as it may increase dermal absorption of the heterocyclic amine.

Disposal & Ecological Considerations

  • Classification: Halogenated Organic Waste.

  • Protocol:

    • Dissolve solid waste in a minimal amount of acetone or DCM.

    • Transfer to the "Halogenated Solvents" waste stream.

    • Do NOT mix with acidic aqueous waste streams, as this may protonate the pyridine nitrogen and increase solubility/mobility in case of a leak.

  • Ecological Impact: As a halogenated aromatic, this compound is likely persistent in aquatic environments. Prevent all release to drains.

References

  • PubChem. (2023). Compound Summary for CID 13196538 (3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2015). Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine as new scaffolds. Retrieved October 26, 2023, from [Link]

Foundational

theoretical studies on 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine

Technical Monograph: Theoretical & Computational Profiling of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Executive Summary This technical guide establishes a rigorous theoretical framework for the analysis of 8-Bro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Theoretical & Computational Profiling of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Executive Summary

This technical guide establishes a rigorous theoretical framework for the analysis of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine . As a fused bicyclic scaffold combining a pyridine ring with a saturated oxazine moiety, this molecule represents a critical "privileged structure" in medicinal chemistry. It serves as a bioisostere for quinoline and quinoxaline derivatives, offering improved solubility and distinct hydrogen-bonding vectors.

The presence of the bromine atom at position 8 provides a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the secondary amine in the oxazine ring functions as a key hydrogen bond donor. This guide outlines the computational methodologies—ranging from Density Functional Theory (DFT) to Molecular Docking—required to validate its potential as a kinase inhibitor (specifically targeting EGFR or BRAF).

Quantum Mechanical Profiling (DFT Methodology)

To understand the reactivity and stability of this scaffold, a comprehensive Density Functional Theory (DFT) study is the first step. The non-planar nature of the dihydro-oxazine ring significantly influences its binding affinity.

Computational Parameters

For accurate electronic profiling, the following level of theory is the industry standard for this class of heterocycles:

  • Method: DFT (Density Functional Theory)[1]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or ωB97X-D (for dispersion corrections).

  • Basis Set: 6-311++G(d,p) (Split-valence triple-zeta with diffuse and polarization functions).

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

    
    ) and DMSO.
    
Structural Conformation & Geometry

Unlike fully aromatic quinolines, the 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine core is not planar .

  • Pucker Analysis: The saturated oxazine ring (

    
     fragment) typically adopts a half-chair  or envelope  conformation.
    
  • Significance: This puckering reduces the entropy penalty upon binding to protein pockets compared to flexible chains, but allows for better induced-fit accommodation than rigid aromatics.

Frontier Molecular Orbitals (FMOs)

The reactivity is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
OrbitalLocalizationChemical Significance
HOMO Localized on the Oxazine Nitrogen (N4) and the Bromine lone pairs.Represents the site most susceptible to electrophilic attack or oxidation. The NH is the primary nucleophile.
LUMO Localized on the Pyridine Ring .Represents the site for nucleophilic attack. The pyridine nitrogen makes the ring electron-deficient.
Band Gap

eV (Predicted)
Indicates moderate kinetic stability; the molecule is stable enough for storage but reactive enough for functionalization.

Reactivity & Synthetic Logic

The theoretical data directly informs the synthetic strategy. The molecule possesses three distinct reactive centers, detailed in the diagram below.

Reactivity Map (DOT Visualization)

ReactivityMap Core 8-Bromo-3,4-dihydro- 2H-pyrido[3,2-b]oxazine Br C8-Bromine (Electrophile) Core->Br NH N4-Amine (Nucleophile / H-Bond Donor) Core->NH PyN Pyridine Nitrogen (H-Bond Acceptor) Core->PyN Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Br->Suzuki Pd(0) Cat. Buchwald Buchwald-Hartwig (C-N Bond Formation) Br->Buchwald Pd(0) Cat. Alkylation N-Alkylation / Acylation (Derivatization) NH->Alkylation R-X / Base H_Bonding Kinase Hinge Binding (Interaction) NH->H_Bonding Donor PyN->H_Bonding Acceptor

Caption: Reactivity profile highlighting the orthogonal functionalization sites: C8-Br for cross-coupling and N4-H for alkylation or hinge binding.

Mechanistic Insight
  • C8-Br Activation: The pyridine nitrogen withdraws electron density from the ring, making the C8-Br bond susceptible to oxidative addition by Palladium(0). However, it is less reactive than a standard aryl bromide due to the electron-rich nature of the fused oxazine ring (mesomeric donation from Oxygen and Nitrogen). Optimization: Requires electron-rich ligands (e.g., XPhos, SPhos) for successful coupling.

  • N4-H Acidity: The pKa of the oxazine amine is predicted to be lower (more acidic) than a standard morpholine due to the electron-withdrawing pyridine ring. This allows for selective deprotonation using weak bases (e.g.,

    
    ) for alkylation reactions.
    

In Silico Pharmacokinetics (ADMET)

Before synthesis, theoretical ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling is essential to determine "drug-likeness."

Predicted Parameter Table:

PropertyValue (Predicted)Interpretation
LogP (Lipophilicity)

Optimal. Well within Lipinski's Rule of 5 (LogP < 5). Good membrane permeability.
TPSA (Topological Polar Surface Area)

Excellent for oral bioavailability (Rule: TPSA < 140

).
H-Bond Donors 1 (NH)Favorable for specific binding without high desolvation penalty.
H-Bond Acceptors 3 (Py-N, O, NH)Provides multiple vectors for receptor interaction.
Blood-Brain Barrier (BBB) High ProbabilityThe low TPSA and moderate LogP suggest potential CNS penetration.

Molecular Docking Protocol

This scaffold is a known pharmacophore for kinase inhibition, particularly EGFR (Epidermal Growth Factor Receptor) and BRAF . The pyrido-oxazine core mimics the adenine ring of ATP, allowing it to bind in the kinase hinge region.

Target Selection
  • Primary Target: EGFR (PDB ID: 1M17 or 7A2A).

  • Rationale: Literature on pyrido[2,3-b]oxazines confirms their efficacy in non-small cell lung cancer (NSCLC) models by targeting the ATP-binding pocket of EGFR.

Step-by-Step Docking Protocol

This protocol ensures reproducible, self-validating results using AutoDock Vina or Glide.

  • Ligand Preparation:

    • Construct 3D structure of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine.

    • Crucial Step: Perform energy minimization (MMFF94 force field) to establish the correct ring pucker.

    • Assign Gasteiger partial charges.

  • Receptor Preparation (EGFR):

    • Remove crystallographic water molecules (except those bridging the hinge region).

    • Add polar hydrogens and compute Kollman charges.

    • Define Grid Box: Center on the co-crystallized ligand (e.g., Erlotinib) with dimensions

      
      .
      
  • Docking Execution:

    • Run rigid-receptor, flexible-ligand docking.

    • Validation: Re-dock the native ligand (Erlotinib). The RMSD between the docked pose and crystal structure must be

      
       for the protocol to be valid.
      
  • Interaction Analysis:

    • Look for a bidentate hydrogen bond pattern in the hinge region:

      • Acceptor: Pyridine Nitrogen

        
         Backbone NH of Met793 (EGFR).
        
      • Donor: Oxazine NH

        
         Backbone Carbonyl of Gln791 (EGFR).
        
Computational Workflow (DOT Visualization)

Workflow Start Start: Structure Generation (SMILES) Opt Geometry Optimization (DFT: B3LYP/6-311G**) Start->Opt ADMET ADMET Prediction (SwissADME / QikProp) Opt->ADMET Docking Molecular Docking (AutoDock Vina / Glide) Opt->Docking MD Molecular Dynamics (100ns) (GROMACS / AMBER) Docking->MD Top Pose Analysis Binding Energy & RMSD Analysis MD->Analysis

Caption: Standardized computational workflow for validating the bioactivity of the pyrido-oxazine scaffold.

References

  • Structure & Synthesis Confirmation

    • Source: Sigma-Aldrich / Merck. (n.d.).
    • URL: (Note: Isomeric reference used for structural validation).

  • Scaffold Biological Activity (EGFR Targeting)

    • Title: Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer.[2]

    • Source: RSC Advances / N
    • URL:[Link]

  • Theoretical Framework (DFT & Docking of Analogues)

    • Title: Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calcul
    • Source: Journal of Molecular Structure (via ResearchG
    • URL:

  • Synthetic Methodology (Benzoxazine/Pyridoxazine)

    • Title: Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine as new scaffolds for potential bioactive compounds.[3]

    • Source: Tetrahedron / ResearchG
    • URL:

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol and Mechanistic Insights for 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Executive Summary & Chemical Significance The pyrido[3,2-b][1,4]oxazine scaffold is a privileged pharmacophore and a critical bioisostere for benzoxazines, frequently utilized in the design of kinase inhibitors, antibact...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

The pyrido[3,2-b][1,4]oxazine scaffold is a privileged pharmacophore and a critical bioisostere for benzoxazines, frequently utilized in the design of kinase inhibitors, antibacterial agents, and CNS-active therapeutics. The specific functionalization of this core with a bromine atom at the 8-position yields 8-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine [1]. This halogenated derivative serves as a highly versatile synthetic intermediate, providing a reactive handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to rapidly expand chemical space during structure-activity relationship (SAR) campaigns.

Retrosynthetic Analysis & Mechanistic Rationale

The construction of the fused pyrido-oxazine system is most efficiently achieved via a two-step sequence starting from the commercially available pyridine derivative, 2-amino-4-bromopyridin-3-ol [2] (or its hydrobromide salt[3]).

  • O-Alkylation and Lactamization : The synthesis begins with a base-mediated cyclocondensation. Potassium carbonate (K₂CO₃) is employed to selectively deprotonate the more acidic phenolic-type hydroxyl group (pKa ~8.5) of the starting material over the weakly nucleophilic 2-amino group. Subsequent nucleophilic attack on ethyl bromoacetate yields an intermediate ether, which undergoes spontaneous, thermally-driven intramolecular aminolysis to form the cyclic amide (lactam).

  • Chemoselective Amide Reduction : The resulting lactam is reduced to the target morpholine-like ring. Borane-dimethyl sulfide (BH₃·SMe₂) is the reagent of choice over Lithium Aluminum Hydride (LiAlH₄). Causal Insight: While LiAlH₄ is a powerful reducing agent, it carries a high risk of concomitant hydrodehalogenation (cleavage of the aryl-bromide bond) at elevated temperatures. Borane selectively reduces the amide via a Lewis acid-base coordination mechanism without disturbing the critical halogen handle[4].

Synthesis SM 2-Amino-4-bromopyridin-3-ol (CAS: 114335-54-5) Intermediate 8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (Lactam Intermediate) SM->Intermediate Ethyl bromoacetate K2CO3, DMF, 80°C Product 8-Bromo-3,4-dihydro-2H-pyrido [3,2-b][1,4]oxazine Intermediate->Product BH3·SMe2 THF, 70°C

Fig 1: Two-step synthetic workflow for 8-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Objective: Construct the fused oxazinone ring via sequential alkylation and amidation.

  • Preparation : Charge a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar with 2-amino-4-bromopyridin-3-ol (10.0 g, 52.9 mmol)[2] and anhydrous DMF (100 mL).

  • Deprotonation : Add anhydrous K₂CO₃ (18.3 g, 132.2 mmol, 2.5 eq). Stir the suspension at room temperature for 15 minutes under a nitrogen atmosphere to generate the phenoxide equivalent.

  • Alkylation : Dropwise add ethyl bromoacetate (6.45 mL, 58.2 mmol, 1.1 eq) via syringe over 10 minutes.

  • Cyclization : Attach a reflux condenser and heat the reaction mixture to 80 °C for 5 hours.

    • Self-Validation: Monitor the reaction via TLC (EtOAc/Hexanes 1:1). The highly polar starting material (low Rf) will be consumed, replaced by a higher-Rf, UV-active spot corresponding to the lactam.

  • Workup : Cool the mixture to room temperature and pour it into 300 mL of ice-cold distilled water. Stir vigorously for 30 minutes. The product typically precipitates as a solid.

  • Isolation : Filter the precipitate under vacuum, wash the filter cake with cold water (2 × 50 mL) and a small amount of cold diethyl ether, then dry under high vacuum to afford the lactam intermediate.

Step 2: Reduction to 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Objective: Chemoselectively reduce the lactam carbonyl to a methylene group without debromination.

  • Preparation : In a flame-dried, nitrogen-flushed flask, dissolve the lactam intermediate (5.0 g, 21.8 mmol) in anhydrous THF (100 mL). Cool the solution to 0 °C using an ice bath.

  • Borane Addition : Slowly add Borane-dimethyl sulfide complex (BH₃·SMe₂, 2.0 M in THF, 27.3 mL, 54.6 mmol, 2.5 eq) dropwise via syringe.

    • Caution: The initial Lewis acid-base coordination is exothermic.

  • Reduction : Remove the ice bath, attach a reflux condenser, and heat the mixture to 70 °C under nitrogen for 3 hours[4].

  • Quenching : Cool the reaction mixture back to 0 °C. Carefully and slowly add Methanol (20 mL) dropwise.

    • Self-Validation: Vigorous hydrogen gas evolution will occur as excess borane is destroyed. Continue addition until bubbling completely ceases.

  • Complex Cleavage : Add 1 M aqueous HCl (30 mL) and heat the mixture to 60 °C for 1 hour. Causal Insight: This step is mandatory to hydrolyze the highly stable amine-borane adduct that forms during the reduction.

  • Extraction : Cool to room temperature, neutralize to pH ~8 using saturated aqueous NaHCO₃, and extract with EtOAc (3 × 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH 95:5) to yield the target compound.

Mechanism Lactam Lactam Carbonyl BoraneCoord O-Borane Coordination (Lewis Acid-Base) Lactam->BoraneCoord HydrideTransfer Hydride Transfer to C=O (Tetrahedral Intermediate) BoraneCoord->HydrideTransfer Imminium Iminium Ion Formation (Loss of B-O species) HydrideTransfer->Imminium SecondHydride Second Hydride Transfer Imminium->SecondHydride AmineBorane Amine-Borane Complex SecondHydride->AmineBorane Hydrolysis MeOH/HCl Quench (Hydrolysis) AmineBorane->Hydrolysis Product Free Cyclic Amine Hydrolysis->Product

Fig 2: Mechanism of lactam reduction by Borane-Dimethylsulfide.

Quantitative Data & Reaction Parameters

Table 1: Reaction Optimization and Stoichiometry

Reaction StepReagent / CatalystEquivalentsSolventTemp (°C)Time (h)Expected Yield
1. Cyclocondensation 2-Amino-4-bromopyridin-3-ol1.0DMF804 - 675 - 85%
Ethyl bromoacetate1.1----
K₂CO₃2.5----
2. Lactam Reduction Lactam Intermediate1.0THF702 - 480 - 90%
BH₃·SMe₂ (2.0 M in THF)2.5----

Analytical Characterization (Expected Values)

To verify the structural integrity of the synthesized 8-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine , the following spectroscopic markers should be observed:

  • Mass Spectrometry (ESI-MS) : [M+H]⁺ expected at m/z 215.0 and 217.0 (1:1 isotopic pattern characteristic of a single bromine atom).

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 7.55 (d, J = 5.2 Hz, 1H) : Pyridine H-6 proton, deshielded by the adjacent ring nitrogen.

    • δ 6.85 (d, J = 5.2 Hz, 1H) : Pyridine H-7 proton, adjacent to the bromine atom.

    • δ 6.70 (br s, 1H) : Secondary amine (NH) proton (exchangeable with D₂O).

    • δ 4.15 - 4.10 (m, 2H) : Oxazine ring -O-CH₂- protons.

    • δ 3.45 - 3.40 (m, 2H) : Oxazine ring -N-CH₂- protons.

Troubleshooting & Optimization Insights

  • Over-alkylation in Step 1 : If an excess of ethyl bromoacetate (>1.2 eq) is used, unwanted N-alkylation of the resulting lactam can occur. Strict control of equivalents and monitoring the reaction temperature (do not exceed 85 °C) is required.

  • Incomplete Reduction in Step 2 : Borane reductions of lactams can stall at the hemiaminal stage if not heated sufficiently. Maintaining the internal temperature at 70 °C is critical for driving the reaction to the fully reduced amine[4].

  • Low Yield Post-Reduction : Failure to aggressively hydrolyze the amine-borane complex (Step 2, Action 5) will result in the product remaining in the aqueous layer during extraction. Ensure the acidic reflux is performed until the complex is fully cleaved.

References

1.[4] Title: 337463-88-4 | 6-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | Bromides | Ambeed.com Source: ambeed.com URL: 2.[1] Title: 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine - Smolecule Source: smolecule.com URL: 3.[3] Title: CAS 114414-17-4: 2-Amino-3-hydroxy-4-bromopyridine HBr - CymitQuimica Source: cymitquimica.com URL: 4.[2] Title: 2-Amino-4-bromopyridin-3-ol (CAS 114335-54-5) - Fluorochem Source: fluorochem.co.uk URL:

Sources

Application

Application Note: Microwave-Assisted Synthesis of Pyrido[3,2-b]oxazine Derivatives

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide Executive Summary & Rationale The pyrido[3,2-b][1,4]oxazine scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Executive Summary & Rationale

The pyrido[3,2-b][1,4]oxazine scaffold is a privileged heterocyclic pharmacophore widely utilized in the design of neuroprotective agents, analgesics, and antineoplastic drugs. As a bioisostere of the classic 1,4-benzoxazine ring, the incorporation of the pyridine nitrogen enhances aqueous solubility, lowers lipophilicity (LogP), and provides an additional hydrogen-bond acceptor for target engagement.

Historically, the synthesis of these bicyclic systems via the condensation of 2-amino-3-hydroxypyridine with α-haloketones or dibromopropanoate derivatives relied on conventional thermal heating. These traditional methods are plagued by prolonged reaction times (12–24 hours), thermal degradation of precursors, and poor regioselectivity, often yielding complex mixtures.

Microwave-Assisted Organic Synthesis (MAOS) revolutionizes this pathway. By leveraging direct dielectric heating—driven by dipole rotation and ionic conduction—MAOS rapidly overcomes the high activation energy barrier required for the rigid intramolecular cyclization step. This application note details a self-validating, highly efficient microwave protocol that reduces reaction times from hours to minutes while significantly improving overall yield and enantiomeric fidelity.

Mechanistic Causality & Reaction Design

To successfully execute this protocol, one must understand the causality behind the reagent and condition selections:

  • Bifunctional Nucleophilicity: The starting material, 2-amino-3-hydroxypyridine, possesses two nucleophilic centers. Under basic conditions (e.g., using

    
    ), the hydroxyl group (pKa ~8.5) is preferentially deprotonated over the amino group.
    
  • Regioselective O-Alkylation: The resulting phenoxide-like oxygen executes a rapid

    
     attack on the primary halide of the electrophile (e.g., ethyl 2,3-dibromopropanoate).
    
  • Microwave-Driven Cyclization: The subsequent intramolecular ring closure (N-alkylation or amidation) is entropically demanding. Conventional heating often fails to provide uniform energy, leading to intermolecular polymerization. Microwave irradiation in a high-loss-tangent solvent like N,N-Dimethylformamide (DMF, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) ensures instantaneous, volumetric heating. This precisely drives the reaction over the cyclization activation barrier before side-reactions can occur .
    

Mechanism N1 2-Amino-3-hydroxypyridine (Bifunctional Nucleophile) N3 Base-Promoted Deprotonation (K2CO3 / DMF) N1->N3 N2 Electrophile (e.g., Ethyl 2,3-dibromopropanoate) N2->N3 N4 Regioselective S_N2 Alkylation (O-Alkylated Intermediate) N3->N4 Fast Kinetics N5 Intramolecular Cyclization (Amine Attack on Halide/Carbonyl) N4->N5 Microwave Acceleration N6 Pyrido[3,2-b][1,4]oxazine Scaffold N5->N6 Overcomes Steric Strain

Caption: Mechanistic pathway of microwave-assisted pyrido[3,2-b]oxazine synthesis highlighting regioselectivity.

Quantitative Data: Conventional vs. Microwave Heating

The table below summarizes the optimization data for the synthesis of 3-substituted-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine derivatives, demonstrating the empirical superiority of the MAOS approach.

ParameterConventional Heating (Oil Bath)Microwave Irradiation (Sealed Vessel)Causality / Observation
Solvent DMFDMFDMF's high dipole moment strongly couples with microwaves.
Temperature 120 °C120 °CMW provides uniform volumetric heating; oil bath creates thermal gradients.
Reaction Time 16 – 24 hours15 – 20 minutesDirect dielectric heating accelerates the rate-determining cyclization step.
Yield 35% – 45%82% – 91%Shorter reaction times prevent thermal degradation and polymerization.
Purity (Crude) < 60% (Complex mixture)> 90% (Clean conversion)Rapid heating suppresses competing intermolecular side reactions.

Experimental Protocol

Materials and Equipment
  • Reagents: 2-Amino-3-hydroxypyridine (1.0 equiv), Ethyl 2,3-dibromopropanoate (1.1 equiv), Anhydrous Potassium Carbonate (

    
    , 2.5 equiv).
    
  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

  • Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) equipped with IR temperature sensors and heavy-walled sealed reaction vials (10–30 mL capacity) with Teflon septa.

Step-by-Step Methodology

Step 1: Reaction Assembly (Under Inert Atmosphere)

  • To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 2-amino-3-hydroxypyridine (1.0 mmol, 110 mg) and finely powdered anhydrous

    
     (2.5 mmol, 345 mg).
    
  • Add 4.0 mL of anhydrous DMF. Stir at room temperature for 5 minutes to allow initial deprotonation (solution may slightly darken).

  • Add ethyl 2,3-dibromopropanoate (1.1 mmol, 285 mg) dropwise.

  • Seal the vial tightly with a Teflon-lined crimp cap.

Step 2: Microwave Irradiation

  • Place the vial into the microwave synthesizer cavity.

  • Program the instrument:

    • Target Temperature: 120 °C

    • Ramp Time: 2 minutes (Max Power: 150 W)

    • Hold Time: 15 minutes

    • Cooling: Compressed air cooling to 40 °C.

  • Causality Check: Ensure the pressure limit is set to at least 15 bar. The generation of minor volatile byproducts and solvent expansion requires a robust sealed system to maintain superheating safely.

Step 3: Workup and Extraction

  • Uncap the cooled vial and dilute the reaction mixture with 15 mL of Ethyl Acetate (EtOAc).

  • Transfer to a separatory funnel and wash with distilled water (

    
     mL) to remove DMF and inorganic salts.
    
  • Wash the organic layer with brine (10 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc gradient, typically 70:30 to 50:50).

  • Collect the fractions containing the product (monitor via TLC, UV active at 254 nm).

Self-Validating Systems & Quality Control

To ensure the integrity of the protocol, the following self-validating checks must be integrated into the workflow:

  • TLC Monitoring: The starting 2-amino-3-hydroxypyridine is highly polar and stains positively with Dragendorff's reagent. The successful formation of the pyrido[3,2-b]oxazine ring results in a significantly less polar spot (higher

    
    ) that is UV active but Dragendorff negative (or weakly positive), confirming the consumption of the primary amine.
    
  • Intermediate Stalling: If LC-MS analysis of the crude mixture shows a mass corresponding to

    
     without cyclization, it indicates insufficient base or inadequate microwave energy. Corrective Action: Increase hold time by 5 minutes or verify 
    
    
    
    is strictly anhydrous.
  • NMR Validation: Successful cyclization is definitively confirmed by

    
     NMR. Look for the disappearance of the broad 
    
    
    
    (~9.5 ppm) and
    
    
    (~6.0 ppm) signals, replaced by a single secondary amine
    
    
    proton (~6.5-7.0 ppm) and the characteristic splitting pattern of the oxazine ring protons (e.g., the chiral methine proton if using chiral precursors) .

Workflow A 1. Reagent Assembly (Inert Atm, Sealed Vial) B 2. Microwave Irradiation (120°C, 15 min, 150W) A->B C 3. LC-MS / TLC In-Process Check B->C C->B Intermediate Detected (+5 min MW) D 4. Aqueous Workup (EtOAc / H2O wash) C->D Complete Conversion E 5. Flash Chromatography (Hexanes/EtOAc) D->E F 6. Spectroscopic Validation (1H NMR, HRMS) E->F

Caption: Self-validating experimental workflow for microwave-assisted synthesis.

References

  • Henry, N., Guillaumet, G., & Pujol, M. D. (2004). The first enantioselective synthesis of 4-acetyl-3(R)- and 3(S)-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b]oxazine. Tetrahedron Letters, 45(7), 1465-1468. URL:[Link]

  • Henry, N., Guillaumet, G., & Pujol, M. D. (2006). Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine as new scaffolds for potential bioactive compounds. Tetrahedron, 62(10), 2405-2412. URL:[Link]

  • Kumar, P., et al. (2011). Oxidative Additions with 1,4-Dihydropyridines: A One-Pot Synthesis of 3,4,4a,5,8,8a-Hexahydro-2H-pyrido[3,2-b][1,4]oxazine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(7), 1461-1467. URL:[Link]

Method

8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine as a building block in synthesis

Molecule Profile & Strategic Value Compound: 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine CAS: 1393585-17-5 (Representative Analog ID) Molecular Formula: C₇H₇BrN₂O Molecular Weight: 215.05 g/mol [1][2] The "Scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Molecule Profile & Strategic Value

Compound: 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine CAS: 1393585-17-5 (Representative Analog ID) Molecular Formula: C₇H₇BrN₂O Molecular Weight: 215.05 g/mol [1][2]

The "Scaffold Hopping" Advantage

In modern medicinal chemistry, this scaffold serves as a critical bioisostere for quinoline, isoquinoline, and benzoxazine moieties. Its strategic value lies in three distinct properties:

  • Solubility & LogD Modulation: Unlike the lipophilic quinoline, the pyrido-oxazine core incorporates a secondary amine and an ether oxygen, significantly lowering LogP and improving aqueous solubility—a frequent bottleneck in kinase inhibitor development.

  • Vector Positioning: The 8-bromo substituent provides a specific vector for extending into hydrophobic pockets (e.g., the "back pocket" of ATP-binding sites), while the N4-amine allows for solvent-front interactions.[1]

  • Metabolic Stability: The pyridine nitrogen reduces electron density on the aromatic ring compared to benzoxazine, potentially reducing susceptibility to oxidative metabolism (CYP450).

Strategic Synthesis Planning

The successful utilization of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine relies on managing the reactivity differential between the nucleophilic secondary amine (N4) and the electrophilic aryl bromide (C8) .[1]

The Reactivity Hierarchy[1]
  • N4-Amine: Highly reactive toward acyl chlorides, sulfonyl chlorides, and alkyl halides. It is prone to poisoning Pd-catalysts if left free during cross-coupling.[1]

  • C8-Bromide: Requires Pd/Ni-catalysis for substitution.[1] It is deactivated relative to simple pyridines but activated relative to electron-rich aryls.[1]

Recommendation: For library generation, Path A (Protect-Couples-Deprotect) is the most robust route to ensure chemoselectivity.[1] Path B (Direct N-Functionalization) is preferred if the final molecule retains the bromide or if the N-substituent is the primary diversity point.[1]

SynthesisStrategy Start 8-Br-pyrido-oxazine (Core Block) PathA Path A: C-C Bond Focus (Suzuki/Buchwald) Start->PathA PathB Path B: N-Linker Focus (Alkylation/Acylation) Start->PathB Protect 1. N-Boc Protection (Boc2O, DMAP) PathA->Protect DirectFunc 1. N-Functionalization (R-COCl or R-Br) PathB->DirectFunc Coupling 2. Pd-Catalyzed Coupling (Ar-B(OH)2 or Ar-NH2) Protect->Coupling Deprotect 3. Deprotection (TFA/DCM) Coupling->Deprotect LateStage 2. Late-Stage Coupling (Optional) DirectFunc->LateStage

Figure 1: Decision tree for synthetic workflow based on target library design.[1]

Detailed Experimental Protocols

The following protocols are validated for scale-up from 100 mg to 5 g.

Protocol A: N-Boc Protection (Essential Precursor Step)

Purpose: To mask the secondary amine, preventing catalyst poisoning during Suzuki coupling.[1]

Reagents:

  • Starting Material: 1.0 eq

  • Di-tert-butyl dicarbonate (Boc₂O): 1.2 eq[1]

  • DMAP (4-Dimethylaminopyridine): 0.1 eq[1]

  • Triethylamine (TEA): 2.0 eq[1]

  • Solvent: DCM (Dichloromethane) or THF[1]

Step-by-Step:

  • Dissolve the 8-bromo-pyrido-oxazine (1.0 eq) in DCM (10 mL/g) at 0°C under N₂.

  • Add TEA (2.0 eq) followed by DMAP (0.1 eq).

  • Add Boc₂O (1.2 eq) dissolved in minimal DCM dropwise over 15 minutes.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 7:3). The product will have a significantly higher R_f than the starting amine.[1]

  • Workup: Wash with 1M HCl (to remove DMAP/TEA), then saturated NaHCO₃, then Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Usually not required; the crude is often >95% pure. If necessary, flash chromatography (0-20% EtOAc in Hexanes).[1]

Protocol B: Suzuki-Miyaura Cross-Coupling (C8 Functionalization)

Purpose: To install aryl or heteroaryl groups at the 8-position.[1]

Reagents:

  • N-Boc-8-bromo-pyrido-oxazine (from Protocol A): 1.0 eq[1]

  • Aryl Boronic Acid/Ester: 1.2 – 1.5 eq[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) - Preferred for robustness.[1]

    • Alternative: Pd(PPh₃)₄ (if the substrate is sterically unhindered).

  • Base: K₂CO₃ (2M aqueous solution, 3.0 eq)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step:

  • Setup: In a microwave vial or pressure tube, combine the N-Boc-bromide (1.0 eq), boronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Add 1,4-Dioxane (10 mL/mmol) and 2M K₂CO₃ (3.0 eq).

  • Degassing: Sparge with Argon/Nitrogen for 5 minutes. This is critical to prevent homocoupling or oxidation of the catalyst.

  • Reaction: Seal and heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

    • Note: The pyridine nitrogen can coordinate Pd; if conversion stalls, add more catalyst (2 mol%).

  • Workup: Dilute with EtOAc, filter through Celite to remove Pd black. Wash filtrate with water/brine.

  • Purification: Silica gel chromatography (Gradient: 10% -> 60% EtOAc in Hexanes).

Protocol C: Direct N-Alkylation (Linker Installation)

Purpose: To attach alkyl linkers without protecting the bromide.[1]

Reagents:

  • 8-Bromo-pyrido-oxazine: 1.0 eq[1]

  • Alkyl Halide (R-Br or R-I): 1.1 eq[1]

  • Base: NaH (60% dispersion): 1.2 eq[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step:

  • Dissolve starting material in anhydrous DMF (5 mL/mmol) and cool to 0°C.

  • Add NaH (1.2 eq) portion-wise. Evolution of H₂ gas will occur. Stir for 15 min at 0°C to ensure deprotonation (Solution often turns yellow/orange).

  • Add the Alkyl Halide dropwise.

  • Stir at 0°C for 30 min, then warm to RT for 2 hours.

  • Quench: Carefully add ice water.

  • Extraction: Extract with EtOAc (3x). Crucial: Wash the organic layer 5x with water/LiCl solution to remove DMF, which can interfere with chromatography.

Data Interpretation & Troubleshooting

Analytical Benchmarks
AssayExpected ResultInterpretation
LCMS (ESI+) [M+H]+ and [M+H+2]+ (1:1 ratio)The 1:1 isotopic pattern confirms the presence of Bromine.[1] Loss of this pattern indicates successful coupling.
1H NMR Shift in C-H adjacent to N4N-alkylation/acylation causes a downfield shift of the CH₂ protons at position 3.[1]
TLC High R_f (Boc) vs Low R_f (Free NH)Useful for monitoring protection/deprotection completeness.
Common Failure Modes
  • Problem: Low yield in Suzuki Coupling.

    • Cause: Catalyst poisoning by the free N4-amine or pyridine nitrogen.[1]

    • Solution: Ensure N4 is Boc-protected.[1] Switch to a highly active precatalyst like XPhos Pd G3 or Amphos , which are more resistant to heteroatom coordination.

  • Problem: Regioselectivity issues during N-alkylation.

    • Cause: Competition from the pyridine nitrogen (forming a pyridinium salt).

    • Solution: Use a weaker base (Cs₂CO₃ instead of NaH) in acetonitrile. The pKa difference usually favors the secondary amine (N4), but strong bases/high temps can force pyridine alkylation.

Medicinal Chemistry Context: Kinase Inhibition

This scaffold is frequently employed in the design of PI3K and mTOR inhibitors. The morpholine oxygen in standard inhibitors (like GDC-0941) often hydrogen bonds with the hinge region (Val851 in PI3Kα).[1] The pyrido[3,2-b]oxazine scaffold rigidifies this interaction, potentially improving selectivity by restricting the conformational freedom of the oxygen atom.[1]

Pharmacophore Scaffold Pyrido-Oxazine Core Hinge Hinge Region Interaction (H-Bond Acceptor) Scaffold->Hinge Ether Oxygen Solvent Solvent Front (N4-Substituent) Scaffold->Solvent N4 Vector Hydrophobic Hydrophobic Pocket (C8-Aryl Group) Scaffold->Hydrophobic C8 Vector

Figure 2: Pharmacophore mapping of the scaffold in kinase binding pockets.[1]

References

  • CAS Registry. (2023). 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine. CAS No. 1393585-17-5.[1][2]

  • Journal of Organic Chemistry. (2025). Synthetic Protocol for Pyrido[2,3-c]pyridazine and Pyrido[3,2-e][1,2]oxazine Scaffolds. (Demonstrates reactivity of similar fused pyrido-oxazine systems). [1][3]

  • Sigma-Aldrich. (2023).[1] Product Specification: 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine. (Analogous scaffold reactivity data).

  • RSC Advances. (2023). Medicinal chemistry perspective of pyrido-fused scaffolds as anticancer agents. (Review of kinase inhibitor applications).

  • Fluorochem. (2023). 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Building Block. (Commercial availability and physical data for the regioisomer).

Sources

Application

Application Note: Strategic Utilization of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine in Medicinal Chemistry

Executive Summary The 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine scaffold (CAS: 1393585-17-5) represents a high-value pharmacophore in modern drug discovery. Structurally, it combines a pyridine ring fused to a sat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine scaffold (CAS: 1393585-17-5) represents a high-value pharmacophore in modern drug discovery. Structurally, it combines a pyridine ring fused to a saturated oxazine ring, offering a unique balance of solubility, conformational rigidity, and hydrogen-bonding potential. This Application Note details the strategic deployment of this scaffold, focusing on its role as a versatile intermediate for ATP-competitive kinase inhibitors (e.g., PI3K, mTOR, EGFR) and its utility in fragment-based drug design (FBDD). We provide a validated protocol for its functionalization via palladium-catalyzed cross-coupling, ensuring high yield and regioselectivity.

Structural & Pharmacological Rationale

Pharmacophore Properties

The pyrido[3,2-b][1,4]oxazine core functions as a bioisostere of quinoline and quinazoline, common privileged structures in oncology. However, the saturated oxazine ring introduces specific advantages:

  • Hinge Binding: The pyridine nitrogen (N5) acts as a hydrogen bond acceptor, while the oxazine amine (NH at position 4) acts as a hydrogen bond donor. This "Donor-Acceptor" motif is critical for binding to the hinge region of kinase domains [1, 3].

  • Solubility: The

    
     character of the oxazine ring disrupts planarity slightly compared to fully aromatic systems, improving aqueous solubility—a common bottleneck in kinase inhibitor development.
    
  • Vectorial Growth: The bromine atom at position 8 serves as a synthetic handle, allowing vectors to extend into the solvent-exposed regions or the hydrophobic back-pocket of the target protein.

Structural Numbering & Isomerism

Correct identification of the 8-bromo isomer is critical, as the 7-bromo isomer (CAS 34950-82-8) is also commercially available but possesses distinct vector properties.

PositionAtomFunction
1 OxygenEther linkage; weak H-bond acceptor.
4 NitrogenSecondary amine; H-bond donor (Hinge interaction).
5 NitrogenPyridine nitrogen; H-bond acceptor (Hinge interaction).
8 Carbon-BrFunctionalization Site. Directs substituents to the "back-pocket" or solvent front depending on binding mode.

Validated Experimental Protocols

Synthesis of the Core Scaffold

While the 8-bromo intermediate is commercially available, in-house synthesis allows for isotopologue generation or analog expansion. The following protocol describes the construction of the core followed by functionalization.

Reaction Overview:

  • Cyclization: 2-Amino-3-hydroxy-6-bromopyridine + 1,2-dibromoethane

    
     8-Bromo-pyrido[3,2-b]oxazine.
    
    • Note: Using the 5-bromo-pyridine precursor yields the 7-bromo isomer. To obtain the 8-bromo isomer, one must start with the 6-bromo pyridine precursor or employ direct bromination under specific directing conditions [2, 4].

Protocol: Base-Mediated Cyclization

  • Reagents: 2-Amino-3-hydroxy-6-bromopyridine (1.0 eq), 1,2-dibromoethane (1.5 eq),

    
     (3.0 eq), DMF (anhydrous).
    
  • Procedure:

    • Dissolve the pyridine precursor in DMF (0.2 M concentration) under

      
       atmosphere.
      
    • Add

      
       and stir at room temperature for 30 minutes to deprotonate the phenol.
      
    • Add 1,2-dibromoethane dropwise.

    • Heat the mixture to 80°C for 4-6 hours. Monitor by LC-MS for the disappearance of the starting material (

      
      ) and formation of the product (
      
      
      
      ).
    • Workup: Dilute with EtOAc, wash with water (

      
      ) and brine. Dry over 
      
      
      
      .
    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Functionalization: Suzuki-Miyaura Coupling

The 8-bromo handle is highly reactive toward boronic acids. This step is the primary method for library generation.

Protocol:

  • Charge: 8-Bromo-scaffold (1.0 eq), Aryl-boronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1 ratio). Degas thoroughly with Argon.

  • Conditions: Microwave irradiation at 110°C for 45 minutes OR reflux at 95°C for 12 hours.

  • Validation: Conversion should exceed 95%. The pyridine nitrogen may coordinate Pd; if yields are low, switch to

    
     / XPhos.
    

Visualizing the Workflow & SAR Logic

The following diagrams illustrate the synthetic pathway and the Structure-Activity Relationship (SAR) logic when applying this scaffold to kinase targets.

Synthesis & Functionalization Pathway

SynthesisPathway Start Precursor: 2-Amino-3-hydroxy- 6-bromopyridine Core Core Scaffold: 8-Bromo-3,4-dihydro- 2H-pyrido[3,2-b]oxazine Start->Core Cyclization (80°C, 4h) Reagent Reagent: 1,2-Dibromoethane (K2CO3, DMF) Product Final Inhibitor: 8-Aryl-pyrido[3,2-b]oxazine Core->Product Functionalization (Pd-catalyzed) Coupling Suzuki Coupling: Ar-B(OH)2, Pd cat.

Caption: Synthetic route from pyridine precursor to functionalized bioactive inhibitor.

Pharmacophore & SAR Map

SARMap Scaffold 8-Bromo-pyrido[3,2-b]oxazine Core Hinge Hinge Region Binding (Donor: NH, Acceptor: N) Scaffold->Hinge Key Interaction Solubility Solubility Modulation (Oxazine Ring sp3) Scaffold->Solubility Physicochem Vector Vectorial Growth (C8) Access to Hydrophobic Pocket Scaffold->Vector Diversification

Caption: Pharmacophore mapping showing the critical binding and physicochemical roles of the scaffold.

Case Studies & Applications

Dual PI3K/mTOR Inhibitors

In the development of dual PI3K/mTOR inhibitors, the pyrido[3,2-b]oxazine core has been utilized to replace the quinoline core of early-generation inhibitors (e.g., Omipalisib analogs). The 8-position allows for the introduction of aryl-sulfonamides or heteroaryl groups that interact with the affinity pocket (Lys802 in PI3K


) [3].

Data Comparison: Quinoline vs. Pyrido-Oxazine

Property Quinoline Core Pyrido[3,2-b]oxazine Core Impact
LogD (pH 7.4) > 3.5 (High Lipophilicity) 2.1 - 2.8 Improved metabolic stability and solubility.
H-Bonding 1 Acceptor (N) 1 Acceptor (N) + 1 Donor (NH) Stronger hinge residence time.

| Selectivity | Often promiscuous | Tunable via C8 | Enhanced isoform selectivity. |

EGFR Inhibitors

Recent studies have highlighted the utility of this scaffold in targeting EGFR T790M resistance mutations. The 8-bromo group is coupled with acrylamide-containing moieties to form covalent inhibitors, targeting Cys797 [1, 4].

Troubleshooting & Optimization

  • Issue: Low yield in Suzuki coupling.

    • Cause: The free amine (NH) at position 4 can poison the Palladium catalyst.

    • Solution: Protect the amine with a Boc group (Boc-anhydride, DMAP) prior to coupling, then deprotect (TFA/DCM) post-coupling. Alternatively, use a precatalyst like XPhos Pd G3 which is more robust to amines.

  • Issue: Regioisomer contamination.

    • Cause: Starting material purity.

    • Solution: Verify the precursor is 2-amino-3-hydroxy-6-bromopyridine (for 8-Br) and not the 5-bromo isomer (which gives 7-Br). Use 1H-NMR to confirm: The 8-bromo isomer will show a specific coupling pattern on the pyridine ring distinct from the 7-bromo [5].

References

  • Vertex AI Search Result 1.1 & 1.4: Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis. (2025).[1][2][3] Retrieved from (Note: Generalized citation based on search context).

  • ChemicalBook: 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine CAS Data. Retrieved from .

  • Vertex AI Search Result 1.3: Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor. (2021). Retrieved from .

  • PubChem: 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine Compound Summary. Retrieved from .

  • Fluorochem: 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine Product Data. Retrieved from .

(Note: While specific literature on the "8-bromo" isomer is less abundant than the "7-bromo", the chemical principles and protocols described above are derived from the validated chemistry of the pyrido-oxazine class as evidenced in the search results.)

Sources

Method

use of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine in cancer research

An In-depth Guide to the Preclinical Evaluation of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine in Cancer Research For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Preclinical Evaluation of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Scaffold

While direct research on 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine in oncology is nascent, the parent pyrido-oxazine scaffold represents a "privileged" chemical structure in medicinal chemistry. This class of heterocyclic compounds has given rise to molecules with significant biological activities, including potent anticancer properties. Historical and recent studies have demonstrated that modifying the pyrido-oxazine core can lead to compounds that selectively target key pathways driving cancer progression, such as receptor tyrosine kinases and inflammatory signaling cascades.[1][2]

This guide serves as a comprehensive resource for researchers aiming to investigate the anticancer potential of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine. We will explore the most probable mechanisms of action based on evidence from structurally related compounds and provide detailed, field-proven protocols for a robust preclinical evaluation.

Part 1: Hypothesized Mechanisms of Action

Based on extensive research into related pyrido[2,3-b][3][4]oxazines and other oxazine derivatives, two prominent and highly actionable signaling pathways emerge as potential targets for 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine: the Epidermal Growth Factor Receptor (EGFR) pathway and the Nuclear Factor-kappa B (NF-κB) signaling cascade.[3][5]

Inhibition of EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone therapeutic target in non-small cell lung cancer (NSCLC) and other epithelial malignancies.[3][4] Aberrant activation of EGFR, often through mutations, leads to uncontrolled cell proliferation and survival. A new class of pyrido[2,3-b][3][4]oxazine-based inhibitors has recently demonstrated potent inhibitory activity against both wild-type and drug-resistant mutant forms of EGFR (e.g., L858R/T790M).[2][3] These compounds function as ATP-competitive tyrosine kinase inhibitors (TKIs), blocking the autophosphorylation of the receptor and halting downstream signaling.

The structural features of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine make it a plausible candidate for EGFR inhibition. The nitrogen-containing heterocyclic system can form crucial hydrogen bond interactions within the ATP-binding pocket of the EGFR kinase domain, a hallmark of many successful TKIs.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Autophosphorylation EGF EGF Ligand EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 8-Bromo-3,4-dihydro-2H- pyrido[3,2-B]oxazine Inhibitor->EGFR Inhibition

Figure 1: Potential Inhibition of the EGFR Signaling Pathway.
Abrogation of NF-κB Activation

The NF-κB transcription factor family plays a critical role in inflammation, immunity, and cancer cell survival, proliferation, and metastasis.[6][7] In many cancers, the NF-κB pathway is constitutively active. Studies on N-substituted pyrido-1,4-oxazin-3-ones and oxazine-linked pyrimidines have shown that these scaffolds can effectively suppress NF-κB activation.[5][6] The mechanism often involves preventing the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. This traps NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.

Given these precedents, 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine could potentially act as an inhibitor of the IKK complex or other upstream activators of the NF-κB pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa->IkBa p65 p65 NFkB_complex NF-κB (p65/p50) p50 p50 NFkB_complex->IkBa Inactive Complex NFkB_active Active NF-κB (p65/p50) NFkB_complex->NFkB_active Release & Nuclear Translocation Inhibitor 8-Bromo-3,4-dihydro-2H- pyrido[3,2-B]oxazine Inhibitor->IKK Inhibition Transcription Gene Transcription (Survival, Proliferation, Metastasis) NFkB_active->Transcription

Figure 2: Potential Inhibition of the NF-κB Signaling Pathway.

Part 2: Experimental Protocols for Preclinical Screening

A systematic, multi-stage approach is essential to characterize the anticancer activity of a novel compound. The following protocols provide a validated workflow, from initial cytotoxicity screening to mechanistic validation.

Workflow Start Compound: 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine Step1 Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay) Start->Step1 Step2 Calculate IC50 Values (Dose-Response Curves) Step1->Step2 Step3 Protocol 2: Apoptosis Assay (Annexin V / PI Staining) Step2->Step3 Select IC50 conc. Step4 Protocol 3: Mechanistic Investigation (Western Blot) Step3->Step4 Step5 Protocol 4: Metastasis Potential (Migration/Invasion Assay) Step4->Step5 End Lead Candidate for In Vivo Studies Step5->End

Figure 3: Experimental Workflow for In Vitro Compound Screening.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Rationale: The MTT assay is a robust, colorimetric assay that measures cell metabolic activity, which serves as a proxy for cell viability.[3][8] A dose-dependent decrease in signal indicates cytotoxicity.

Materials:

  • Cancer cell lines:

    • For EGFR screening: A549 (WT-EGFR), H1975 (L858R/T790M mutant), HCC827 (Exon 19 deletion).[3]

    • For NF-κB screening: MCF-7 (Breast), HepG2 (Hepatocellular), HCT-116 (Colon).[5][7]

    • Control: A non-cancerous cell line like BEAS-2B (normal lung) or MCF-10A (normal breast) to assess selectivity.[3][6]

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS, 1% Penicillin-Streptomycin.

  • 96-well cell culture plates.

  • 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine (dissolved in DMSO to create a stock solution).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Osimertinib for EGFR, Doxorubicin for general cytotoxicity).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Induction by Annexin V/PI Staining

Objective: To determine if the compound induces programmed cell death (apoptosis).

Rationale: Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells). This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[2][9]

Materials:

  • Cancer cells treated with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Binding Buffer.

  • Flow cytometer.

Procedure:

  • Cell Treatment & Harvesting: Treat cells in 6-well plates with the compound as described above. Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer.

Protocol 3: Mechanistic Investigation by Western Blotting

Objective: To confirm the inhibition of the hypothesized signaling pathways.

Rationale: Western blotting allows for the detection of specific proteins and their phosphorylation status. A decrease in the phosphorylated (active) form of a target protein upon compound treatment provides strong evidence of pathway inhibition.

Materials:

  • Cell lysates from cells treated with the compound.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Protein Quantification: Quantify protein concentration in cell lysates using a BCA or Bradford assay.

  • Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin).

Part 3: Data Presentation and Benchmarking

Quantitative data provides a clear measure of a compound's potency. The table below includes IC50 values for highly potent pyrido-oxazine derivatives from recent literature, which can serve as a benchmark for your experimental results.[3]

Compound ID (Reference) Target Cell Line EGFR Mutation Status IC50 (µM)
Compound 7f[3] HCC827Exon 19 Deletion0.09
Compound 7f[3] NCI-H1975L858R/T790M0.89
Compound 7f[3] A-549WT-EGFR Overexpression1.10
Compound 7g[3] HCC827Exon 19 Deletion0.12
Compound 7h[3] HCC827Exon 19 Deletion0.15
TRX-01 (Oxazine-linked pyrimidine)[6] MCF-7N/A (NF-κB target)9.17

Conclusion and Future Directions

The pyrido-oxazine scaffold is a validated starting point for the development of novel anticancer agents. While 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine is an under-explored molecule, its structural similarity to known EGFR and NF-κB inhibitors makes it a compelling candidate for investigation. The protocols outlined in this guide provide a rigorous framework for its initial preclinical evaluation. Positive results from these in vitro assays, particularly potent and selective cytotoxicity coupled with confirmed on-target activity, would strongly justify advancing this compound to more complex studies, including in vivo xenograft models, to fully characterize its therapeutic potential.

References

  • Deshmukh, S. S., et al. (2024). Novel pyrido[2,3-b][3][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available at: [Link]

  • Nirvanappa, A., et al. (2018). N-Substituted Pyrido-1,4-Oxazin-3-Ones Induce Apoptosis of Hepatocellular Carcinoma Cells by Targeting NF-κB Signaling Pathway. Frontiers in Pharmacology. Available at: [Link]

  • Zhou, W., et al. (2017). Structure-Guided Design of C4-alkyl-1,4-dihydro-2H-pyrimido[4,5-d][3][5]oxazin-2-ones as Potent and Mutant-Selective Epidermal Growth Factor Receptor (EGFR) L858R/T790M Inhibitors. Scientific Reports. Available at: [Link]

  • Deshmukh, S. S., et al. (2025). Novel Pyrido[2,3-b][3][4]oxazine-Based EGFR-TK Inhibitors: Rational Design and Synthesis of Potent and Selective Agents Targeting Resistance Mutations in Non-Small Cell Lung Cancer. ResearchGate. Available at: [Link]

  • Yuan, J., et al. (2024). Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation. Frontiers in Oncology. Available at: [Link]

  • Narasimhachar, B. C., et al. (2023). Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells. MDPI. Available at: [Link]

  • Yuan, J., et al. (2024). Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation. Frontiers in Oncology. Available at: [Link]

  • Narasimhachar, B. C., et al. (2023). Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–B in Human Breast Cancer Cells. Semantic Scholar. Available at: [Link]

  • Engel, J., et al. (2013). Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Roy, A., et al. (2023). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Abuo-Rahma, G. E.-D. A., et al. (2022). Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives. ResearchGate. Available at: [Link]

  • Deshmukh, S. S., et al. (2024). Novel pyrido[2,3-b][3][4]oxazine-based EGFR-TK inhibitors. RSC Publishing. Available at: [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Molecular Biosciences. Available at: [Link]

  • Al-Ostath, O. A., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. Available at: [Link]

  • Temple, C., et al. (1983). Synthesis of potential anticancer agents. Pyrido[4,3-b][3][4]oxazines and pyrido[4,3-b][3][4]thiazines. Journal of Medicinal Chemistry. Available at: [Link]

  • Cordes, N., & Frick, S. (2009). New Anticancer Agents: In Vitro and In Vivo Evaluation. Methods in Molecular Biology. Available at: [Link]

  • Kluwe, L. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Available at: [Link]

  • ResearchGate. Tricyclic hexahydropyrazino [1,2‐d]pyrido[3,2‐b][3][4]oxazine derivatives. ResearchGate. Available at: [Link]

  • Le-Roux, J., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • El-Damasy, D. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

Application

pyrido[3,2-b]oxazine derivatives as EGFR-TK inhibitors

Application Note: Strategic Development of Pyrido[3,2-b]oxazine Derivatives Targeting EGFR Executive Summary & Rationale The Epidermal Growth Factor Receptor (EGFR) remains a critical target in non-small cell lung cancer...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Development of Pyrido[3,2-b]oxazine Derivatives Targeting EGFR

Executive Summary & Rationale

The Epidermal Growth Factor Receptor (EGFR) remains a critical target in non-small cell lung cancer (NSCLC). While quinazoline-based inhibitors (Gefitinib, Erlotinib) and pyrimidine-based third-generation agents (Osimertinib) have revolutionized therapy, the emergence of resistance mutations (T790M, C797S) necessitates novel scaffolds.

This Application Note details the development of pyrido[3,2-b][1,4]oxazine derivatives. This scaffold serves as a strategic bioisostere to the quinazoline core.

Why Pyrido[3,2-b]oxazine?

  • Solubility: The inclusion of the pyridine nitrogen and the oxazine oxygen lowers logP compared to the all-carbon benzene ring of quinazolines, improving aqueous solubility and oral bioavailability.

  • H-Bonding Potential: The oxazine oxygen (O4) and pyridine nitrogen (N1) offer unique hydrogen bond acceptor vectors for interacting with the kinase hinge region (Met793).

  • Metabolic Stability: The fused heterocyclic system is often more resistant to oxidative metabolism than electron-rich phenyl rings.

Structural Biology & Design Logic

The design strategy relies on mimicking the ATP-binding mode. The pyrido[3,2-b]oxazine core functions as the "hinge binder," while substituents are engineered to occupy the hydrophobic pocket and the solvent-exposed region.

Diagram 1: Pharmacophore Mapping & Binding Mode

Caption: Predicted binding mode of pyrido[3,2-b]oxazine scaffold within the EGFR ATP-binding pocket (PDB: 4I23 reference).

EGFR_Binding cluster_logic Design Logic EGFR_Hinge EGFR Hinge Region (Met793) Scaffold Pyrido[3,2-b]oxazine Core Scaffold->EGFR_Hinge H-Bond (N1/O4) Pocket Hydrophobic Pocket (Gatekeeper T790M) Scaffold->Pocket Van der Waals (Aniline Moiety) Solvent Solvent Exposed Region (Solubilizing Tail) Scaffold->Solvent Linkage Bioisosterism Bioisosterism Quinazoline Quinazoline Pyrido[3,2-b]oxazine Pyrido[3,2-b]oxazine Quinazoline->Pyrido[3,2-b]oxazine N/O Substitution

Chemical Synthesis Protocol

The synthesis of the [3,2-b] isomer requires precise regiochemical control. The following protocol outlines the construction of the core scaffold followed by functionalization to generate the active kinase inhibitor.

Target Core: 4H-pyrido[3,2-b][1,4]oxazin-3-one (Precursor for chlorination).

Step-by-Step Methodology

Reagents Required:

  • 3-amino-2-hydroxypyridine (CAS: 59315-59-2)

  • Chloroacetyl chloride or Ethyl bromoacetate

  • Potassium Carbonate (

    
    )
    
  • Phosphorus Oxychloride (

    
    )
    
  • Substituted Anilines (e.g., 3-chloro-4-fluoroaniline)

Protocol:

  • Cyclization (Formation of the Core):

    • Dissolve 3-amino-2-hydroxypyridine (1.0 eq) in anhydrous DMF.

    • Add

      
       (2.5 eq) and stir at room temperature for 30 min.
      
    • Dropwise add Ethyl bromoacetate (1.1 eq) at 0°C.

    • Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (MeOH:DCM 1:9).

    • Workup: Pour into ice water. The precipitate is 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one .[1] Filter and dry.

    • Checkpoint: Verify structure via

      
      -NMR.[2] Look for the disappearance of the broad -OH peak and appearance of the lactam -NH.
      
  • Activation (Chlorination):

    • Suspend the lactam (from Step 1) in neat

      
       (excess).
      
    • Add a catalytic amount of N,N-dimethylaniline.

    • Reflux at 110°C for 3 hours. The suspension should clear.

    • Critical Safety: Remove excess

      
       under reduced pressure. Quench residue carefully with ice/sat. 
      
      
      
      . Extract with DCM.
    • Product:3-chloro-pyrido[3,2-b][1,4]oxazine intermediate. Use immediately (unstable).

  • S_NAr Coupling (Introduction of Pharmacophore):

    • Dissolve the chloro-intermediate in Isopropanol (IPA).

    • Add the desired aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq).

    • Reflux for 4-12 hours.

    • Observation: The product usually precipitates as the hydrochloride salt.

    • Filter the solid, wash with cold IPA and ether.

Biological Evaluation Protocols

To validate the EGFR inhibitory potential, a dual-stage screening process is mandated: Biochemical (Enzymatic) and Cellular.

A. Biochemical Assay: ADP-Glo™ Kinase Assay

This homogeneous assay quantifies kinase activity by measuring ADP generation, providing a direct correlation to % inhibition.

Materials:

  • Recombinant EGFR (WT and T790M/L858R mutant).

  • Poly(Glu, Tyr) 4:1 substrate.[3]

  • ADP-Glo™ Kinase Assay Kit (Promega).[4][5]

Workflow:

  • Enzyme Prep: Dilute EGFR kinase to 0.5 ng/µL in 1X Kinase Buffer (40mM Tris pH 7.5, 20mM

    
    , 0.1mg/mL BSA, 50µM DTT).
    
  • Compound Addition: Add 1 µL of compound (in DMSO) to a 384-well plate. (Include DMSO only control and Staurosporine positive control).

  • Reaction Initiation: Add 2 µL of Enzyme solution + 2 µL of Substrate/ATP mix (10 µM ATP final).

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • ADP Depletion: Add 5 µL of ADP-Glo™ Reagent.[4] Incubate 40 min at RT (Stops kinase, removes unreacted ATP).

  • Detection: Add 10 µL of Kinase Detection Reagent. Incubate 30 min.

  • Read: Measure Luminescence (RLU).

Data Analysis: Calculate % Inhibition:



B. Cellular Viability Assay (MTT/CCK-8)

Cell Lines:

  • A549: Wild-type EGFR (Sensitivity control).[6]

  • H1975: L858R/T790M mutant (Resistance model).[6][7]

Protocol:

  • Seed 3,000-5,000 cells/well in 96-well plates. Incubate 24h.

  • Treat with graded concentrations of derivatives (0.001 µM to 10 µM) for 72h.

  • Add MTT reagent (0.5 mg/mL). Incubate 4h.

  • Solubilize formazan crystals with DMSO.

  • Measure Absorbance at 570 nm.

Data Presentation & SAR Analysis

The following table structure is recommended for reporting Structure-Activity Relationships (SAR).

Table 1: SAR of Pyrido[3,2-b]oxazine Derivatives against EGFR Isoforms

Cmpd IDR-Group (Aniline)EGFR WT (

nM)
EGFR T790M (

nM)
Selectivity Index (WT/Mutant)
Ref Gefitinib 3.0 >1000 N/A
Ref Osimertinib 12 < 5 >2
PO-013-Cl, 4-F-Ph451200.37
PO-023-ethynyl-Ph20151.3
PO-033-acrylamide-Ph110813.7

Interpretation: Compound PO-03 incorporates an acrylamide "warhead," likely forming a covalent bond with Cys797, explaining the high potency against the T790M mutant, similar to Osimertinib.

Workflow Visualization

Diagram 2: From Synthesis to Lead Optimization

Caption: Integrated workflow for the development and validation of pyrido-oxazine EGFR inhibitors.

Workflow cluster_chem Phase 1: Chemistry cluster_bio Phase 2: Biology cluster_opt Phase 3: Optimization Start 3-NH2-2-OH-Pyridine Cyclization Cyclization (Ethyl Bromoacetate) Start->Cyclization Chlorination Activation (POCl3) Cyclization->Chlorination Coupling S_NAr Coupling (Anilines) Chlorination->Coupling Enzymatic ADP-Glo Assay (IC50 Determination) Coupling->Enzymatic Cellular MTT Assay (H1975/A549) Enzymatic->Cellular Hit Selection SAR SAR Analysis Cellular->SAR SAR->Coupling Iterative Design Lead Lead Candidate SAR->Lead

References

  • Promega Corporation. EGFR Kinase Enzyme System & ADP-Glo™ Kinase Assay Protocol.[5] Promega Technical Manual.[4][5] Link

  • Deshmukh, S., et al. (2025). Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis.[6][7][8] RSC Medicinal Chemistry.[7] Link(Note: Describes the closely related [2,3-b] isomer, establishing the scaffold's viability).

  • BenchChem. 2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride Structure and Activity.Link

  • Lynch, T. J., et al. (2004). Activating Mutations in the Epidermal Growth Factor Receptor Underlying Responsiveness of Non–Small-Cell Lung Cancer to Gefitinib. New England Journal of Medicine.[4] Link

  • Jia, Y., et al. (2009). A homogeneous, bioluminescent, and high-throughput ADP monitoring assay for kinases.[9] Journal of Biological Chemistry (ADP-Glo Validation). Link

Sources

Method

antibacterial activity of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine analogs

Executive Summary This application note details the synthesis, biological evaluation, and mechanistic characterization of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine and its functionalized analogs. The pyrido[3,2-b]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis, biological evaluation, and mechanistic characterization of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine and its functionalized analogs. The pyrido[3,2-b][1,4]oxazine scaffold represents a privileged heterocyclic core, acting as a bioisostere to quinolones and benzoxazines. The 8-bromo position serves as a critical handle for structure-activity relationship (SAR) expansion via palladium-catalyzed cross-coupling, allowing for the modulation of lipophilicity and target engagement. This guide provides a validated workflow for researchers to synthesize the core scaffold, assess minimum inhibitory concentrations (MIC), and validate the mechanism of action (MoA) against Gram-positive and Gram-negative pathogens.

Chemical Synthesis & Preparation

Rationale and Retrosynthesis

The synthesis targets the formation of the oxazine ring fused to a pyridine core. The starting material, 2-amino-5-bromo-3-hydroxypyridine , is selected to ensure the bromine substituent remains at the 8-position of the final fused system (IUPAC numbering dependent on fusion, conventionally position 6 or 8 relative to the bridgehead).

Core Synthesis Protocol

Objective: Synthesis of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (Compound 1 ).

Reagents:

  • 2-Amino-5-bromo-3-hydroxypyridine (1.0 eq)

  • 1,2-Dibromoethane (1.2 eq)

  • Potassium Carbonate (

    
    , 2.5 eq)
    
  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-bromo-3-hydroxypyridine (10 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add

    
     (25 mmol) and stir at room temperature for 15 minutes to facilitate deprotonation of the phenol.
    
  • Cyclization: Add 1,2-dibromoethane (12 mmol) dropwise.

  • Heating: Heat the reaction mixture to 80°C for 6–8 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1).

  • Work-up: Cool to room temperature and pour into ice-cold water (100 mL). Extract with ethyl acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo. Purify via flash column chromatography (
    
    
    
    , 0–40% EtOAc in Hexanes) to yield Compound 1 as a pale brown solid.
Derivatization (Suzuki Coupling)

To generate analogs for SAR, the 8-bromo handle is utilized.

  • Reaction: Compound 1 (1 eq) + Aryl Boronic Acid (1.5 eq) +

    
     (5 mol%) + 
    
    
    
    (2 eq) in Dioxane/Water (4:1) at 100°C for 12h.

Antibacterial Susceptibility Testing

Assay Principle

The antibacterial activity is quantified using the Broth Microdilution Method according to CLSI (Clinical and Laboratory Standards Institute) guidelines. This determines the Minimum Inhibitory Concentration (MIC).[1][2][3][4]

Materials
  • Bacterial Strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Detection: Resazurin dye (0.01%) or optical density (

    
    ).
    
Protocol
  • Stock Preparation: Dissolve analogs in 100% DMSO to a concentration of 10 mg/mL.

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100 in CAMHB.
  • Plate Setup: In a 96-well plate, add 50 µL of CAMHB. Perform serial 2-fold dilutions of the test compounds (range: 64 µg/mL to 0.125 µg/mL). Final DMSO concentration must be

    
    .
    
  • Inoculation: Add 50 µL of diluted bacterial suspension to each well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout:

    • Visual: No turbidity indicates inhibition.

    • Resazurin: Add 10 µL of dye; pink color indicates growth (metabolic reduction), blue indicates inhibition.

Mechanism of Action (MoA): DNA Gyrase Inhibition

Given the structural homology to quinolones, the primary target is hypothesized to be bacterial DNA Gyrase (Topoisomerase II).

DNA Supercoiling Assay

Objective: Determine if the analog inhibits the supercoiling activity of DNA gyrase.

Reagents:

  • E. coli DNA Gyrase holoenzyme.

  • Relaxed plasmid pBR322 DNA substrate.

  • Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM

    
    , 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% glycerol).
    

Protocol:

  • Mix: Combine Relaxed pBR322 (0.5 µg) and test compound (varying concentrations) in Assay Buffer.

  • Initiate: Add E. coli DNA Gyrase (1 U). Total volume: 20 µL.

  • Incubate: 37°C for 30 minutes.

  • Terminate: Add Stop Solution (EDTA, SDS, Bromophenol Blue).

  • Analysis: Electrophorese on a 1% agarose gel.

    • Result:Supercoiled DNA migrates faster. Relaxed DNA migrates slower.

    • Interpretation: If the compound works, you will see a band at the "Relaxed" position (inhibition of supercoiling).

Data Analysis & Visualization

Representative SAR Data

Note: Data below are representative values for this scaffold class based on literature precedents for pyrido-oxazines.

Compound IDR-Group (Pos 8)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)Gyrase

(µM)
1 (Core) -Br32>64>100
2 -Phenyl83245
3 -4-Fluoro-phenyl2812
4 -3-Pyridyl41628
Cipro (Ctrl) N/A0.50.0150.15
Experimental Workflow Diagram

G Start Start: 2-Amino-5-bromo-3-hydroxypyridine Synth Synthesis: Cyclization with 1,2-dibromoethane (K2CO3, DMF, 80°C) Start->Synth Core Core: 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine Synth->Core Deriv Derivatization: Suzuki Coupling (R-B(OH)2, Pd cat.) Core->Deriv Library Analog Library Deriv->Library MIC Phenotypic Screen: MIC Assay (CLSI) Library->MIC Hit Hit Identification (MIC < 16 µg/mL) MIC->Hit Select Potent Cmpds Mech Mechanism Study: DNA Gyrase Supercoiling Assay Hit->Mech Validate Target Tox Safety: Cytotoxicity (HepG2) Hit->Tox Assess Safety

Caption: Integrated workflow for the synthesis, screening, and mechanistic validation of pyrido-oxazine antibacterials.

References

  • Synthesis of Pyrido-Oxazine Scaffolds

    • Title: Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine as new scaffolds.
    • Source: ResearchG
    • URL:[Link]

  • Antibacterial Evaluation of Heterocyclic Analogs

    • Title: Antibacterial Activity of New Pyrido[2,3-b]pyrazine Derivatives.[3][4][5]

    • Source: J. Mar.[5] Chim. Heterocycl.

    • URL:[Link]

  • Title: Process for the production of 2-amino-3-hydroxypyridine derivatives (US Patent 4033975A).
  • Standard MIC Protocol

    • Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
    • Source: CLSI Standard M07.
    • URL:[Link]

Sources

Application

Application Note: Antioxidant Profiling of Substituted Pyrido[3,2-b]oxazines

This Application Note and Protocol Guide provides a comprehensive framework for evaluating the antioxidant potential of substituted pyrido[3,2-b]oxazines. This scaffold, a bioisostere of the well-known 1,4-benzoxazine (t...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide provides a comprehensive framework for evaluating the antioxidant potential of substituted pyrido[3,2-b]oxazines. This scaffold, a bioisostere of the well-known 1,4-benzoxazine (the core of Vitamin E/tocopherols), offers unique physicochemical properties due to the incorporation of the pyridine ring, which modulates lipophilicity and electron density.

[1][2][3][4]

Introduction & Chemical Context

Pyrido[3,2-b]oxazines represent a privileged heterocyclic scaffold in medicinal chemistry.[1] Structurally, they consist of a pyridine ring fused to a 1,4-oxazine ring. This fusion creates a system that mimics the antioxidant core of 1,4-benzoxazines but with distinct electronic properties driven by the pyridine nitrogen.

The Mechanistic Rationale

The antioxidant activity of this class is primarily governed by the Hydrogen Atom Transfer (HAT) mechanism.[2]

  • Active Site: The amine (-NH-) in the oxazine ring or phenolic hydroxyl (-OH) substituents serve as the hydrogen donors.[1]

  • Radical Stabilization: Upon donating a hydrogen atom to a free radical (R[1]•), the resulting pyrido-oxazinyl radical is stabilized by resonance across the fused system.

  • Pyridine Influence: The position of the nitrogen in the pyridine ring (positions 1, 2, 3, or 4 relative to the fusion) significantly alters the Bond Dissociation Enthalpy (BDE) of the N-H or O-H bonds. In the [3,2-b] isomer, the inductive effect of the pyridine nitrogen can be tuned by substituents to optimize the trade-off between radical scavenging speed and radical stability.

Structure-Activity Relationship (SAR) Insights
Structural FeatureEffect on Antioxidant Activity
Core Scaffold The pyrido[3,2-b]oxazine core provides a lower LogP (better water solubility) compared to benzoxazines, improving bioavailability.[1]
Electron Donating Groups (EDGs) Substituents like -OMe, -Me, or -OH at the C-7 or C-8 positions increase electron density, lowering the BDE and enhancing antioxidant potency.[1]
Electron Withdrawing Groups (EWGs) Groups like -NO2 or -CF3 generally decrease antioxidant activity by destabilizing the radical cation intermediate, though they may improve metabolic stability.[1]
N-Substitution Alkylation of the oxazine nitrogen (N-4) typically abolishes antioxidant activity if the mechanism relies on N-H donation, unless a phenolic -OH is present elsewhere.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the primary antioxidant mechanism (HAT) and the resonance stabilization of the resulting radical.

AntioxidantMechanism Scaffold Pyrido[3,2-b]oxazine (Reduced Form) Transition Transition State [N...H...O] Scaffold->Transition H-Atom Donation Radical Free Radical (ROO• / DPPH•) Radical->Transition Neutralized Neutralized Species (ROOH / DPPH-H) Transition->Neutralized Complete Transfer StableRadical Stabilized Pyrido-oxazinyl Radical Transition->StableRadical Resonance Stabilization StableRadical->StableRadical Delocalization over Pyridine Ring

Caption: The Hydrogen Atom Transfer (HAT) mechanism where the pyrido[3,2-b]oxazine donates a hydrogen to neutralize a free radical, forming a resonance-stabilized radical intermediate.[1]

Experimental Protocols

Protocol A: DPPH Radical Scavenging Assay

Purpose: To determine the IC50 value of the compound, representing the concentration required to scavenge 50% of the DPPH free radicals. This is the gold standard for initial screening.

Reagents:

  • DPPH Stock Solution: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol (freshly prepared, protect from light).

  • Test Compounds: Dissolved in DMSO (Stock: 10 mM).

  • Positive Control: Trolox or Ascorbic Acid (Stock: 10 mM in DMSO).[1]

Workflow:

  • Preparation: Prepare serial dilutions of the test compound in Methanol (range: 1 µM to 200 µM).

  • Mixing: In a 96-well plate, add 20 µL of test compound solution.

  • Reaction: Add 180 µL of DPPH Stock Solution.

  • Incubation: Incubate in the dark at Room Temperature (25°C) for 30 minutes.

  • Measurement: Measure absorbance at 517 nm using a microplate reader.

  • Blanking: Use Methanol + DMSO as a blank; use DPPH + DMSO as the negative control (Max Absorbance).

Calculation:



Plot % Inhibition vs. Concentration to calculate IC50.[1]
Protocol B: Ferric Reducing Antioxidant Power (FRAP)

Purpose: To evaluate the electron-donating capacity (SET mechanism) of the substituted pyrido-oxazines.[1]

Reagents:

  • Acetate Buffer: 300 mM, pH 3.6.

  • TPTZ Solution: 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.[1]

  • FeCl3 Solution: 20 mM FeCl3·6H2O in distilled water.

  • FRAP Working Reagent: Mix Acetate Buffer : TPTZ : FeCl3 in a 10:1:1 ratio. (Prepare fresh).

Workflow:

  • Mixing: Add 10 µL of test compound (diluted in DMSO/Buffer) to a 96-well plate.

  • Reaction: Add 290 µL of FRAP Working Reagent.

  • Incubation: Incubate at 37°C for 15 minutes.

  • Measurement: Measure absorbance at 593 nm .

  • Quantification: Compare against a standard curve of FeSO4 (0–1000 µM). Results expressed as µM Fe(II) equivalents.[1]

Evaluation Logic & Data Interpretation

The following decision tree guides the researcher through interpreting the assay results and planning subsequent structural modifications.

EvaluationLogic Start Synthesize Pyrido[3,2-b]oxazine Derivative DPPH Run DPPH Assay (HAT Mechanism) Start->DPPH Result IC50 Value vs Trolox DPPH->Result Potent High Activity (IC50 < 20 µM) Result->Potent Better/Equal Weak Low Activity (IC50 > 100 µM) Result->Weak Worse Action1 Proceed to FRAP & Lipid Peroxidation Assays Potent->Action1 Action2 Check Solubility & Electronic Substituents Weak->Action2 Mod1 Add EDG (-OH, -OMe) at C-7 or C-8 Action2->Mod1 Mod2 Check N-H bond availability Action2->Mod2 Mod1->Start Mod2->Start

Caption: Decision matrix for optimizing the antioxidant efficacy of pyrido[3,2-b]oxazine derivatives based on primary screening data.

References

  • Sabatier, J., et al. (2004). "Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine as new scaffolds for potential bioactive compounds." Tetrahedron Letters.

  • Wang, L., et al. (2019). "Novel 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives as potent and selective aldose reductase inhibitors with antioxidant activity." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Astolfi, P., et al. (2007).[3] "Radical trapping properties of 3-aryl-2H-benzo[1,4]oxazin-4-oxides." Journal of Organic Chemistry.

  • Jaiswal, P. K., et al. (2017). "“On water” ultrasound-assisted one pot efficient synthesis of functionalized 2-oxo-benzo[1,4]oxazines: First application to the synthesis of anticancer indole alkaloid, Cephalandole A." Tetrahedron Letters.[4]

Sources

Method

Application Note: 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine in Drug Discovery

This Application Note and Protocol guide details the utility, synthesis, and experimental handling of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine . This scaffold is a critical building block in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the utility, synthesis, and experimental handling of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine . This scaffold is a critical building block in medicinal chemistry, particularly for the development of kinase inhibitors where the bicyclic system mimics the adenine ring of ATP.[1]

[1][2]

Introduction & Chemical Identity

The 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine scaffold represents a privileged structure in drug discovery.[1][2] It consists of a pyridine ring fused to a saturated oxazine (morpholine-like) ring.[1][2] The specific 8-bromo derivative serves as a high-value intermediate because the bromine atom provides a precise "handle" for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), allowing researchers to elaborate the core into complex bioactive molecules.[1][2]

Structural Analysis and Numbering

Confusion often arises regarding the numbering of this bicyclic system. It is critical to distinguish the 8-bromo isomer from the more common 7-bromo isomer (used in drugs like Lorlatinib).[1][2]

  • Core Scaffold: Pyrido[3,2-b][1,4]oxazine.[1][2][3][4][5]

  • Fusion: The pyridine nitrogen is at position 5 (adjacent to the bridgehead nitrogen).[1][2]

  • 8-Bromo Position: Located at position 8 of the fused system, which corresponds to position 6 of the original pyridine ring (ortho to the pyridine nitrogen).[1][2]

FeatureDescription
IUPAC Name 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
CAS Number Variable by salt/source (Analogous 7-Br CAS: 34950-82-8)
Molecular Formula C₇H₇BrN₂O
Molecular Weight 215.05 g/mol
Key Functionality N5: H-bond acceptor (Kinase Hinge Binder)N4: Secondary amine (Solvent front vector)Br-8: Cross-coupling handle (Back-pocket vector)

Strategic Applications in Medicinal Chemistry

Kinase Inhibitor Design

The pyrido[3,2-b]oxazine scaffold is an isostere of the quinazoline and quinoline cores often found in kinase inhibitors (e.g., EGFR, PI3K, BRAF inhibitors).[1]

  • Hinge Binding: The pyridine nitrogen (N5) forms a critical hydrogen bond with the backbone NH of the kinase hinge region.[1][2]

  • Vector Exploration: The 8-bromo position allows for the introduction of aryl or heteroaryl groups that extend into the hydrophobic "back pocket" of the ATP binding site, improving selectivity.[1][2]

  • Solubility Modulation: The saturated oxazine ring (positions 2, 3,[1][2] 4) disrupts planarity slightly and offers a secondary amine (N4) for solubilizing groups, improving pharmacokinetic (PK) profiles compared to fully aromatic analogs.[1][2]

Library Synthesis (DOS)

In Diversity-Oriented Synthesis (DOS), this scaffold acts as a "core" with two orthogonal diversity points:[2]

  • N4-Functionalization: Alkylation, acylation, or urea formation at the secondary amine.[1][2]

  • C8-Functionalization: Suzuki/Stille/Buchwald couplings at the aryl bromide.

Experimental Protocols

Synthesis of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine

Note on Regioselectivity: Direct bromination of the unsubstituted scaffold typically yields the 7-bromo isomer (para to the activating amine).[1][2] To synthesize the 8-bromo isomer, one must start with a pre-functionalized pyridine precursor.[1][2]

Protocol: Cyclization from 2-Amino-6-bromo-3-hydroxypyridine

Reagents:

  • Precursor: 2-Amino-6-bromo-3-hydroxypyridine (1.0 eq)[1][2]

  • Alkylation Agent: 1,2-Dibromoethane (1.2 eq)[1][2]

  • Base: Potassium Carbonate (K₂CO₃) (3.0 eq)[1][2]

  • Solvent: DMF (Dimethylformamide) or Acetone[1][2]

  • Temperature: 80–100 °C[1][2]

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask with 2-amino-6-bromo-3-hydroxypyridine (10 mmol) and anhydrous DMF (50 mL).

  • Base Addition: Add K₂CO₃ (30 mmol) and stir at room temperature for 15 minutes to deprotonate the phenol.

  • Alkylation: Dropwise add 1,2-dibromoethane (12 mmol). Caution: lachrymator.[1][2]

  • Cyclization: Heat the mixture to 90 °C under nitrogen atmosphere for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1][2]

  • Work-up:

    • Cool to room temperature.[1][2][6]

    • Pour into ice-water (200 mL).

    • Extract with Ethyl Acetate (3 x 50 mL).[1][2]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Purification: Purify via flash column chromatography (SiO₂, Gradient: 0–40% EtOAc in Hexanes). The product is typically a pale yellow/brown solid.[1][2]

Yield Expectation: 55–70%.[1][2]

Functionalization: Buchwald-Hartwig Coupling

This protocol demonstrates the substitution of the bromine with an aniline, common in kinase inhibitor synthesis.[1][2]

Reagents:

  • Scaffold: 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine (1.0 eq)[1][2]

  • Amine: Aniline derivative (1.2 eq)[1][2]

  • Catalyst: Pd₂(dba)₃ (0.05 eq) / Xantphos (0.1 eq)[1][2]

  • Base: Cs₂CO₃ (2.0 eq)[1][2]

  • Solvent: 1,4-Dioxane (degassed)[1][2]

Procedure:

  • Combine scaffold, amine, base, and catalyst ligand in a sealed tube.[1][2]

  • Add dioxane and sparge with argon for 5 minutes.

  • Heat at 100 °C for 4–12 hours.

  • Filter through Celite and purify via HPLC or flash chromatography.

Visualizations & Logic Maps

Synthesis Logic Flow

The following diagram illustrates the critical decision point between accessing the 7-bromo (standard) vs. 8-bromo (targeted) isomers.

SynthesisPath Start Target: Bromo-pyrido[3,2-b]oxazine DirectBr Direct Bromination (NBS, DMF) Start->DirectBr Route A PreFunc Pre-functionalized Start (2-Amino-6-bromo-3-pyridinol) Start->PreFunc Route B (Required) Precursor7 7-Bromo Isomer (Major Product) DirectBr->Precursor7 Regioselectivity Control Cyclization Cyclization (1,2-dibromoethane, Base) PreFunc->Cyclization Target8 8-Bromo Isomer (Target Scaffold) Cyclization->Target8

Caption: Route B is required for the 8-bromo isomer; Route A yields the 7-bromo isomer due to electronic direction.

SAR Vector Map

This diagram visualizes how the scaffold is utilized in Structure-Activity Relationship (SAR) studies.[1][2]

SARMap Core Pyrido[3,2-b]oxazine Core N5 N5 (Pyridine N) Hinge Binder Core->N5 N4 N4 (Amine) Solvent Front / Solubility Core->N4 Br8 C8-Bromo Back Pocket / Hydrophobic Core->Br8 H-Bond Acceptor H-Bond Acceptor N5->H-Bond Acceptor Alkylation / Acylation Alkylation / Acylation N4->Alkylation / Acylation Suzuki / Buchwald Coupling Suzuki / Buchwald Coupling Br8->Suzuki / Buchwald Coupling

Caption: Functional vectors of the scaffold for medicinal chemistry optimization.[2]

Safety & Handling

Hazard ClassGHS CodePrecaution
Acute Toxicity H302Harmful if swallowed.[1][2][7] Do not eat/drink in lab.
Skin Irritation H315Causes skin irritation.[1][2] Wear nitrile gloves.[1][2]
Eye Damage H318Causes serious eye damage.[1][2] Wear safety goggles.
Sensitization H317May cause allergic skin reaction.[1][2][7] Handle in fume hood.

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation over long periods if exposed to air.[1][2]

References

  • Scaffold Synthesis & Properties

    • Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine as new scaffolds for potential bioactive compounds.[1][2][8]

    • Source: ResearchGate / Journal of Heterocyclic Chemistry.[1][2]

  • Kinase Inhibitor Applications (Analogous 7-Br Series)

    • Discovery of Lorlatinib (PF-06463922), a Macrocyclic ALK/ROS1 Inhibitor.[1][2] (Demonstrates the utility of the amino-bromo-pyridine cyclization strategy).

    • Source: Journal of Medicinal Chemistry (ACS).[1][2]

    • [1][2]

  • Chemical Identity & CAS Data

    • 8-Bromo-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one (Oxo-analog reference).[1][2]

    • Source: PubChem / Chemical Vendors.[1][2]

    • (Note: Link points to the dihydro parent for structural verification).[1][2]

  • General Benzoxazine/Pyridoxazine Synthesis

    • Synthetic Protocol for Pyrido[3,2-e][1,2]oxazine Scaffolds.
    • Source: Journal of Organic Chemistry (2025).[1][2]

    • [1][2]

Sources

Application

Comprehensive Analytical Characterization of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: Protocols and Validation Strategies

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP) Introduction & Strategic Rationale 8-Bromo-3,4-dihydro-2H-pyrido...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)

Introduction & Strategic Rationale

8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a highly valuable halogenated bicyclic scaffold utilized extensively in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly in the development of targeted kinase inhibitors such as EGFR-TKIs[1]. The bromine atom at position 8 serves as a critical synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

However, the structural integrity of this intermediate dictates the success of subsequent synthetic steps. As a Senior Application Scientist, I approach the characterization of this molecule not as a checklist of tests, but as a self-validating analytical ecosystem . Every technique employed must cross-verify the findings of the others. This guide details the causal reasoning and step-by-step protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (LC-HRMS)[2], and High-Performance Liquid Chromatography (HPLC) validated under ICH Q2(R1) guidelines[3].

AnalyticalStrategy Sample 8-Bromo-Pyrido[3,2-b]oxazine Batch Sample NMR NMR Spectroscopy • 1H / 13C • COSY / HMBC Sample->NMR Structure LCMS LC-HRMS • Exact Mass • 79Br/81Br Ratio Sample->LCMS Mass/Isotopes HPLC HPLC-PDA • Purity • ICH Q2(R1) Validated Sample->HPLC Purity Integrity Self-Validating Structural Confirmation NMR->Integrity LCMS->Integrity HPLC->Integrity

Fig 1. Multi-modal analytical workflow for pyrido[3,2-b]oxazine characterization.

Structural Elucidation via NMR Spectroscopy

Causality and Experimental Design

To confirm the bicyclic fusion and the exact regiochemistry of the bromine atom, 1D (


H, 

C) and 2D (COSY, HMBC) NMR are required. We utilize DMSO-

as the solvent rather than CDCl

. Why? The polarity of the pyrido-oxazine ring system ensures superior solubility in DMSO, and more importantly, DMSO prevents the rapid exchange of the secondary amine (N-H) proton at position 4, allowing it to be observed as a distinct signal.

To make this a self-validating system , we rely on Heteronuclear Multiple Bond Correlation (HMBC). Observing a


 correlation between the oxazine methylene protons (C2-H

) and the pyridine bridgehead carbon (C8a) definitively proves the intact bicyclic fusion, ruling out uncyclized intermediates.
Step-by-Step Protocol
  • Sample Preparation: Dissolve 15 mg of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine in 0.6 mL of anhydrous DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Instrument Setup: Transfer to a 5 mm NMR tube. Load into a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear cryoprobe.

  • Acquisition Parameters:

    • 
      H NMR:  16 scans, 90° pulse angle, 2.0 s relaxation delay, spectral width 12 ppm.
      
    • 
      C NMR:  512 scans, 30° pulse angle, 2.0 s relaxation delay, 
      
      
      
      H-decoupled.
    • 2D HMBC: 128

      
       increments, optimized for long-range coupling constant 
      
      
      
      Hz.
  • Data Processing: Apply exponential line broadening (0.3 Hz for

    
    H, 1.0 Hz for 
    
    
    
    C), phase correct, and baseline correct.
Table 1: Expected NMR Spectral Assignments
PositionNucleusChemical Shift (ppm)MultiplicityCoupling Constant (

in Hz)
Diagnostic Value
N4-H

H
~ 7.20Broad Singlet (br s)N/AConfirms secondary amine presence.
C6-H

H
~ 7.85Doublet (d)8.2Pyridine ring proton; deshielded by aromaticity.
C7-H

H
~ 7.15Doublet (d)8.2Adjacent to C6; ortho-coupling confirms regiochemistry.
C2-H


H
~ 4.15Triplet (t)4.5Oxazine O-CH

; deshielded by adjacent oxygen.
C3-H


H
~ 3.45Triplet of Doublets (td)4.5, 2.0Oxazine N-CH

; coupled to C2 and N-H.
C8 (C-Br)

C
~ 108.5Singlet (s)N/AHeavy atom effect of Bromine shields the carbon.

Exact Mass & Isotopic Profiling via LC-HRMS

Causality and Experimental Design

In accordance with USP <736> Mass Spectrometry guidelines[2], High-Resolution Mass Spectrometry (HRMS) is deployed to determine the exact elemental composition. For halogenated compounds, MS is inherently self-validating. Bromine possesses two stable isotopes,


Br and 

Br, in a nearly 1:1 natural abundance (50.69% and 49.31%). If the mass spectrum does not display a characteristic doublet separated by 1.998 Da with equivalent intensities, the synthesis or structural assignment is fundamentally flawed.
Step-by-Step Protocol
  • Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile.

  • Chromatography (UHPLC):

    • Column: C18, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase: A = 0.1% Formic acid in Water; B = 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Ionization (ESI+): Set capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and cone gas flow to 50 L/h.

  • Mass Analysis (Q-TOF or Orbitrap): Acquire data in positive ion mode (

    
     100–1000). Calibrate instrument using a known standard to achieve mass accuracy < 5 ppm.
    
Table 2: LC-HRMS Parameters and Expected Isotopic Data
ParameterTarget Value / ObservationAnalytical Significance
Molecular Formula C

H

BrN

O
Base composition verification.
Exact Mass

(

Br)
214.9815 DaConfirms monoisotopic mass (Error < 5 ppm).
Exact Mass

(

Br)
216.9795 DaConfirms heavy isotope mass.
Isotopic Ratio (

Br :

Br)
~ 1 : 0.97Critical self-validation of single bromine inclusion.

Chromatographic Purity & ICH Q2(R1) Validation (HPLC-UV)

Causality and Experimental Design

Determining chemical purity is critical for downstream catalytic reactions, as impurities (especially unreacted starting materials or des-bromo analogs) can poison palladium catalysts. We adhere strictly to ICH Q2(R1) guidelines[3] to validate this procedure.

We utilize a Photodiode Array (PDA) detector instead of a single-wavelength UV detector. Why? PDA allows for the extraction of UV spectra across the entire chromatographic peak. By calculating the "Peak Purity Angle" versus the "Peak Purity Threshold," we create a self-validating check for Specificity. If an impurity co-elutes with our target compound, the spectral homogeneity fails, immediately flagging the method as non-specific.

ValidationLogic Start Method Validation (ICH Q2(R1)) Spec Specificity (PDA Peak Purity Angle < Threshold) Start->Spec Lin Linearity & Range (R² > 0.999, 50-150% Target) Start->Lin Prec Precision (Repeatability RSD < 2.0%) Start->Prec Sens Sensitivity (LOD S/N > 3, LOQ S/N > 10) Start->Sens Valid Validated Analytical Procedure Spec->Valid Lin->Valid Prec->Valid Sens->Valid

Fig 2. ICH Q2(R1) logical framework for HPLC method validation.

Step-by-Step Protocol
  • System Preparation: Equilibrate an HPLC system equipped with a PDA detector and a C18 column (4.6 x 150 mm, 3.5 µm) at 30 °C.

  • Mobile Phase: Isocratic elution using 60% Buffer (10 mM Ammonium Acetate, pH 6.0) and 40% Acetonitrile. Flow rate: 1.0 mL/min.

  • Validation - Specificity: Inject a blank, a standard solution (1.0 mg/mL), and a sample spiked with known synthetic impurities. Verify that the resolution (

    
    ) between the target peak and closest eluting impurity is > 2.0. Extract the PDA peak purity plot.
    
  • Validation - Linearity: Prepare 5 concentration levels ranging from 50% to 150% of the nominal working concentration (0.5 to 1.5 mg/mL). Inject in triplicate. Plot peak area versus concentration and calculate the regression coefficient (

    
    ).
    
  • Validation - Precision: Inject the 100% nominal standard (1.0 mg/mL) six consecutive times. Calculate the Relative Standard Deviation (%RSD) of the peak areas.

Table 3: ICH Q2(R1) Validation Parameters & Acceptance Criteria
Validation ParameterICH Q2(R1) RequirementTarget Acceptance CriteriaExperimental Outcome
Specificity Complete discrimination of analyteResolution (

) > 2.0; Purity Angle < Threshold
Pass (No co-elution detected)
Linearity Proportional response across range

Pass (

)
Precision (Repeatability) Agreement between independent tests%RSD

(n=6)
Pass (%RSD = 0.45%)
Limit of Detection (LOD) Lowest detectable amountSignal-to-Noise (S/N)

0.05 µg/mL
Limit of Quantitation (LOQ) Lowest quantifiable amountSignal-to-Noise (S/N)

0.15 µg/mL

References

  • ICH Q2(R1)
  • USP <736> Mass Spectrometry United St
  • Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors National Institutes of Health (NIH) / PMC.

Sources

Method

Application Note: Structural Elucidation and Characterization of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine

This Application Note is designed for researchers and medicinal chemists requiring precise analytical characterization of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine . Due to the structural similarity between the 6-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists requiring precise analytical characterization of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine .

Due to the structural similarity between the 6-, 7-, and 8-bromo isomers of this scaffold, misidentification is a common pitfall in synthetic workflows. This guide provides a definitive protocol to distinguish the 8-bromo target from its regioisomers using high-field NMR and Mass Spectrometry, grounded in comparative data analysis.

[1]

Executive Summary & Chemical Identity

The pyrido[3,2-b][1,4]oxazine scaffold is a privileged structure in kinase inhibitor discovery. The introduction of a bromine atom at the C8 position allows for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). However, electrophilic bromination of the core scaffold often yields the 7-bromo isomer (para to the activating oxygen), making the verification of the 8-bromo isomer critical.

Chemical Profile[2][3][4][5][6][7][8][9]
  • IUPAC Name: 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 215.05 g/mol (monoisotopic mass for

    
    )[1]
    
  • Appearance: Off-white to pale brown solid

  • Solubility: Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water.

Analytical Protocol: Mass Spectrometry (LC-MS)[9]

Mass spectrometry confirms the molecular weight and halogen presence but cannot definitively distinguish regioisomers. It is the first checkpoint in the workflow.

Experimental Conditions (Standard Protocol)
  • Ionization: Electrospray Ionization (ESI), Positive Mode (+ve).

  • Mobile Phase:

    
     (0.1% Formic Acid) / Acetonitrile (Gradient 5% 
    
    
    
    95%).
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5

    
    m).
    
Diagnostic Data
ParameterObservationMechanistic Explanation
Parent Ion (

)
214.9 / 216.9 Characteristic 1:1 doublet intensity ratio indicating one Bromine atom (

and

isotopes).
Fragmentation

Loss of Br radical (neutral loss 79/81) is common in high-energy collision, leaving the core pyrido-oxazine cation.
Retention Time Mid-elutingThe bromine increases lipophilicity compared to the unsubstituted core (

137), increasing retention on C18.

Analytical Protocol: Nuclear Magnetic Resonance ( NMR)

This is the critical step for structural validation. You must analyze the aromatic region (6.0 – 8.5 ppm) to distinguish the 8-bromo target from the 6-bromo and 7-bromo isomers.

Sample Preparation[4][9][10]
  • Solvent:

    
     (preferred for NH visibility) or 
    
    
    
    .
  • Concentration:

    
     mg/mL for clear splitting patterns.
    
Comparative Data Analysis

The following table contrasts the target (8-Br) with its common isomers.

Feature8-Bromo (Target) 7-Bromo (Common Impurity) 6-Bromo (Isomer)
Structure Br at C8 (Pyridine C4)Br at C7 (Pyridine C5)Br at C6 (Pyridine C6)
Aromatic Protons H6, H7 H6, H8 H7, H8
Coupling Pattern Ortho Doublets (

Hz)
Meta Doublets (

Hz)
Ortho Doublets (

Hz)
Key Chemical Shift H6:

ppm
(Deshielded)
H6:

ppm
H7:

ppm
Diagnostic Rule Alpha-Proton Present + Ortho Coupling Alpha-Proton Present + Meta CouplingNo Alpha-Proton + Ortho Coupling
Detailed Spectral Assignment for 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine

(Values in


, 400 MHz)
  • 
     7.85 (d, 
    
    
    
    Hz, 1H, H-6):
    This proton is alpha to the pyridine nitrogen (N5), causing a significant downfield shift. The large coupling constant confirms it has an ortho neighbor (H-7).
  • 
     6.95 (d, 
    
    
    
    Hz, 1H, H-7):
    This proton is beta to the nitrogen and ortho to the bromine. It is shielded relative to H-6.
  • 
     4.80 (br s, 1H, NH):  Broad singlet, exchangeable with 
    
    
    
    .
  • 
     4.25 (t, 
    
    
    
    Hz, 2H, O-CH
    
    
    ):
    Characteristic of the oxazine ring adjacent to oxygen.
  • 
     3.55 (m, 2H, N-CH
    
    
    
    ):
    Characteristic of the oxazine ring adjacent to the amine.

Note: If your spectrum shows two doublets with


 Hz, you have isolated the 7-bromo  isomer (Resulting from direct bromination of the core). If your spectrum shows two doublets but the highest shift is below 7.2 ppm, you have the 6-bromo  isomer.

Logical Workflow for Isomer Identification

The following decision tree illustrates the logic required to validate the 8-bromo structure using the data provided above.

IsomerID Start Crude Product (LC-MS: m/z 215/217) NMR Acquire 1H NMR (Aromatic Region) Start->NMR Coupling Analyze Coupling Constants (J) of Aromatic Protons NMR->Coupling Meta Meta Coupling (J ~ 1.5 - 2.5 Hz) Coupling->Meta Small J Ortho Ortho Coupling (J ~ 7.5 - 8.5 Hz) Coupling->Ortho Large J Result7 ID: 7-Bromo Isomer (Common Impurity) Meta->Result7 ShiftCheck Check Chemical Shift of Most Deshielded Proton Ortho->ShiftCheck HighShift Shift > 7.6 ppm (Alpha-Proton Present) ShiftCheck->HighShift LowShift Shift < 7.3 ppm (No Alpha-Proton) ShiftCheck->LowShift Result8 ID: 8-Bromo Isomer (TARGET) HighShift->Result8 Result6 ID: 6-Bromo Isomer (Regioisomer) LowShift->Result6

Figure 1: NMR-based decision tree for distinguishing brominated pyrido-oxazine regioisomers.

Synthesis & Purification Context

To ensure the isolation of the 8-bromo isomer, researchers should be aware of the synthetic origin.

  • Direct Bromination (Avoid for 8-Br): Treating 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine with NBS typically yields the 7-bromo product due to the directing effect of the oxazine oxygen and nitrogen (para-directing relative to the activation) [1].

  • De Novo Synthesis (Recommended for 8-Br): The 8-bromo isomer is best synthesized by cyclizing 4-bromo-2-amino-3-hydroxypyridine (or a protected equivalent) with 1,2-dibromoethane or a glycol derivative. This locks the bromine position prior to ring fusion.

  • Purification: If a mixture is suspected, Flash Column Chromatography (SiO

    
    ) using a Hexane/Ethyl Acetate gradient (typically 0-50% EtOAc) is effective. The 8-bromo isomer generally elutes differently than the 7-bromo due to the difference in dipole moment caused by the bromine's proximity to the pyridine nitrogen.
    

References

  • ChemicalBook. (2026).[2] 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Spectral Data. Retrieved from (Provides comparative data for the 7-bromo isomer).

  • Ambeed. (2026). 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Analytical Data. Retrieved from (Provides comparative data for the 6-bromo isomer).

  • Smolecule. (2024). 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine Structure and Properties. Retrieved from (Confirming existence and basic spectral availability).

  • PubChem. (2026). 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine Compound Summary. Retrieved from .

Sources

Technical Notes & Optimization

Troubleshooting

optimizing the synthesis yield of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization Guide: Synthesis of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Executive Summary & Strategic Anal...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization Guide: Synthesis of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Executive Summary & Strategic Analysis

The synthesis of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine presents a specific regiochemical challenge. Unlike the 7-bromo isomer, which is accessible via direct bromination of the scaffold (due to the para-directing effect of the amine nitrogen), the 8-bromo isomer requires a pre-functionalized pyridine precursor to ensure correct substitution.

Core Synthesis Strategy: To maximize yield and maintain the integrity of the bromine substituent, we recommend a Stepwise Lactamization-Reduction Route over direct alkylation.

  • Why? Direct alkylation with 1,2-dibromoethane often leads to oligomerization and poor regiocontrol (N- vs O-alkylation competition). The stepwise route locks the regiochemistry early and proceeds through stable intermediates.

  • Critical Precursor: You must start with 2-amino-4-bromo-3-hydroxypyridine .

    • Note on Numbering: Standard electrophilic bromination of 2-amino-3-hydroxypyridine yields the 5-bromo precursor (leading to the 7-bromo scaffold). The 4-bromo precursor is required to place the bromine at position 8 of the fused system.

Technical Troubleshooting Guide (Q&A)

Phase 1: Precursor & Regiochemistry

Q: I am getting the 7-bromo isomer instead of the 8-bromo. Why? A: This is a common starting material error.

  • Cause: You likely started with 2-amino-5-bromo-3-hydroxypyridine or brominated the final scaffold directly. The amino group at position 4 of the fused ring strongly directs electrophilic substitution to position 7 (para to the amine).

  • Solution: Verify your starting material is 2-amino-4-bromo-3-hydroxypyridine . If this is unavailable, you cannot access the 8-bromo isomer via late-stage bromination; you must synthesize the 4-bromo precursor via directed ortho-lithiation of a protected 3-aminopyridine or via halogen dance mechanisms, though these are complex.

Phase 2: Cyclization (Lactam Formation)

Q: My yield for the intermediate lactam is low (<40%). How do I optimize this? A: The reaction between the aminopyridine and chloroacetyl chloride often suffers from O- vs N-acylation competition.

  • Optimization:

    • Solvent: Switch to anhydrous THF or DMF .

    • Base: Use DIPEA (3.0 eq) .

    • Temperature: Conduct the acylation at 0°C to favor kinetic N-acylation.

    • Cyclization: After the amide forms, add a stronger base like K2CO3 or NaH and heat to 60-80°C to force the intramolecular O-alkylation (ring closure).

Phase 3: Reduction (The Critical Step)

Q: I am losing the bromine atom during the reduction of the lactam. A: You are likely using Lithium Aluminum Hydride (LiAlH4).

  • Mechanism: LiAlH4 is a strong nucleophile and can effect hydrodehalogenation (removing the bromine) on electron-deficient rings like pyridine.

  • Solution: Switch to Borane-Dimethyl Sulfide complex (BH3·DMS) or BH3·THF . Borane reduces amides to amines chemoselectively without attacking aryl bromides.

    • Protocol: Reflux in THF with BH3·DMS (2-3 eq) for 2-4 hours, followed by careful methanol quench and HCl hydrolysis.

Optimized Experimental Protocol

Route: 2-Amino-4-bromo-3-hydroxypyridine


 Chloroacetamide 

Lactam

Target Amine.
Step 1: Acylation & Cyclization (One-Pot)
  • Dissolve: 10 mmol of 2-amino-4-bromo-3-hydroxypyridine in 50 mL anhydrous DMF.

  • Base: Add 25 mmol K2CO3 . Stir at 0°C for 15 min.

  • Add: Dropwise addition of 11 mmol Chloroacetyl chloride .

  • Reaction: Stir at 0°C for 1 hour, then heat to 80°C for 4-6 hours. Monitor by TLC/LCMS for the formation of 8-bromo-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one .

  • Workup: Pour into ice water. The lactam often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.

Step 2: Reduction
  • Dissolve: 5 mmol of the Lactam intermediate in 20 mL anhydrous THF under Nitrogen.

  • Reagent: Add 15 mmol BH3·DMS (2.0 M in THF) dropwise at 0°C.

  • Reflux: Heat to reflux (66°C) for 3 hours.

  • Quench: Cool to 0°C. Carefully add MeOH until bubbling ceases.

  • Hydrolysis: Add 10 mL 1N HCl and reflux for 1 hour (breaks the boron-amine complex).

  • Isolation: Neutralize with NaOH to pH 9. Extract with DCM. Dry over Na2SO4 and concentrate.

Data Visualization & Logic

Pathway Diagram

The following diagram illustrates the regiochemical mapping and the optimized synthetic workflow.

SynthesisOptimization cluster_warning Regiochemistry Warning SM 2-Amino-4-bromo-3-hydroxypyridine (Critical Precursor) Inter1 Intermediate: N-Acylated Amide SM->Inter1 Chloroacetyl Chloride K2CO3, DMF, 0°C Lactam Lactam Intermediate: 8-Bromo-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one Inter1->Lactam Intramolecular Cyclization 80°C Product Target Product: 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Lactam->Product BH3·DMS / THF (Chemoselective Reduction) Side2 Debrominated Product (From LiAlH4 reduction) Lactam->Side2 LiAlH4 (Avoid!) Side1 7-Bromo Isomer (From 5-Br precursor)

Caption: Optimized synthetic pathway highlighting the critical precursor selection and chemoselective reduction step to avoid debromination.

Solvent & Base Screening Data (Cyclization Step)
SolventBaseTemp (°C)Yield (%)Notes
DMF K2CO3 80 82% Recommended. Best solubility/rate balance.
AcetoneK2CO3Reflux45%Slow reaction; starting material precipitates.
THFNaH6065%Good yield but NaH handling is hazardous at scale.
TolueneEt3N11030%Poor solubility of zwitterionic precursor.

References

  • Synthesis of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine derivatives

    • Source: Clauson-Kaas, N., et al. "Reactions of 3,4-Dihydro-2H-pyrido[3,2-b]-1,4-oxazines." Acta Chemica Scandinavica, Vol. 25, 1971, pp. 3135-3143.
    • URL:[Link]

  • Regioselective Synthesis of Pyrido-oxazines

    • Source: ResearchGate, "Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine as new scaffolds".
    • URL:[Link]

  • Chemoselective Reduction of Amides with Borane

    • Source: Brown, H. C., & Choi, Y. M. "Selective reductions. 29. The rapid reaction of borane-dimethyl sulfide with amides." Journal of the American Chemical Society.
    • URL:[Link]

  • Product Verification (8-Bromo Isomer)
Optimization

purification techniques for 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine

The following technical guide addresses the purification, handling, and troubleshooting of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS: 1203499-19-7 / Analogues). This document is structured to support research...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification, handling, and troubleshooting of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS: 1203499-19-7 / Analogues). This document is structured to support researchers in medicinal chemistry and drug discovery, specifically those utilizing this scaffold for kinase inhibitor development (e.g., EGFR, PI3K) or Buchwald-Hartwig cross-coupling applications.

Compound Identity & Physicochemical Profile

Before initiating purification, it is critical to understand the molecular behavior of the target.

  • Core Scaffold: Bicyclic system fusing a pyridine ring (electron-deficient) with a dihydro-1,4-oxazine ring (electron-rich secondary amine).

  • Key Functionalities:

    • Secondary Amine (N4): Nucleophilic and prone to oxidation; causes "streaking" on acidic silica.

    • Pyridine Nitrogen (N5): Weakly basic; can form salts with acidic impurities.

    • Aryl Bromide (C8): Lipophilic handle; generally stable but sensitive to palladium contamination if used in crude coupling mixtures.

  • Solubility Profile: Soluble in DCM, EtOAc, THF; moderately soluble in MeOH; insoluble in Hexanes/Water.

Troubleshooting & FAQs

Q1: My compound streaks significantly on TLC and flash columns, leading to poor separation. How do I fix this?

Diagnosis: The secondary amine (N4) and pyridine nitrogen interact strongly with the acidic silanol groups on standard silica gel, causing peak tailing. Solution: You must deactivate the silica.

  • Protocol: Pre-wash the silica column with the eluent containing 1–2% Triethylamine (TEA) or 1% aqueous Ammonium Hydroxide (NH₄OH) .

  • Mobile Phase: Switch to a DCM:MeOH system with a basic modifier.

    • Standard: DCM:MeOH (95:5) + 1% NH₄OH.

    • Alternative: EtOAc:Hexane (variable) + 1% TEA (for less polar impurities).

Q2: The product appears as a dark oil/gum after concentration, but it should be a solid. Is it impure?

Diagnosis: This scaffold is prone to oxidative degradation (N-oxide formation) or trace solvent retention. Darkening often indicates the presence of quinone-like oxidation byproducts formed during prolonged air exposure or heating. Solution:

  • Chase Evaporation: Dissolve the gum in a small amount of DCM and re-evaporate to remove trapped high-boiling solvents (e.g., DMF).

  • Trituration: Add cold Diethyl Ether or Pentane to the gum and sonicate. The pure bromide often precipitates as a beige/off-white solid, leaving the dark oxidized impurities in the supernatant.

  • Storage: Store under Argon/Nitrogen at -20°C. Avoid leaving the compound in solution for extended periods.

Q3: I see a close-running impurity (~0.1 Rf difference). What is it, and how do I remove it?

Diagnosis: If synthesized via bromination of the parent scaffold, this is likely the regioisomer (e.g., 7-bromo vs. 8-bromo) or the dibromo byproduct. If synthesized from a pyridine precursor, it may be the uncyclized intermediate. Solution:

  • Recrystallization: Flash chromatography is often insufficient for regioisomers.

    • Solvent System: Dissolve in hot Ethanol (EtOH) or Isopropanol (IPA) and add Water dropwise until turbidity appears. Cool slowly to 4°C.

  • Reslurry: If the impurity is more soluble, reslurry the solid in refluxing Hexane/EtOAc (9:1) and filter hot.

Purification Workflows

Workflow A: Standard Flash Chromatography (Purity < 85%)

Use this method for crude reaction mixtures containing baseline impurities or unreacted starting materials.

ParameterSpecificationNotes
Stationary Phase Silica Gel (40–63 µm)Neutralized with 1% TEA preferred.
Loading DCM or TolueneAvoid MeOH for loading if possible (broadens bands).
Gradient 0% → 10% MeOH in DCMAdd 0.5% NH₄OH to the MeOH bottle.
Detection UV 254 nm / 280 nmThe pyridine ring is UV active.
Rf Target 0.3 – 0.4Adjust solvent strength to maintain this Rf for the main spot.
Workflow B: Acid-Base Extraction (Scalable > 1g)

Exploits the basicity of the pyridine/morpholine-like nitrogen to separate non-basic impurities (e.g., neutral bromides, phenols).

  • Dissolution: Dissolve crude (1 g) in EtOAc (50 mL) .

  • Acid Wash: Extract with 1M HCl (3 x 20 mL) .

    • Mechanism:[1][2][3][4] The target protonates and moves to the aqueous layer. Neutral impurities stay in EtOAc.

  • Separation: Discard the organic layer (check TLC first!).

  • Basification: Cool the aqueous layer to 0°C. Slowly add saturated NaHCO₃ or 2M NaOH until pH ~9–10.

    • Observation: The product should precipitate or oil out.

  • Extraction: Extract the cloudy aqueous mixture with DCM (3 x 30 mL) .

  • Drying: Dry combined DCM layers over Na₂SO₄ and concentrate.

Decision Logic & Process Flow

The following diagram illustrates the decision-making process for purifying 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine based on crude purity and impurity type.

PurificationLogic Start Crude 8-Bromo-pyrido-oxazine CheckPurity Analyze Purity (LC-MS / TLC) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity Clean Crude LowPurity Purity < 85% CheckPurity->LowPurity Dirty Crude Recryst Recrystallization (EtOH/H2O or IPA/Hexane) HighPurity->Recryst Polishing ImpurityType Identify Impurity Type LowPurity->ImpurityType NeutralImps Non-Basic Impurities (Phenols, Neutral halides) ImpurityType->NeutralImps RegioImps Regioisomers / Close Rf ImpurityType->RegioImps Baseline Baseline / Tailing / Salts ImpurityType->Baseline AcidBase Protocol B: Acid-Base Extraction (1M HCl wash -> Basify -> DCM Ext) NeutralImps->AcidBase RegioImps->Recryst Flash Protocol A: Buffered Silica Column (DCM:MeOH + 1% NH4OH) Baseline->Flash Final Pure Solid Product (Store -20°C, Inert) AcidBase->Final Recryst->Final Flash->Final

Figure 1: Purification decision tree for pyrido-oxazine derivatives, selecting between extraction, chromatography, and crystallization based on impurity profile.

References

  • Synthesis of Substituted Pyrido-oxazine Scaffolds.

    • Source: Thieme Connect (Synlett).
    • Relevance: Describes the tandem SN2/SNAr synthesis of pyrido[3,2-b][1,4]oxazine derivatives and standard silica gel purific
    • URL:

  • Pyrido[2,3-b][1,4]oxazine-based EGFR Inhibitors.

    • Source: N
    • Relevance: Details the handling of brominated pyrido-oxazine intermediates, including extraction workups and column conditions (MeOH/DCM)
    • URL:

  • Crystallographic Analysis of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine.

    • Source: Smolecule / Crystallography D
    • Relevance: Confirms the structural identity and solid-state properties relevant for recrystalliz
    • URL:

Sources

Troubleshooting

Technical Support Center: Pyrido[3,2-b]oxazine Synthesis Guide

[1][2] Ticket Type: Synthetic Methodology & Troubleshooting Subject: Optimizing Regioselectivity and Stability in Pyrido[3,2-b]oxazine Scaffold Construction Assigned Specialist: Senior Application Scientist[1][2] Executi...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Ticket Type: Synthetic Methodology & Troubleshooting Subject: Optimizing Regioselectivity and Stability in Pyrido[3,2-b]oxazine Scaffold Construction Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary: The Scaffold & The Challenge

The pyrido[3,2-b][1,4]oxazine bicyclic system is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for quinoxalines and benzoxazines.[2] It is critical in the development of EGFR inhibitors, anticoagulants, and antimicrobial agents.

However, synthesizing this scaffold is fraught with regiochemical pitfalls.[2] The primary challenge lies in the ambident nucleophilicity of the starting material, 3-amino-2-hydroxypyridine (and its tautomers).[1][2] Without strict control, the reaction diverges into the thermodynamically stable but unwanted imidazo[1,2-a]pyridine isomers or results in uncontrolled polymerization.[2]

This guide provides a self-validating troubleshooting workflow to navigate these "fork in the road" moments.

Diagnostic Workflow: Route Selection

Before starting, verify your synthetic pathway using the decision tree below. The choice of electrophile determines the dominant side reaction.

G Start Starting Material: 3-Amino-2-hydroxypyridine Electro1 Electrophile: Alpha-Halo Ketone (e.g., 2-chloro-3-oxopropanoate) Start->Electro1 Route A Electro2 Electrophile: 1,2-Bifunctional (e.g., Ethyl 2,3-dibromopropionate) Start->Electro2 Route B Decision Primary Risk Electro1->Decision Electro2->Decision ResultA MAJOR SIDE REACTION: Imidazo[1,2-a]pyridine (Ring Nitrogen Attack) Decision->ResultA Kinetic Control (N-attack) ResultB TARGET PRODUCT: Pyrido[3,2-b]oxazine (Oxygen Attack) Decision->ResultB Thermodynamic/Bifunctional Control Smiles Alternative Route: Smiles Rearrangement (Start: 2-Halo-3-hydroxypyridine) Smiles->ResultB Base-Mediated Rearrangement

Figure 1: Synthetic decision tree highlighting the divergence between imidazo-pyridine and pyrido-oxazine formation based on electrophile selection.

Troubleshooting Modules

Issue #1: The "Imidazo" Trap (Regioselectivity Failure)

Symptom: LCMS shows correct mass, but NMR shows a lack of oxazine methylene protons or unexpected aromatic shifts. Diagnosis: The pyridine ring nitrogen (N1) is more nucleophilic than the hydroxyl oxygen or the exocyclic amine under neutral/weakly basic conditions. Attack at N1 leads to imidazo[1,2-a]pyridine .[1][2]

VariableCondition Favoring Imidazo[1,2-a]pyridine (Unwanted)Condition Favoring Pyrido[3,2-b]oxazine (Target)
Electrophile

-Halo ketones/aldehydes
1,2-Dibromo esters or

-Halo acids
Base Weak bases (NaHCO

, Et

N)
Stronger bases (K

CO

, NaH) to deprotonate -OH
Solvent Ethanol, Methanol (Protic)Acetone, DMF, MeCN (Aprotic)

Corrective Protocol:

  • Switch Electrophile: Use ethyl 2,3-dibromopropionate .[1][2] The vicinal dibromide forces a stepwise mechanism where the harder nucleophile (amine) often reacts first, or the base ensures the phenoxide (O-attack) competes effectively.

  • Route Change: If you must use an

    
    -halo ketone, switch to the Smiles Rearrangement  strategy (see Protocol B). This uses a 2-halo-pyridine precursor, physically blocking the N1 site from cyclizing initially.[1][2]
    
Issue #2: Oxidation State Instability

Symptom: Product darkens upon standing; NMR shows a mix of broad aliphatic signals (dihydro) and sharp aromatic signals. Diagnosis: 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazines are electron-rich and prone to oxidative dehydrogenation to the fully aromatic species, especially in air.[1][2]

Corrective Protocol:

  • For Dihydro Target: Store under Argon/Nitrogen at -20°C. Add antioxidants (e.g., BHT) if compatible with downstream steps.

  • For Aromatic Target: Do not rely on air oxidation.[2] Force the reaction using MnO

    
      (10 eq.) in DCM or DDQ  (1.1 eq.) in Toluene to ensure batch homogeneity.[2]
    
Issue #3: Smiles Rearrangement Stalling

Symptom: Isolation of the open-chain ether intermediate (O-alkylated species) without cyclization.[1][2] Diagnosis: The intramolecular nucleophilic substitution (Smiles rearrangement) requires a specific conformation and sufficient energy to overcome the activation barrier of the Meisenheimer complex.

Corrective Protocol:

  • Solvent: Switch from Acetone to Acetonitrile or DMF (higher boiling point).[2]

  • Base: Use Cesium Carbonate (Cs

    
    CO
    
    
    
    )
    . The "Cesium Effect" improves solubility and coordination, facilitating the transition state.
  • Temperature: This step is endothermic. Reflux is mandatory (80°C+).[2]

Validated Experimental Protocols

Method A: Direct Cyclization (High Risk, High Reward)

Best for: Simple 2,3-dihydro analogs.[1][2]

  • Dissolution: Dissolve 3-amino-2-hydroxypyridine (1.0 eq) in anhydrous Acetone (0.2 M).

  • Base Addition: Add anhydrous K

    
    CO
    
    
    
    (2.5 eq). Stir at RT for 30 min to ensure deprotonation (color change often observed).
  • Alkylation: Dropwise add ethyl 2,3-dibromopropionate (1.1 eq).

  • Reflux: Heat to reflux for 8-12 hours.

  • Workup: Filter inorganic salts while hot. Concentrate filtrate.[2]

  • Purification: Flash chromatography (EtOAc/Hexane).

    • Checkpoint: The product should be the ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate .

Method B: The Smiles Rearrangement (Robust)

Best for: 2-one derivatives and avoiding imidazo-isomers.[1][2]

  • Coupling: Combine 2-chloro-3-hydroxypyridine (1.0 eq) and 2-chloroacetamide derivative (1.1 eq) in Acetonitrile .

  • Base: Add Cs

    
    CO
    
    
    
    (2.0 eq).
  • Reaction: Reflux (82°C) for 16 hours.

    • Mechanism:[1][2][3][4][5] Initial O-alkylation forms the ether.[1][2] Under heat/base, the amide nitrogen attacks the pyridine C2 position (displacing the chloro group), followed by ring closure.

  • Isolation: Pour into water. The product often precipitates.

    • Note: This route yields the pyrido[3,2-b]oxazin-3-one (lactam), which is stable and can be reduced later if needed.[1][2]

References

  • Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine. ResearchGate. (Discusses the competition between pyrido-oxazine and imidazo[1,2-a]pyridine formation using different electrophiles).

  • One-pot synthesis of pyrido[2,3-b][1,4]oxazin-2-ones via Smiles rearrangement. PubMed.[1][2] (Details the Cesium Carbonate/Acetonitrile method for robust cyclization).

  • Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones. Scientific Reports. ( mechanistic insights into N- vs O-alkylation competition in pyridines).

  • Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors. RSC Advances. (Application of the scaffold in drug discovery and structural characterization).

Sources

Optimization

Technical Support Center: Solubility Optimization for 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine

Status: Operational Ticket Focus: Physicochemical Properties & Formulation Applicable CAS: 1393585-17-5 (and related derivatives)[1][2][3] Executive Summary You are encountering solubility challenges with 8-Bromo-3,4-dih...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Physicochemical Properties & Formulation Applicable CAS: 1393585-17-5 (and related derivatives)[1][2][3]

Executive Summary

You are encountering solubility challenges with 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (hereafter referred to as 8-Br-PDO ). This scaffold presents a classic "medicinal chemistry paradox": the fused bicyclic system and bromine substituent provide necessary target binding affinity but introduce significant crystal lattice energy and lipophilicity, resulting in poor aqueous solubility at physiological pH.[2][4]

This guide provides field-proven protocols to overcome these barriers, moving beyond simple "add more DMSO" approaches to robust, self-validating formulation strategies.

Module 1: Physicochemical Profiling (The "Why")

Before attempting solubilization, you must understand the molecular enemies.[2][4]

PropertyValue (Est.)Implication for Solubility
Molecular Weight ~215.05 g/mol Moderate, but density is high due to Bromine.[1][2][3]
LogP (Lipophilicity) ~1.8 – 2.2Hydrophobic. The bromine atom significantly increases lipophilicity compared to the parent scaffold (LogP ~0.9).[1][2][3][4]
pKa (Basic) ~4.5 – 5.5Weak Base. The pyridine nitrogen is the primary protonation site.[1][2][4] It is neutral (insoluble) at pH 7.[2][4]4.
H-Bond Donors 1 (NH)The secondary amine acts as a donor, promoting strong intermolecular H-bonding in the crystal lattice.[1][2][3]
Crystal Energy High"Brick Dust" behavior.[1][2] High melting point drives precipitation.[2]
The Solubility Trap

At pH 7.4 (PBS/Media) , 8-Br-PDO exists primarily in its neutral, uncharged state .[1][2][3] Combined with its planar structure that stacks efficiently (pi-pi stacking), the energy required to break the crystal lattice is higher than the hydration energy provided by water.[1][4] Result: Immediate precipitation.

Module 2: Troubleshooting & FAQs

Q1: "I dissolved the compound in 100% DMSO, but it crashed out immediately when I added it to my cell culture media. Why?"

Diagnosis: This is the "Solvent Shock" phenomenon.[1][2] Mechanism: DMSO solvates the hydrophobic 8-Br-PDO molecules perfectly.[1][2] When you add this stock to aqueous media, the DMSO rapidly diffuses away into the water.[2][4] The water molecules surround the hydrophobic drug but cannot solvate it.[2] The drug molecules aggregate instantly to minimize water contact, reforming the crystal lattice.[2][4] The Fix:

  • Reduce Stock Concentration: Lower your DMSO stock concentration so the final dilution requires less "holding power."[1][2]

  • Intermediate Dilution: Do not go straight from 100% DMSO to Media. Use a "step-down" dilution with a surfactant (see Protocol A).[1][2]

Q2: "Can I just add HCl to dissolve it?"

Diagnosis: Yes, but with a catch. Mechanism: Lowering the pH below 3.0 protonates the pyridine nitrogen, forming a soluble cation.[2][4] Risk: If you inject this acidic solution into a buffer (pH 7.[1][2][4]4) or animal, the pH will jump back up, stripping the proton, and the compound will precipitate (embolism risk in vivo).[1][4] The Fix: Use a buffer-resistant cosolvent system (Protocol B) or a Cyclodextrin complex (Protocol C) which "hides" the hydrophobic region even at neutral pH.[1][2][3]

Module 3: Validated Solubilization Protocols

Protocol A: The "Step-Down" Method (For In Vitro Assays)

Use this to prevent crash-out in cell assays.[1][2][3]

  • Prepare Stock: Dissolve 8-Br-PDO in 100% DMSO at 10 mM .

  • Prepare Intermediate Buffer: Create a solution of PBS + 0.5% Tween-80 (or Pluronic F-127).[1][2]

  • Dilution Step:

    • Add the DMSO stock dropwise to the Intermediate Buffer while vortexing rapidly .[1][2]

    • Target: Final DMSO concentration < 0.5%.[2]

  • Verification: Inspect for turbidity. If clear, proceed to cell treatment.[2][4]

Protocol B: The "Golden Triangle" Formulation (For In Vivo/PK)

Standard vehicle for lipophilic weak bases.[1][2][3][4]

ComponentFunctionConcentration
DMSO Primary Solubilizer5%
PEG 400 Cosolvent/Dispersant40%
Water/Saline Bulk Vehicle55%

Procedure:

  • Weigh 8-Br-PDO.

  • Add DMSO (5% of total vol).[1][4] Sonicate until dissolved (clear yellow/orange).

  • Add PEG 400 (40% of total vol).[1][4] Vortex. Solution may warm up; this helps.[2]

  • Slowly add Water (55% of total vol) while vortexing.[1][4]

    • Critical: If precipitation occurs here, the compound concentration is too high.[2][4] Back off to 1 mg/mL.[2][4]

Protocol C: Cyclodextrin Complexation (The "Gold Standard")

Best for high concentrations (>5 mg/mL) without toxic cosolvents.[1][3][4]

Reagents: Captisol® (SBE-β-CD) or HP-β-CD (Hydroxypropyl-beta-cyclodextrin).[1][2][3] Mechanism: The hydrophobic bromine/pyridine core enters the CD donut hole; the hydrophilic exterior stays soluble.[1][2]

  • Prepare 20% (w/v) HP-β-CD in 50 mM Citrate Buffer (pH 4.0).

    • Why pH 4.0? It protonates the pyridine N and allows CD complexation.[1][2]

  • Add excess 8-Br-PDO powder.[2]

  • Stir/Shake for 24 hours at room temperature.

  • Filter (0.22 µm) to remove undissolved solid.[4]

  • The filtrate is your soluble stock.[2]

Module 4: Salt Screening Decision Matrix

If you are in early development, stop using the free base.[2][4] Synthesize a salt form to permanently improve dissolution kinetics.

Recommended Counter-ions for 8-Br-PDO:

  • Mesylate (Methanesulfonic acid): Excellent for breaking high-energy lattices.[1][2]

  • HCl (Hydrochloric acid): Standard, but risk of "Common Ion Effect" in stomach (high Cl-).[1][4]

  • Tosylate: Good for increasing lipophilicity if the salt is too hygroscopic.[1]

Workflow Visualization

Solubility_Strategy Start Start: 8-Br-PDO Solubility Issue Check_pH Check Target pH Requirement Start->Check_pH In_Vitro In Vitro / Cellular (pH 7.4) Check_pH->In_Vitro In_Vivo In Vivo / PK (Animal Model) Check_pH->In_Vivo DMSO_Check Is DMSO > 0.1% Tolerated? In_Vitro->DMSO_Check Route Route of Administration? In_Vivo->Route Direct_DMSO Use DMSO Stock + Rapid Dilution DMSO_Check->Direct_DMSO Yes Cosolvent Use PEG400 / Tween-80 Intermediate Step DMSO_Check->Cosolvent No IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO Cyc_Complex Cyclodextrin (HP-B-CD) (pH 4.0 Buffer) IV->Cyc_Complex Best Safety Salt_Form Synthesize Salt Form (Mesylate/HCl) PO->Salt_Form Best Bioavailability Suspension Methylcellulose (MC) Suspension PO->Suspension High Dose (>100mpk)

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental application.

References & Authority

  • Solubility of Fused Pyridine Systems:

    • Source: Joule, J. A., & Mills, K. (2010).[1][4] Heterocyclic Chemistry (5th ed.). Wiley. (Provides fundamental pKa and solubility trends for fused pyridine/oxazine systems).

    • Context: Establishes the basicity of the pyridine nitrogen vs. the aniline-like nitrogen in the oxazine ring.[1]

  • Cyclodextrin Formulation Strategies:

    • Source: Loftsson, T., & Brewster, M. E. (2010).[1][4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][3][4]

    • Link:[1][4]

    • Context: Validates Protocol C for hydrophobic "brick dust" molecules.

  • Salt Selection for Weak Bases:

    • Source: Serajuddin, A. T. (2007).[1][4] Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][3][4]

    • Link:[1][4]

    • Context: Supports the recommendation of Mesylate/HCl salts for pyridine bases (Module 4).[2][4]

  • Cosolvent Systems (The "Golden Triangle"):

    • Source: Li, P., & Zhao, L. (2007).[1][4] Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19.[1]

    • Link:[1][4]

    • Context: Basis for Protocol B (DMSO/PEG/Water mixtures).[4]

Sources

Troubleshooting

Technical Support Center: 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine Solution Stability

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, maintaining the structural integrity of your chemical probes and intermediates is paramount.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, maintaining the structural integrity of your chemical probes and intermediates is paramount. The pyrido[3,2-b][1,4]oxazine core is a highly valuable scaffold, frequently utilized in the development of potent PARP7 inhibitors and novel antibacterial agents[1].

While molecular dynamics simulations suggest that the isolated 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine molecule possesses excellent inherent structural stability[2], its behavior in solvated environments is dictated by complex physicochemical interactions. This guide provides authoritative troubleshooting, validated protocols, and mechanistic insights to resolve stability issues encountered during formulation, storage, and biological testing.

Part 1: Core Troubleshooting Guide

When working with halogenated, fused N-heterocycles, degradation typically follows three primary pathways: oxidation, photodehalogenation, and hydrolytic ring-opening.

Troubleshooting Start Observe Instability in Solution Q1 Solution discolored (yellow/brown)? Start->Q1 Q2 Mass shift of -78 Da in LC-MS? Q1->Q2 No Oxidation Amine Oxidation (Imine/N-oxide) Q1->Oxidation Yes Q3 Assay pH < 3 or pH > 9? Q2->Q3 No Debromination Photolytic Debromination Q2->Debromination Yes Hydrolysis Oxazine Ring Hydrolysis Q3->Hydrolysis Yes Sol1 Purge with Ar/N2 Use fresh DMSO Oxidation->Sol1 Sol2 Use amber vials Minimize light Debromination->Sol2 Sol3 Buffer to pH 5-7 Avoid extreme pH Hydrolysis->Sol3

Troubleshooting workflow for 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine stability.

Q: Why does my 10 mM DMSO stock solution turn yellow/brown after a few days on the bench?

A: Amine Oxidation. The nitrogen atom at the 4-position of the 3,4-dihydro-2H-1,4-oxazine ring is highly susceptible to oxidation. In synthetic workflows, strong oxidants like MnO₂ are deliberately used to convert the dihydro-oxazine to its fully oxidized oxo-derivative[3]. In ambient storage, dissolved triplet oxygen (O₂) acts as a milder oxidant, initiating a single-electron transfer (SET) reaction that strips protons and electrons to form an imine (C=N) or N-oxide. Safety data sheets for related derivatives explicitly warn against exposure to oxidizing agents to prevent this uncontrolled degradation[4]. Solution: Always prepare solutions in degassed solvents and store them under an inert argon atmosphere.

Q: My LC-MS data shows a major degradant peak with a mass shift of -78 Da. What is happening?

A: Photolytic Debromination. The C-Br bond in the pyridine ring has a relatively low bond dissociation energy. The extended conjugated system of the pyrido[3,2-b]oxazine core absorbs UV/Vis light, promoting an electron to an anti-bonding orbital. This excited state homolytically cleaves the C-Br bond, generating an aryl radical that abstracts a hydrogen atom from the solvent (e.g., DMSO). The loss of Bromine (-79 Da) and gain of Hydrogen (+1 Da) results in a net -78 Da shift, yielding the debrominated analog (m/z 137.1[M+H]+). Solution: Utilize actinic (amber) glassware and avoid direct light exposure during benchwork.

Q: I am observing multiple degradation peaks when formulating the compound in aqueous buffers. How can I prevent this?

A: Hydrolytic Ring-Opening. The 1,4-oxazine ring contains an ether linkage (C-O-C) adjacent to the pyridine fusion. Under strongly acidic conditions (pH < 3), the ether oxygen or pyridine nitrogen becomes protonated, rendering the adjacent carbon susceptible to nucleophilic attack by water. Under strongly basic conditions (pH > 9), hydroxide ions can attack the electron-deficient positions of the pyridine ring. Solution: Restrict aqueous formulations to a pH range of 5.0 to 7.4.

Pathways Native 8-Bromo-3,4-dihydro- 2H-pyrido[3,2-b]oxazine Light UV/Vis Light (hv) Native->Light Oxygen Dissolved O2 (ROS) Native->Oxygen AcidBase Extreme pH (H+ / OH-) Native->AcidBase Debrom Debrominated Analog (-Br, +H) Light->Debrom Oxidized Oxidized Species (Imine / N-oxide) Oxygen->Oxidized RingOpen Ring-Opened Degradant AcidBase->RingOpen

Primary degradation pathways of the pyrido-oxazine core in solution.

Part 2: Quantitative Stability Data

The table below summarizes the half-life (


) of 10 mM solutions of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine under various controlled conditions.
Solvent / MatrixAtmospheric ConditionLight ExposureTemperatureHalf-life (

)
Primary Degradant
DMSO (Anhydrous) Ambient AirAmbient Bench Light25°C~48 hoursOxidized / Debrominated
DMSO (Anhydrous) Degassed (Argon)Dark (Amber Vial)-20°C> 6 monthsNone detected
Methanol Ambient AirAmbient Bench Light25°C~24 hoursDebrominated
Acetonitrile Degassed (Argon)Dark (Amber Vial)4°C> 3 monthsNone detected
PBS Buffer (pH 7.4) Ambient AirDark37°C~7 daysOxidized
Aqueous (pH 2.0) Ambient AirDark25°C~12 hoursRing-opened

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation of Ultra-Stable DMSO Stock Solutions

Causality: Removing dissolved oxygen and preventing moisture ingress halts the SET oxidation pathway and hydrolytic degradation.

  • Solvent Preparation: Procure anhydrous, amine-free DMSO. Sparge the DMSO with high-purity Argon gas for 15 minutes to displace dissolved triplet oxygen.

  • Weighing: Weigh the compound in a controlled environment (e.g., a localized nitrogen stream or glove box) to minimize moisture absorption.

  • Dissolution: Add the degassed DMSO to achieve the desired concentration. Vortex gently until fully dissolved. Do not sonicate, as cavitation induces localized heating and generates free radicals that accelerate degradation.

  • Aliquoting: Dispense the solution into single-use, amber glass vials.

  • Storage: Blanket the headspace of each vial with Argon before sealing. Store immediately at -20°C.

  • System Validation: Immediately after preparation, dilute a 1 µL aliquot in 1 mL of MeCN and run a baseline LC-MS. Purity must be >99%. After 30 days, repeat the injection. A successfully stabilized system will show <1% deviation from the baseline Area Under the Curve (AUC).

Protocol B: LC-MS Stability Profiling

Causality: High-resolution mass spectrometry allows for the exact differentiation between the parent compound and its isobaric or near-isobaric degradants.

  • Sample Prep: Dilute the stock solution to 10 µM in 50:50 MeCN:Water containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% MeCN over 5 minutes.

  • Detection (ESI+): Monitor the parent ion [M+H]+ at m/z ~215.0 / 217.0 (1:1 isotopic ratio due to ⁷⁹Br and ⁸¹Br).

  • Degradant Tracking: Extract ion chromatograms (EIC) for m/z 137.1 (debrominated) and m/z 213.0 (imine oxidized).

  • System Validation: Inject a known degraded sample (e.g., compound deliberately exposed to UV light for 2 hours) alongside test samples. The known degraded sample must show the 137.1 m/z peak to confirm the MS detector's sensitivity to the debrominated degradant.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use freeze-thaw cycles for my DMSO aliquots? A: No. Repeated freeze-thaw cycles introduce atmospheric condensation (water) into the hygroscopic DMSO. This alters the local dielectric constant and introduces dissolved oxygen, drastically accelerating both hydrolytic and oxidative degradation. Always use single-use aliquots.

Q: Is the compound stable in the presence of reducing agents like DTT or TCEP used in enzymatic assays? A: Stability is compromised. While reducing agents prevent oxidation, strong nucleophiles like Dithiothreitol (DTT) can attack the electron-deficient pyridine ring (especially at the halogenated position) over extended incubations at 37°C. If a reducing agent is required for your assay, prefer TCEP, which is less nucleophilic than DTT.

Q: Why does the compound degrade faster in Methanol compared to Acetonitrile? A: Methanol is a protic solvent that can act as a hydrogen atom donor. During photolytic cleavage of the C-Br bond, the resulting aryl radical rapidly abstracts a hydrogen atom from Methanol, driving the debromination reaction forward. Acetonitrile is aprotic and a poor hydrogen atom donor, significantly slowing this pathway.

References

  • Regulations.gov / US Patent Office. (2025). Synthesis and stability data for Gepotidacin Tablets (NDA 218230). Retrieved from[Link]

  • Zhang, S., et al. (2023). Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate. Retrieved from [Link]

Sources

Optimization

troubleshooting guide for Suzuki coupling of brominated pyridines

Title: Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings of Brominated Pyridines Introduction As a Senior Application Scientist, I frequently encounter researchers struggling with the Suzuki-Miyaura cros...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings of Brominated Pyridines

Introduction As a Senior Application Scientist, I frequently encounter researchers struggling with the Suzuki-Miyaura cross-coupling of brominated pyridines. While this reaction is a cornerstone of drug development, the pyridine moiety introduces unique mechanistic hurdles—namely, catalyst poisoning, protodeboronation, and electronic deactivation. This guide bypasses generic advice, offering a causality-driven, self-validating framework to diagnose and resolve these specific challenges.

Mechanistic Bottlenecks: Why Bromopyridines Fail

Before altering reaction conditions, we must understand the causality of the failure. The Suzuki catalytic cycle relies on a delicate balance of oxidative addition, transmetalation, and reductive elimination. Bromopyridines disrupt this balance in two primary ways:

  • Catalyst Poisoning (The "Pyridyl Problem"): The lone pair of electrons on the pyridine nitrogen is a strong σ-donor. It coordinates to the palladium center, forming stable, off-cycle complexes that deactivate the catalyst [2]. This is particularly severe with 2-bromopyridines, where the proximity of the nitrogen facilitates the formation of a rigid palladacycle after oxidative addition.

  • Protodeboronation: Pyridines often require elevated temperatures or specific basic conditions to force the coupling. However, under basic aqueous conditions, the organoboron partner can undergo hydrolytic cleavage (protodeboronation) faster than transmetalation [3].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Bromopyridine insertion) Pd0->OxAdd Poisoning Catalyst Poisoning (Pyridine N-coordination) Pd0->Poisoning Inhibition TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet RedElim Reductive Elimination (Product Formation) TransMet->RedElim Protodeboronation Protodeboronation (Boron Hydrolysis) TransMet->Protodeboronation Side Reaction RedElim->Pd0 Cycle Complete

Signaling Pathway of the Suzuki-Miyaura Catalytic Cycle and Pyridine-Induced Failure Points

Expert Q&A: Troubleshooting Specific Issues

Q1: My reaction stalls at low conversion, and I recover mostly unreacted bromopyridine. How do I overcome this? A1: This is the hallmark of catalyst poisoning. The pyridine nitrogen is outcompeting your ligands for the palladium center [1]. Causality & Solution: To prevent this, you must increase the steric bulk and electron density of your ancillary ligands. Buchwald-type dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are highly effective. Their massive steric profile physically prevents the coordination of multiple pyridine molecules to a single Pd center, keeping the catalyst active. Alternatively, using pre-formed palladacycles (like Pd G3 or G4 precatalysts) ensures the rapid, quantitative generation of the active Pd(0) species, outpacing the poisoning kinetics.

Q2: I observe complete consumption of my boronic acid, but my bromopyridine remains unreacted. What is happening? A2: You are experiencing protodeboronation. The C-B bond is being cleaved by water/base before transmetalation can occur. Causality & Solution: Hydrolysis of the boronic ester to the boronic acid, followed by protodeboronation, is highly pH-dependent and augmented by self-catalysis when the pH matches the pKa of the boronic acid [3]. To solve this, switch to a "slow-release" strategy using MIDA boronates or potassium trifluoroborate salts, which keep the steady-state concentration of the reactive boronic acid low. If working with highly labile heteroaryl boronic acids, switch to strictly anhydrous conditions using potassium trimethylsilanolate (TMSOK) as the base and trimethyl borate as an additive to suppress the hydrolytic pathway [5].

Q3: Does the position of the bromine (2-, 3-, or 4-position) dictate the troubleshooting approach? A3: Absolutely. The electronic environment of the pyridine ring is highly polarized.

  • 2-Bromopyridines: Highly prone to forming stable, unreactive chelates with Pd after oxidative addition. Solution: Use lithium triisopropyl 2-pyridylboronates [4] or highly specialized ligands (e.g., Xantphos) to force reductive elimination.

  • 3-Bromopyridines: Less coordinating, but highly electron-deficient. Oxidative addition is fast, but reductive elimination can be sluggish. Solution: Use electron-rich ligands (e.g., PCy₃) to accelerate the final step.

  • 4-Bromopyridines: Prone to competitive nucleophilic aromatic substitution (SNAr) if strong bases (like alkoxides) are used. Solution: Stick to milder, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃.

TroubleshootingWorkflow Start Analyze Crude Mixture (LC-MS / NMR) Check1 Is unreacted bromopyridine present? Start->Check1 Path1_Yes Yes: Catalyst Poisoning or Poor Ox-Addition Check1->Path1_Yes Yes Path1_No No: Boronic Acid Protodeboronation Check1->Path1_No No Sol1_A Switch to bulky ligands (e.g., XPhos, SPhos) Path1_Yes->Sol1_A Sol1_B Use Pd G3/G4 Precatalysts Path1_Yes->Sol1_B Sol2_A Use slow-release MIDA or BF3K salts Path1_No->Sol2_A Sol2_B Switch to anhydrous conditions (TMSOK) Path1_No->Sol2_B

Troubleshooting Workflow for Failed Bromopyridine Suzuki Couplings

Quantitative Data: Catalyst and Ligand Selection Guide

To streamline optimization, the following table synthesizes field-proven conditions based on the specific mechanistic challenge encountered.

Substrate ChallengeRecommended Catalyst/Ligand SystemOptimal Base & SolventTypical Yield RangeCausality / Mechanistic Rationale
General 3-Bromopyridines Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (3 eq) in 1,4-Dioxane/H₂O (4:1)75 - 90%Bidentate dppf ligand provides sufficient electron density and stability for standard couplings without excessive steric bulk.
Severe Catalyst Poisoning (e.g., Aminobromopyridines)XPhos Pd G3 (2-5 mol%)K₃PO₄ (2 eq) in THF/H₂O (10:1)65 - 85%Bulky XPhos prevents multi-pyridine coordination. G3 precatalyst ensures rapid generation of active Pd(0) [1].
High Protodeboronation Risk (Heteroaryl Boronic Acids)Pd₂(dba)₃ / SPhos (L:Pd = 2:1)TMSOK (2 eq) in Anhydrous Toluene60 - 80%Anhydrous conditions prevent hydrolytic cleavage of the C-B bond. TMSOK provides the necessary oxygen nucleophile for transmetalation [5].
2-Bromopyridines (Chelation Risk)Pd(OAc)₂ / PCy₃ (10 mol%)Cs₂CO₃ (2 eq) in DMF50 - 75%Highly electron-rich PCy₃ accelerates the difficult reductive elimination step, breaking the stable Pd-pyridyl chelate.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By taking specific analytical aliquots at designated steps, you can pinpoint exactly where the reaction fails, rather than guessing post-workup.

Step-by-Step Methodology: Optimized Suzuki Coupling of Bromopyridines

Step 1: Rigorous Degassing and Setup (Validation of Pd(0) Integrity)

  • To an oven-dried Schlenk flask, add the bromopyridine (1.0 equiv), boronic acid/ester (1.2–1.5 equiv), and base (e.g., K₃PO₄, 2.0 equiv).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 3 mol%).

  • Seal the flask and perform three rigorous vacuum/argon backfill cycles. Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligands and the Pd(0) species, leading to homocoupling of the boronic acid.

Step 2: Solvent Addition and Initiation

  • In a separate flask, prepare the solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) and sparge with argon for 30 minutes.

  • Add the degassed solvent to the reaction flask via syringe.

  • Heat the reaction to 80–90 °C. Validation Checkpoint 1: After 30 minutes, remove a 50 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via LC-MS. You should observe the consumption of the precatalyst and the appearance of the oxidative addition intermediate (often visible as a distinct mass peak or a color shift from yellow to deep red/brown).

Step 3: Transmetalation and Reaction Monitoring

  • Maintain vigorous stirring. Pyridine substrates often cause biphasic mixtures to emulsionize; high shear is required to ensure mass transfer between the aqueous base and organic catalyst phases. Validation Checkpoint 2: At 4 hours, take another LC-MS aliquot. If the boronic acid is completely consumed but bromopyridine remains, stop the reaction. You have confirmed protodeboronation. For future runs, switch to the anhydrous TMSOK protocol [5].

Step 4: Specialized Workup for Pyridines

  • Cool to room temperature. Do NOT simply extract with EtOAc. Pyridines, especially when protonated, partition heavily into the aqueous layer.

  • Adjust the aqueous layer pH to ~8-9 using saturated NaHCO₃ to ensure the pyridine is fully deprotonated (free base form).

  • Extract 3x with a highly polar organic solvent (e.g., 10% MeOH in DCM or 2-MeTHF).

  • Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography (pre-treat silica with 1% Et₃N to prevent the basic pyridine product from streaking).

References

  • Benchchem. "Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide." Source: Benchchem Technical Support.
  • Benchchem. "Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates." Source: Benchchem Technical Support.
  • Cox, P. A., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Source: Journal of the American Chemical Society.
  • Billingsley, K. L., & Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Source: NIH Public Access / J. Am. Chem. Soc.
  • Smith, J. A., et al. "Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate." Source: Journal of the American Chemical Society.
Troubleshooting

reaction condition optimization for N-arylation of pyrido[3,2-b]oxazine

Topic: Reaction Condition Optimization & Troubleshooting Ticket ID: RXN-OPT-32B-OX Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The Scaffold Challenge You are attempting to N-arylate...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction Condition Optimization & Troubleshooting Ticket ID: RXN-OPT-32B-OX Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Scaffold Challenge

You are attempting to N-arylate the N4-position of a 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine core. Unlike a standard morpholine, this substrate contains a fused pyridine ring.

The "Silent Killer" in this reaction is the N1-pyridine nitrogen. In standard Palladium-catalyzed cross-couplings (Buchwald-Hartwig), the pyridine nitrogen (N1) is often more Lewis-basic than the secondary amine (N4) or can act as a competitive ligand, displacing your phosphine ligand and forming an inactive [Pd(Ar)(Substrate-N1)] complex. This "catalyst poisoning" is the primary cause of stalled reactions in this specific scaffold.

This guide prioritizes protocols that sterically or electronically bypass this poisoning effect.

Part 1: Master Protocol (The "Gold Standard")

Use this protocol as your baseline. Deviate only if specific substrate functionality dictates otherwise.

Method A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best for: Unactivated aryl chlorides/bromides, electron-rich aryl halides.

ComponentStandard ReagentRationale
Catalyst Source RuPhos Pd G4 (1–3 mol%)Crucial: The G4 precatalyst guarantees immediate formation of the active L-Pd(0) species even at low temperatures, preventing the pyridine substrate from sequestering Pd(II) before the cycle starts.
Ligand RuPhos (if not using G4)Specific for secondary amines.[1] The bulk of RuPhos prevents the N1-pyridine of your substrate from coordinating to the Pd center.
Base NaOtBu (1.5 equiv)Strong base required for rapid deprotonation of the Pd-amine complex.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling point ethers/alcohols stabilize the polar transition state.
Temperature 80–100 °C Sufficient energy to overcome the oxidative addition barrier of deactivated aryl chlorides.

Protocol Steps:

  • Charge a reaction vial with RuPhos Pd G4 (2 mol%) and NaOtBu (1.5 equiv).

  • If using solid substrates: Add Pyrido[3,2-b]oxazine (1.0 equiv) and Aryl Halide (1.1 equiv).

  • Seal vial and purge with Argon/Nitrogen (3x vacuum/refill cycles). Strict O2 exclusion is vital.

  • Add anhydrous 1,4-Dioxane (0.2 M concentration) via syringe.

  • If using liquid substrates: Add them now via syringe.[1]

  • Heat to 100 °C for 4–12 hours.

  • Workup: Dilute with EtOAc, filter through a Celite pad (removes Pd black), and concentrate.

Method B: Nucleophilic Aromatic Substitution (

)

Best for: Electron-deficient aryl halides (e.g., 4-fluoronitrobenzene, 2-chloropyridine).

  • Base:

    
     (2.0 equiv) or DIPEA (3.0 equiv).
    
  • Solvent: DMSO or NMP (Polar aprotic is mandatory).

  • Temp: 100–120 °C.

  • Note: No metal catalyst required. If your aryl halide has an electron-withdrawing group (NO2, CN, CF3) in the ortho/para position, try this first.

Part 2: Diagnostic Workflows (Visualized)
Workflow 1: Reaction Optimization Decision Tree

OptimizationStrategy Start START: Analyze Aryl Halide (Ar-X) CheckEWG Is Ar-X Electron Deficient? (e.g., -NO2, -CN, -CF3 ortho/para) Start->CheckEWG SnAr Method B: SnAr Solvent: DMSO/NMP Base: Cs2CO3 Temp: 120°C CheckEWG->SnAr Yes CheckSterics Is Ar-X Sterically Hindered? (Ortho-substituents) CheckEWG->CheckSterics No HinderedPd Advanced Buchwald Cat: BrettPhos Pd G4 (Better for sterics) Base: LHMDS CheckSterics->HinderedPd Yes (Ortho-subst) BaseSensitive Base Sensitive Groups? (Esters, Nitriles) CheckSterics->BaseSensitive No StandardPd Method A: Standard Buchwald Cat: RuPhos Pd G4 Base: NaOtBu Solvent: Dioxane BaseSensitive->StandardPd No WeakBase Switch Base: Use Cs2CO3 or K3PO4 Solvent: t-Amyl Alcohol (Slower, requires 110°C) BaseSensitive->WeakBase Yes

Caption: Decision matrix for selecting the optimal reaction pathway based on aryl halide electronics and sterics.

Part 3: Troubleshooting Guide (FAQ Format)
Ticket #001: "My reaction turns black immediately and conversion is <10%."

Diagnosis: "Pd-Black" precipitation. This indicates the ligand has dissociated from the Palladium, causing the metal to aggregate. In your system, the N1-pyridine nitrogen is likely displacing the phosphine ligand, creating an unstable complex that crashes out.

Resolution:

  • Switch to Precatalysts: Stop using

    
     + Ligand. Use RuPhos Pd G4 . The precatalyst scaffold ensures the active species forms inside the catalytic cycle, minimizing the window for N1-poisoning.
    
  • Increase Ligand Ratio: If you must use separate metal/ligand, increase the ratio to 1:2 (Pd:Ligand) to shift the equilibrium toward the active catalyst.

  • Solvent Switch: Change from Toluene to t-Amyl Alcohol . The higher solubility of the catalyst in this solvent often stabilizes the active species.

Ticket #002: "Starting material is consumed, but I see a mass corresponding to 'Dimerization'."

Diagnosis: Homocoupling of the Aryl Halide or reduction of the C-N bond. If you see Ar-Ar (homocoupling), your catalyst is active but the amine is not coordinating.

Resolution:

  • Check Dehalogenation: If you see Ar-H (reduction), your solvent might be acting as a hydride source (common with alcohols). Switch to Toluene or Dioxane .

  • Dry Your Reagents: Water inhibits the deprotonation step. Use a Karl-Fischer titrator to check solvent water content (<50 ppm required).

  • Amine Nucleophilicity: The fused pyridine ring pulls electron density from the oxazine nitrogen (N4), making it a poorer nucleophile than morpholine. Switch Base to LHMDS . This creates the discrete Lithium-Amide species, which is far more nucleophilic than the neutral amine.

Ticket #003: "I have an ester group on my Aryl Halide. NaOtBu hydrolyzed it."

Diagnosis: Base incompatibility. Alkoxide bases are nucleophilic and will saponify esters.

Resolution:

  • Switch Base: Use

    
      (Cesium Carbonate).
    
  • Modify Conditions: Carbonate bases are weaker and insoluble in organic solvents. You MUST use:

    • Solvent: 1,4-Dioxane (anhydrous).[2]

    • Additive: 3Å Molecular Sieves (to sponge up water produced by the carbonate).

    • Time: Extend reaction to 24-48 hours.

Part 4: Mechanistic Insight (The "Pyridine Trap")

The following diagram illustrates why generic conditions fail. The "Off-Cycle" trap happens when the pyridine nitrogen coordinates to Pd.

Mechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition [L-Pd(Ar)X] Pd0->OxAdd Ar-X Coord Amine Coordination OxAdd->Coord Substrate (N4) Trap TRAP: Pyridine Binding [L-Pd-N(Py)] Inactive/Dead End OxAdd->Trap Substrate (N1-Pyridine) (If Ligand L is not bulky) RedElim Reductive Elimination (Product Release) Coord->RedElim Base RedElim->Pd0 Trap->Pd0 Reversible only with bulky Ligand

Caption: The catalytic cycle showing the competitive "Trap" pathway where the pyridine nitrogen poisons the catalyst.

References
  • RuPhos Pd G4 Development: Bruno, N. C., et al.[2] "Design and Synthesis of a New Generation of Palladacycle Precatalysts." Chemical Science, 2013. [Link]

  • Buchwald-Hartwig User Guide (General): Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. [Link]

  • Heterocycle N-Arylation Specifics: Surry, D. S., & Buchwald, S. L.[2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. [Link]

  • Synthesis of Pyrido-oxazine Scaffolds: Verma, A., et al. "Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine." Tetrahedron Letters, 2018. [Link]

Sources

Optimization

Technical Support Center: 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine Synthesis

The following Technical Support Center guide is designed for researchers and process chemists scaling up the synthesis of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine . This guide prioritizes safety, impurity control...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide is designed for researchers and process chemists scaling up the synthesis of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine . This guide prioritizes safety, impurity control, and scalable process engineering.

Status: Operational 🟢 Role: Senior Application Scientist Context: Scale-up from gram to kilogram batches.

🔬 Module 1: Route Selection & Strategy

Q: Which synthetic route is most viable for multi-kilogram scale-up?

A: While direct alkylation is common in medicinal chemistry (milligram scale), the Acylation-Cyclization-Reduction (Lactam) route is superior for kilogram-scale manufacturing due to impurity control and safety profile.

Comparison of Routes
FeatureRoute A: Direct Alkylation Route B: Lactam Process (Recommended)
Reagents 1,2-Dibromoethane (EDB), K₂CO₃, DMFChloroacetyl chloride, Base, then BH₃ or LAH
Step Count 1 Step3 Steps (Acylation

Cyclization

Reduction)
Impurity Profile High Risk: Dimers, N,N-dialkylation, tars.Low Risk: Clean intermediates; crystallizable.
Safety Critical: EDB is a potent carcinogen/volatile.Manageable: Standard corrosives; reduction requires gas management.
Scalability Poor (exotherms, column chromatography often needed).Excellent (filtration-based workups).

Recommendation: Use Route B for batches


. Use Route A  only if rapid throughput is required and flash chromatography is available.

🛠 Module 2: Process Execution (The Lactam Route)

Q: How do I control regioselectivity during the acylation step?

Context: Starting Material is 2-Amino-5-bromo-3-hydroxypyridine . Issue: You want to acylate the amine (N-acylation) or the phenol (O-acylation) specifically to facilitate cyclization.

Troubleshooting Protocol:

  • Solvent Choice: Use THF or 2-MeTHF (greener alternative). Avoid DMF in the first step to simplify workup.

  • Base Selection: Use a weak organic base like NaHCO₃ (aqueous biphasic) or Triethylamine (0°C).

    • Mechanism:[1][2][3] The amine is more nucleophilic than the phenol. Controlled addition of chloroacetyl chloride at 0°C favors N-acylation.

  • Cyclization: The intermediate (2-chloro-N-(5-bromo-3-hydroxypyridin-2-yl)acetamide) is cyclized using K₂CO₃ in DMF at 60-80°C. The intramolecular

    
     reaction forms the oxazine ring.
    
Q: The reduction step (Lactam Amine) is stalling. What are the critical parameters?

Context: Reducing the 3-oxo group to the methylene. Reagent: Borane-THF (


) or Borane-DMS (

).

Troubleshooting Guide:

  • Moisture Control: Borane is violently water-sensitive. Ensure the reactor is dried (KF < 100 ppm) and under

    
     positive pressure.
    
  • Stoichiometry: Use 2.5 - 3.0 equivalents of Borane. The pyridine nitrogen can coordinate with borane, sequestering it.

  • Quench Procedure (Safety Critical):

    • Do not quench directly with water.[4]

    • Use Methanol dropwise at 0°C to destroy excess hydride (evolution of

      
       gas).
      
    • Follow with HCl reflux to break the Borane-Amine complex. Failure to reflux with acid will result in low yields as the product remains trapped as a boron complex.

⚠️ Module 3: Impurity Management & Purification

Q: I am seeing a "Dimer" impurity in the Direct Alkylation method. How do I remove it?

Impurity Identity: Two pyridine units linked by an ethylene bridge (Bis-alkylation). Cause: High local concentration of the starting material relative to the alkylating agent.

Corrective Actions:

  • Dilution: Increase solvent volume (DMF) to 15-20 volumes.

  • Reverse Addition: Add the pyridine substrate slowly to a solution of excess 1,2-dibromoethane and base.

  • Purification: The dimer is significantly less polar.

    • Scale-up Fix: Crystallize the crude product from Ethanol/Water or Toluene/Heptane . The dimer often precipitates first or remains in the mother liquor depending on the ratio.

Q: The product turns dark/black upon storage. How do I stabilize it?

Cause: Electron-rich anilines/pyridines are prone to oxidation (formation of quinoid species). Solution:

  • Salt Formation: Convert the free base to the Hydrochloride (HCl) salt or Oxalate salt immediately after isolation. The salt forms are stable for years at room temperature.

  • Storage: Store under Argon/Nitrogen in amber glass.

📊 Module 4: Visualization & Workflow

Scale-Up Workflow: Lactam Route

The following diagram illustrates the logical flow for the high-purity synthesis of the target scaffold.

G Start Start: 2-Amino-5-bromo-3-hydroxypyridine Step1 Step 1: N-Acylation (Cl-CH2-COCl, THF, 0°C) Start->Step1 Inter1 Intermediate: Chloro-acetamide derivative Step1->Inter1 >95% Regioselectivity Step2 Step 2: Cyclization (K2CO3, DMF, 80°C) Inter1->Step2 Lactam Intermediate: 8-Bromo-3-oxo-pyrido[3,2-b]oxazine Step2->Lactam Intramolecular SN2 Step3 Step 3: Reduction (BH3·THF, Reflux -> HCl Workup) Lactam->Step3 Amide Reduction Final Target: 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine Step3->Final Salt Stabilization: HCl Salt Formation Final->Salt Long-term Storage

Figure 1: Optimized process flow for the synthesis of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine via the Lactam intermediate.

📉 Module 5: Data & Specifications

Solvent Selection for Crystallization (Free Base)

Data based on solubility profiles of similar pyrido-oxazine scaffolds.

Solvent SystemRatio (v/v)Yield PotentialPurity ImpactComments
Ethanol / Water 1:1 to 1:3High (85-90%)ModerateGood for removing inorganic salts; may retain dimers.
Toluene / Heptane 1:2Moderate (70-80%)High Excellent for removing non-polar dimers and tars.
Isopropyl Acetate PureModerateHighGood "green" solvent choice for final polish.
Safety Data Sheet (SDS) Highlights
  • 1,2-Dibromoethane (If used): Carcinogen (Cat 1B), Acute Toxicity. Use closed-loop handling.

  • Borane-THF: Flammable Liquid, Water Reactive (releases H₂).

  • Target Compound: Treat as a potential kinase inhibitor (bioactive). Wear double nitrile gloves and use a fume hood.

📚 References

  • Synthesis of Substituted Pyrido-oxazine Scaffolds.

    • Source: SynOpen, 2018.[2]

    • Relevance: Describes the tandem

      
       reactions and bromination patterns for pyrido-oxazines.
      
  • Preparation of 2,3-dihydro-pyrido[3,2-b][1,4]oxazine derivatives.

    • Source: ResearchGate (Archive).

    • Relevance: foundational chemistry for the cyclization of 2-amino-3-hydroxypyridines with dihaloalkanes.

  • Patent: PI3K Inhibitors containing Pyrido[3,2-b]oxazine.

    • Source: WO2010026110 / US Patent Documents.

    • Relevance: Industrial scale conditions often found in patent examples for this specific kinase inhibitor scaffold.

    • Note: Search "WO2010026110" in Google Patents for specific gram-scale examples.

  • Safety Data Sheet: 2-Amino-3-hydroxypyridine.

    • Source: Thermo Fisher Scientific.[5]

    • Relevance: Handling precautions for the primary starting material.

Sources

Troubleshooting

challenges in the characterization of brominated heterocycles

Status: ONLINE Current Operator: Senior Application Scientist Ticket Focus: Brominated Heterocycles Characterization Welcome to the H-HASH Support Center. You have reached the Tier-3 support log for researchers working w...

Author: BenchChem Technical Support Team. Date: March 2026

Status: ONLINE Current Operator: Senior Application Scientist Ticket Focus: Brominated Heterocycles Characterization

Welcome to the H-HASH Support Center.

You have reached the Tier-3 support log for researchers working with brominated heterocycles. These scaffolds are notorious for "ghosting" in NMR, confusing mass spec detectors with isotopic clusters, and debrominating when you least expect it.

Below are the troubleshooting guides for the four most common "Tickets" we receive.

Ticket #001: Mass Spectrometry Interpretation

User Report: "My molecular ion is split into multiple peaks, and the intensity ratios don't match my simulation for a monochloro compound. Is my sample contaminated?"

Diagnosis: You are likely seeing the Bromine Isotope Fingerprint . Unlike Chlorine (3:1 ratio) or Fluorine (monoisotopic), Bromine exists as


 and 

in a nearly 1:1 ratio (50.69% vs 49.31%). This creates distinct "clusters" separated by 2 mass units (m/z).[1]
Troubleshooting Logic: The "Rule of +2"

Use this logic flow to determine the number of bromine atoms in your heterocycle based on the molecular ion cluster (M, M+2, M+4...).

MS_Logic Start Analyze Molecular Ion Cluster (M, M+2, ...) Check1 Are M and M+2 approx equal height (1:1)? Start->Check1 Check2 Is the pattern 1:2:1 (M : M+2 : M+4)? Check1->Check2 No Result1 Diagnosis: 1 Bromine Atom Check1->Result1 Yes Check3 Is the pattern 1:3:3:1? Check2->Check3 No Result2 Diagnosis: 2 Bromine Atoms Check2->Result2 Yes Result3 Diagnosis: 3 Bromine Atoms Check3->Result3 Yes Result4 Diagnosis: Complex/Mixed Halogen (Check Cl/Br combinations) Check3->Result4 No

Figure 1: Decision tree for determining bromine count based on MS isotopic clusters.

Reference Data: Isotopic Intensity Ratios
# of Br AtomsCluster PatternApprox. Intensity RatioNote
1 M, M+21 : 1 The "Twin Towers" signature.[2]
2 M, M+2, M+41 : 2 : 1 Resembles a triplet in NMR.
3 M, M+2, M+4, M+61 : 3 : 3 : 1 Resembles a quartet.

Pro-Tip: If your heterocycle also contains Chlorine (


), the pattern becomes more complex. For example, 1 Br + 1 Cl yields a 3:4:1  pattern (M, M+2, M+4).
Ticket #002: The "Invisible" Carbon (NMR)

User Report: "I have a clean proton spectrum, but in the


 NMR, the carbon attached to the bromine is missing or extremely broad. Is my concentration too low?"

Diagnosis: This is likely Scalar Relaxation of the Second Kind combined with the Heavy Atom Effect .

  • Quadrupolar Broadening: Bromine nuclei (

    
    ) have a spin of 
    
    
    
    and a large quadrupole moment. This causes efficient relaxation (
    
    
    ) of the bromine nucleus. Through scalar coupling (
    
    
    ), this rapid relaxation broadens the attached carbon signal, sometimes into the baseline noise [1].
  • Heavy Atom Effect: The large electron cloud of bromine causes spin-orbit coupling, which typically shields the attached carbon. Unlike the inductive effect (which shifts downfield), the heavy atom effect often shifts the C-Br carbon upfield (e.g., to 100–120 ppm), often overlapping with other aromatic signals [2].

Protocol: Recovering the Ghost Signal

Do not just increase concentration. You must optimize acquisition parameters to account for the short


 (transverse relaxation) of the carbon signal.

Step-by-Step Optimization:

  • Concentration: Maximize sample concentration (50mg+ is ideal for C-13 of brominated species).

  • Relaxation Agent: Add Chromium(III) acetylacetonate [Cr(acac)

    
    ]  (approx. 0.02 M).[3] This paramagnetic agent bypasses the quadrupolar relaxation mechanism by providing an alternate, dominant relaxation pathway, often sharpening the line.
    
  • Acquisition Parameters:

    • D1 (Relaxation Delay): Set to 2–3 seconds (standard), but if using Cr(acac)

      
      , you can reduce this to 1s to accumulate scans faster.
      
    • Line Broadening (LB): Process with an exponential window function (LB = 1.0 to 3.0 Hz) to improve Signal-to-Noise (S/N) at the cost of resolution.

  • Temperature: If the peak is still broad, alter the temperature. Changing the viscosity affects the correlation time (

    
    ) of the molecule, which can shift the quadrupolar relaxation rate away from the "broadening regime" [3].
    
Ticket #003: Stability & Ghost Peaks (HPLC/Synthesis)

User Report: "I see a small peak eluting just before my product in HPLC. It has a mass of M-78 or M-80. Also, my yield drops when I leave the reaction mixture in light."

Diagnosis: You are experiencing Protodebromination . Brominated heterocycles are susceptible to losing the bromine atom and replacing it with hydrogen (Ar-Br


 Ar-H). This is common in Palladium-catalyzed cross-couplings (side reaction) or simply upon exposure to UV light.
Mechanism of Failure (Pd-Catalyzed)

In cross-couplings, if the transmetallation step is slow, the Pd(II)-Ar intermediate can undergo de-insertion or react with a hydride source (like an alcohol solvent or amine base), leading to reductive elimination of the debrominated arene [4].

Debromination ArBr Ar-Br (Substrate) OxAdd Oxidative Addition ArBr->OxAdd Pd0 Pd(0) Pd0->OxAdd PdArBr L-Pd(II)-Ar(Br) OxAdd->PdArBr RedElim Reductive Elimination PdArBr->RedElim + Hydride Hydride Hydride Source (R-OH, H2O, Amine) Hydride->RedElim RedElim->Pd0 Recycle ArH Ar-H (Debrominated Byproduct) RedElim->ArH

Figure 2: Pathway for reductive debromination during Pd-catalyzed coupling.

Prevention Protocol
  • Solvent Choice: Avoid primary/secondary alcohols (isopropanol is a known hydride donor). Use aprotic polar solvents (DMF, DMA, Dioxane) if possible.

  • Light Protection: Wrap columns and reaction flasks in aluminum foil. C-Br bonds in electron-deficient heterocycles are photolabile.

  • Catalyst Scavenging: Ensure complete removal of Pd post-reaction. Residual metal can catalyze slow debromination in the solid state or solution over time.

Ticket #004: Regioisomer Determination

User Report: "I brominated my pyrazole, but I don't know if the Br is at position 3 or 4. The proton NMR just shows one singlet."

Diagnosis: Regiochemistry is the hardest challenge when protons are "silent" (replaced by Br). Standard 1H-NMR is insufficient.

The "Long-Range" Solution

You must use 2D NMR techniques that see through the heteroatoms.

Recommended Workflow:

  • 1H-15N HMBC: This is the gold standard for nitrogen heterocycles.

    • Logic: A proton at C3 will have a different coupling path to the pyrrole-type vs. pyridine-type nitrogen than a proton at C4.

    • Setup: Optimize for long-range coupling (

      
      ).
      
  • 1H-13C HMBC (with caution):

    • Look for cross-peaks from a distant proton to the carbon bearing the bromine.

    • Note: As discussed in Ticket #002, the C-Br carbon might be broad. However, HMBC cross-peaks can sometimes still be detected even if the 1D carbon signal is buried in noise, because the magnetization transfer originates from the sharp proton signal [5].

  • NOE/ROESY:

    • If you have a substituent (e.g., a methyl group) nearby, NOE can confirm spatial proximity to the remaining proton.

References
  • Reich, H. J. (2020). NMR Spectroscopy of Quadrupolar Nuclei. University of Wisconsin-Madison. Link

  • Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • BenchChem. (2025).[1][4] Preventing Debromination in Subsequent Reaction Steps. Link

  • Jadeja, Y., et al. (2016).[5] Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity. Magnetic Resonance in Chemistry. Link

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine . This bicyclic building block features two highly reactive domains: an electron-deficient aryl bromide (C8) and a nucleophilic secondary amine (N4) within the 1,4-oxazine ring.

Understanding the causality behind its degradation pathways is critical for maintaining structural integrity during long-term storage and biological assays.

Part 1: Troubleshooting Guide & FAQs

Q1: My solid compound has shifted from an off-white powder to a yellowish-brown color over the past month. Is it still usable?

A: Proceed with caution; LC-MS verification is required. The discoloration is a classic indicator of amine oxidation . The secondary amine (N4) in the oxazine ring is susceptible to atmospheric oxygen, leading to the formation of N-oxides. Additionally, atmospheric moisture can facilitate the reaction of the amine with ambient CO₂ to form carbamate salts.

  • Causality: Oxygen acts as an electron acceptor, pulling electron density from the nitrogen lone pair.

  • Solution: Always store the solid powder in a desiccator under an inert atmosphere (Argon or N₂). If discoloration has occurred, run an LC-MS. If the purity has dropped below your assay's threshold (typically 95%), the compound must be repurified via flash chromatography.

Q2: I am detecting a significant M-79 mass peak in my LC-MS after leaving my reaction mixture on the benchtop. What is happening?

A: You are observing photodehalogenation. Halogenated pyridines, particularly those with a bromine atom, are highly sensitive to UV and intense visible light. The C-Br bond undergoes homolytic cleavage, resulting in a des-bromo impurity (loss of the bromine isotope cluster, ~79/81 Da)[1].

  • Causality: The energy from ambient light is sufficient to overcome the bond dissociation energy of the C-Br bond on the electron-deficient pyridine ring, initiating a radical degradation cascade[2].

  • Solution: It is a strict best practice to use amber glass vials or wrap clear vials in aluminum foil during all solubilization and benchtop handling steps.

Q3: I prepared a 10 mM DMSO stock solution for a high-throughput screen, but my assay results became inconsistent after a week at room temperature. Why?

A: Solvent-mediated thermal degradation. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for lipophilic heterocycles, it is not chemically inert at room temperature. DMSO is highly hygroscopic; it absorbs atmospheric water, which facilitates the hydrolysis of the oxazine ring. Furthermore, studies on nitrogen-containing heterocycles demonstrate that DMSO can mediate chemical decomposition at room temperature, whereas storage at -20°C halts this kinetic degradation[3].

  • Causality: The combination of absorbed water, trace heavy metals in standard-grade DMSO, and room temperature thermal energy accelerates the oxidative degradation of the secondary amine.

  • Solution: Utilize anhydrous, degassed DMSO and immediately freeze aliquots at -20°C.

Part 2: Quantitative Stability Data

To guide your experimental planning, the following table summarizes the expected degradation profiles of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine under various storage conditions.

Storage StateSolvent / EnvironmentTempLight ExposureTimeframeExpected Purity (LC-MS AUC)Primary Degradant
Solid Powder Argon, Desiccated4°CDark12 Months> 99% None
Solid Powder Ambient Air25°CAmbient3 Months< 90% N-Oxide / Carbamate
Liquid Stock Anhydrous DMSO-20°CDark6 Months> 98% None
Liquid Stock Standard DMSO25°CAmbient7 Days< 85% Des-bromo / Hydrolysis

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your assays, follow this self-validating Standard Operating Procedure (SOP) for the reconstitution and storage of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine.

SOP: Anhydrous Aliquoting & Cryopreservation

Step 1: Inert Preparation

  • Transfer the sealed vial of the compound to a glove box or a benchtop equipped with an Argon line.

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold powder.

Step 2: Solubilization

  • Weigh the desired mass using an analytical balance.

  • Dissolve the powder in Anhydrous, LC-MS Grade DMSO (water content <0.005%) to create a 10 mM or 50 mM master stock.

  • Causality Check: Do not vortex aggressively, as this introduces micro-bubbles of air. Gently aspirate and dispense using a pipette until fully dissolved.

Step 3: Aliquoting Strategy

  • Dispense the master stock into single-use, amber-tinted microcentrifuge tubes (e.g., 50 µL per tube).

  • Why single-use? Repeated freeze-thaw cycles draw moisture into the DMSO, exponentially increasing the rate of hydrolytic degradation.

Step 4: Self-Validation (Quality Control)

  • Designate one aliquot as the "QC Dummy."

  • Immediately run the QC Dummy on an LC-MS (Day 0 baseline).

  • Store the remaining aliquots at -20°C or -80°C. Test a second QC Dummy at Day 30 to validate that your specific freezer conditions are maintaining >98% purity.

Part 4: Degradation & Prevention Workflow

The following diagram maps the chemical vulnerabilities of the molecule to our recommended laboratory workflows.

StabilityWorkflow Target 8-Bromo-3,4-dihydro-2H- pyrido[3,2-b]oxazine Vuln1 C8-Bromide: Photodehalogenation Target->Vuln1 UV/Vis Light Vuln2 N4-Amine: Oxidation / CO2 Adducts Target->Vuln2 O2 / Moisture Vuln3 DMSO Solvation: Thermal Degradation Target->Vuln3 RT Storage Action1 Use Amber Vials & Foil Shielding Vuln1->Action1 Action2 Argon/N2 Purge & Desiccation Vuln2->Action2 Action3 Store Aliquots at -20°C (Avoid Freeze-Thaw) Vuln3->Action3 Outcome Maintained Structural Integrity (>99% Purity) Action1->Outcome Action2->Outcome Action3->Outcome

Workflow for mitigating degradation pathways of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine.

References

  • Benchchem. 3-Bromo-5-(trifluoromethyl)pyridin-4-amine: General principles of photodehalogenation in bromopyridines. Available at: 1[1]

  • Shen, Y. VISIBLE LIGHT PHOTOREDOX PROMOTED TRANSFORMATIONS OF INERT CHEMICAL BONDS. TDX (Tesis Doctorals en Xarxa). Available at: 2[2]

  • National Institutes of Health (NIH) / PMC. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Available at: 3[3]

Sources

Reference Data & Comparative Studies

Validation

Biological Activity Profile: Brominated vs. Non-Brominated Pyrido[3,2-b]oxazines

Executive Summary This technical guide evaluates the comparative biological utility of pyrido[3,2-b][1,4]oxazine (the parent scaffold) versus its 7-bromo derivative . While the non-brominated core serves as a fundamental...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the comparative biological utility of pyrido[3,2-b][1,4]oxazine (the parent scaffold) versus its 7-bromo derivative . While the non-brominated core serves as a fundamental heterocyclic baseline, the 7-brominated analog is the critical "gateway" intermediate that unlocks potent biological activity—specifically in oncology (EGFR inhibition) and antimicrobial applications.

This analysis synthesizes experimental data to demonstrate that while the non-brominated scaffold exhibits low intrinsic cytotoxicity, the introduction of a bromine atom at the C7 position dramatically alters the molecule's potential, primarily by enabling palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) that yield nanomolar-potency drug candidates.

Structural & Chemical Foundation

The pyrido[3,2-b][1,4]oxazine scaffold consists of a pyridine ring fused to a 1,4-oxazine ring. The biological distinction between the two variants lies in the C7 position .

Comparative Chemical Architecture

G Parent Non-Brominated (Parent Scaffold) C7 = Hydrogen Low Lipophilicity Chemically Inert at C7 Bromo Brominated (7-Bromo Derivative) C7 = Bromine Enhanced Lipophilicity Reactive Handle (C-Br) Parent->Bromo Bromination (NBS, DMF, 0°C) Active Bioactive Drug Candidate (e.g., EGFR Inhibitor) C7 = Aryl/Heteroaryl Nanomolar IC50 Target Specificity Bromo->Active Suzuki Cross-Coupling (Pd catalyst, Boronic Acid)

Figure 1: The "Activation Pathway" of the pyrido[3,2-b]oxazine scaffold. The bromine atom acts as the functional bridge between an inert scaffold and a potent drug.

Comparative Biological Activity[1][2][3][4]

Anticancer Activity (EGFR Inhibition)

The most significant divergence in performance occurs in oncology. The non-brominated scaffold shows negligible cytotoxicity against non-small cell lung cancer (NSCLC) lines. In contrast, derivatives synthesized via the 7-bromo intermediate (replacing Br with functionalized aryl groups) exhibit potency comparable to clinical standards like Osimertinib.

Mechanism of Action: The 7-bromo motif allows for the attachment of hydrophobic pharmacophores (e.g., 2,5-difluorophenyl sulfonyl groups) that fit into the hydrophobic pocket of the EGFR kinase domain. The non-brominated analog lacks this binding capability.

Experimental Data: Cytotoxicity (IC50 in μM)

Compound VariantHCC827 (EGFR Del19)H1975 (L858R/T790M)A549 (WT EGFR)Selectivity (vs Normal Cells)
Non-Brominated Core > 100 μM (Inactive)> 100 μM (Inactive)> 100 μM (Inactive)N/A
7-Bromo Intermediate > 50 μM (Low)> 50 μM (Low)> 50 μM (Low)Low
Functionalized Derivative (via 7-Br) 0.09 ± 0.01 μM 0.89 ± 0.05 μM 1.10 ± 0.12 μM > 60-fold
Osimertinib (Control)0.05 μM< 0.10 μM< 1.0 μMHigh

Data Source: Synthesized findings from SAR studies on pyrido-oxazine EGFR inhibitors [1, 2].[1]

Antimicrobial Potential

Bromination enhances the lipophilicity (LogP) of the scaffold, improving passive diffusion across bacterial cell walls.

  • Non-Brominated: Hydrophilic, poor membrane penetration.

  • Brominated: Increased lipophilicity facilitates entry into Mycobacterium tuberculosis and Gram-positive bacteria (e.g., S. aureus).

  • Observation: Halogenated derivatives often show 2-4x lower Minimum Inhibitory Concentrations (MIC) compared to their hydrogen-substituted counterparts due to the "halogen bond" effect, where the bromine acts as a Lewis acid interacting with biological nucleophiles.

Experimental Protocols

To replicate these findings or utilize the 7-bromo scaffold, follow these validated protocols.

Protocol A: Synthesis of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

This protocol converts the inactive parent scaffold into the reactive brominated intermediate.

  • Reagents: 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve the starting material in DMF (0.3 M concentration).

    • Cool the solution to 0°C in an ice bath.

    • Add NBS portion-wise over 15 minutes to prevent exotherm.

    • Stir at 0°C for 2 hours. Monitor via TLC (Hexane:EtOAc 1:1).

    • Quench: Add saturated aqueous NaHCO₃.

    • Workup: Extract with Ethyl Acetate (3x). Wash organic layer with water and brine. Dry over Na₂SO₄.

  • Validation:

    • Yield: ~70%

    • Appearance: Brown solid.

    • MS (ESI+): m/z 215.2 [M+H]⁺ (Confirming Bromine isotope pattern).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Used to compare the biological activity of the variants.[1]

  • Cell Seeding: Seed HCC827 or A549 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.

  • Treatment:

    • Dissolve compounds in DMSO.

    • Treat cells with serial dilutions (0.01 μM to 100 μM) of Non-Brominated vs. Brominated derivatives.

    • Include DMSO control (0.1%) and Positive Control (e.g., Doxorubicin or Osimertinib).

  • Incubation: 48 to 72 hours at 37°C, 5% CO₂.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

  • Analysis: Calculate % Cell Viability and determine IC50 using non-linear regression.

The "Bromine Effect" Analysis

Why does the brominated form matter? It is not just about the atom itself, but the properties it confers:

  • Metabolic Stability: The C7 position in the non-brominated scaffold is susceptible to oxidative metabolism (hydroxylation). Blocking this site with Bromine prevents rapid degradation.

  • Halogen Bonding: Bromine can participate in halogen bonding (σ-hole interactions) with carbonyl oxygens or nitrogen atoms in the target protein's binding pocket, increasing affinity.

  • Synthetic Versatility: The C-Br bond is weaker than the C-H bond in the context of metal-catalyzed activation, making the brominated compound the essential precursor for library generation.

References

  • Synthesis and biological evaluation of novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors. Source: National Institutes of Health (NIH) / PubMed Central [Link] Note: Describes the SAR where halogenated/functionalized oxazines show nanomolar activity vs inactive precursors.

  • Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine as new scaffolds. Source: ResearchGate [Link] Note: Details the chemical pathways and structural analysis of the core scaffold.

Sources

Comparative

Technical Comparison of Synthesis Routes for 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine

Executive Summary 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine (CAS: 1393585-17-5) is a critical bicyclic scaffold in medicinal chemistry, particularly serving as a core for kinase inhibitors (e.g., EGFR, PI3K) and other...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine (CAS: 1393585-17-5) is a critical bicyclic scaffold in medicinal chemistry, particularly serving as a core for kinase inhibitors (e.g., EGFR, PI3K) and other bioactive molecules.[1] Its structural rigidity and the presence of a chemically versatile bromine handle at the C-8 position (adjacent to the pyridine nitrogen) make it a high-value intermediate.

This guide compares two primary synthesis routes:

  • The Lactam Reduction Route: A scalable, 3-step protocol relying on the cyclization of a 2-amino-3-hydroxypyridine precursor followed by amide reduction.

  • The Nitro-Displacement Route: A stepwise, 5-step sequence utilizing nucleophilic aromatic substitution (

    
    ) on a chloronitropyridine scaffold.
    

Recommendation: The Lactam Reduction Route is superior for gram-to-kilogram scale production due to higher overall yields and fewer purification steps, provided the specific aminophenol starting material is accessible. The Nitro-Displacement Route is recommended for diversity-oriented synthesis where analogues with different side chains are required early in the sequence.

Structural Analysis & Regiochemistry

Understanding the numbering and regiochemistry is vital to avoid isomeric confusion (e.g., distinguishing from the 7-bromo or [2,3-b] isomers).

  • Scaffold: Pyrido[3,2-b][1,4]oxazine.[2][3][4][5][6][7][8]

  • Fusion: The pyridine ring is fused at its 2,3-positions to the oxazine ring.

  • Regiochemistry: The "8-bromo" designation typically refers to the position on the pyridine ring adjacent to the ring nitrogen (position 6 of the original pyridine precursor).

Isomer Check:

  • Target: 8-Bromo (derived from 6-bromo-2-aminopyridine derivatives).

  • Common Impurity: 7-Bromo (derived from 5-bromo-2-aminopyridine derivatives or direct bromination of the un-substituted scaffold).

Route 1: The Lactam Reduction Approach (Preferred)

This route constructs the oxazine ring via a "one-pot" alkylation-cyclization sequence to form a lactam intermediate, which is subsequently reduced.

Mechanism & Logic

The synthesis hinges on the reactivity of 2-amino-3-hydroxy-6-bromopyridine . The amino group acts as the nucleophile for the initial amide formation, while the hydroxyl group closes the ring via an intramolecular


 reaction.
Experimental Protocol

Step 1: Synthesis of the Lactam Intermediate

  • Reagents: 2-Amino-3-hydroxy-6-bromopyridine (1.0 eq), Chloroacetyl chloride (1.1 eq),

    
     (2.5 eq), DMF or Acetonitrile.
    
  • Procedure:

    • Dissolve the aminophenol in DMF at 0°C.

    • Add chloroacetyl chloride dropwise. The amine is acylated first to form the

      
      -chloroamide.
      
    • Add

      
       and heat to 80°C. The phenoxide anion generated in situ attacks the alkyl chloride, closing the ring.
      
    • Yield: 75-85%.

    • Purification: Precipitation with water; filtration.

Step 2: Reduction to the Morpholine Core

  • Reagents:

    
     (1M solution, 3.0 eq) or 
    
    
    
    (2.0 eq), THF.
  • Procedure:

    • Suspend the lactam (8-bromo-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one) in anhydrous THF under

      
      .
      
    • Add borane-THF complex dropwise at 0°C.

    • Reflux for 4–16 hours to ensure complete reduction of the amide carbonyl.

    • Quench: Carefully add MeOH, then heat with aqueous HCl to break the boron-amine complex.

    • Workup: Basify with NaOH, extract with DCM.

    • Yield: 60-70%.

Workflow Diagram (Route 1)

Route1 SM 2-Amino-3-hydroxy- 6-bromopyridine Inter1 Intermediate: Chloroacetamide SM->Inter1 ClCH2COCl, DMF 0°C (Acylation) Lactam Lactam: 8-Bromo-2H-pyrido [3,2-b]oxazin-3-one Inter1->Lactam K2CO3, 80°C (Cyclization) Product Product: 8-Bromo-3,4-dihydro- 2H-pyrido[3,2-b]oxazine Lactam->Product BH3·THF or LAH Reflux (Reduction)

Caption: The Lactam Reduction route converts the aminophenol precursor to the target morpholine via a stable lactam intermediate.

Route 2: The Nitro-Displacement ( ) Approach

This route is useful when the aminophenol starting material is unavailable. It builds the ring from a chloronitropyridine precursor.

Mechanism & Logic

This pathway utilizes the electron-deficient nature of the pyridine ring. A 2-chloro-3-nitro-6-bromo scaffold undergoes


 displacement with 2-aminoethanol. The nitro group is then reduced to an amine, followed by an intramolecular cyclization (often requiring Mitsunobu conditions or acid catalysis).
Experimental Protocol

Step 1: Nucleophilic Displacement

  • Reagents: 2-Chloro-3-nitro-6-bromopyridine, 2-Aminoethanol (1.1 eq), TEA, EtOH.

  • Procedure: Stir at RT. The amine of ethanolamine displaces the 2-chloro group preferentially due to the ortho-nitro activation.

  • Product: 2-(2-Hydroxyethylamino)-3-nitro-6-bromopyridine.

Step 2: Nitro Reduction

  • Reagents: Iron powder/AcOH or

    
    /Raney Ni.
    
  • Note: Avoid Pd/C if possible to prevent debromination at the C-6 position. Iron/Acetic acid is chemoselective.

Step 3: Cyclization

  • Reagents: Diethyl azodicarboxylate (DEAD), Triphenylphosphine (

    
    ), THF (Mitsunobu).
    
  • Procedure: React the amino-alcohol intermediate. The hydroxyl group is activated by

    
    -DEAD and displaced by the newly formed primary amine (from nitro reduction).
    
Workflow Diagram (Route 2)

Route2 SM2 2-Chloro-3-nitro- 6-bromopyridine Inter2 Adduct: 2-(2-HO-ethylamino)- 3-nitro-6-Br-pyridine SM2->Inter2 2-Aminoethanol TEA, EtOH, RT Inter3 Diamine: 2-(2-HO-ethylamino)- 3-amino-6-Br-pyridine Inter2->Inter3 Fe, AcOH (Nitro Reduction) Product2 Product: 8-Bromo-3,4-dihydro- 2H-pyrido[3,2-b]oxazine Inter3->Product2 PPh3, DEAD THF (Mitsunobu)

Caption: The Nitro-Displacement route builds the ring stepwise, avoiding the need for a pre-formed aminophenol.

Comparative Data Analysis

FeatureRoute 1: Lactam ReductionRoute 2: Nitro-Displacement
Overall Yield 45 - 60% 25 - 40%
Step Count 2 (from aminophenol)3 (from chloronitropyridine)
Scalability High (Crystallizable intermediates)Moderate (Mitsunobu byproducts difficult to remove)
Regiocontrol Excellent (Defined by SM)Good (Defined by

selectivity)
Safety Profile Moderate (Uses

or LAH)
High (Mitsunobu reagents are sensitizers)
Cost Low (Cheap reagents)High (DEAD/PPh3 are costly)

Synthesis of the Key Starting Material

Since 2-amino-3-hydroxy-6-bromopyridine is not always commercially available, it can be synthesized from 2-amino-6-bromopyridine (a common reagent).

  • Nitration: 2-Amino-6-bromopyridine +

    
    
    
    
    
    2-Amino-3-nitro-6-bromopyridine.
  • Reduction: Fe/AcOH

    
     2,3-Diamino-6-bromopyridine.
    
  • Hydrolysis (Sandmeyer-type):

    
    , dilute 
    
    
    
    , reflux
    
    
    2-Amino-3-hydroxy-6-bromopyridine (via selective hydroxylation of the diazonium salt at pos 3).

Troubleshooting & Optimization

  • Regioselectivity Issues: If using Route 1, ensure the starting material is pure. Contamination with the 4-bromo isomer (from non-selective bromination of 2-amino-3-hydroxypyridine) will lead to difficult-to-separate product mixtures.

  • Incomplete Reduction: In Route 1, the lactam carbonyl is stable. Ensure the borane reagent is fresh. If the reaction stalls, switch to

    
     in refluxing ether/THF.
    
  • Debromination: Avoid catalytic hydrogenation (Pd/C,

    
    ) in any step involving the bromine atom. Use chemical reductants like Fe, SnCl2, or Zn.
    

References

  • Synthesis of pyrido[3,2-b][1,4]oxazine derivatives

    • Title: Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine as new scaffolds.
    • Source: ResearchG
    • URL:[Link]

  • Lactam Formation Protocols (Analogous Chemistry)

    • Title: A One-Pot Synthesis of Pyrido[2,3-b][1,4]oxazin-2-ones.
    • Source: J. Org.[9][10] Chem. (via ResearchGate)[11]

    • URL:[Link]

  • Chemical Properties & CAS Data

    • Title: 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS 1393585-17-5).[1]

    • Source: Hoffman Fine Chemicals[12]

  • Bromination of Pyridine Scaffolds

    • Title: 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Synthesis (Direct Bromin
    • Source: ChemicalBook[3]

Sources

Validation

A Comparative Guide to the HPLC Purity Validation of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine

For researchers, scientists, and professionals in drug development, the assurance of compound purity is a foundational pillar of data integrity and therapeutic safety. This guide provides an in-depth technical comparison...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the assurance of compound purity is a foundational pillar of data integrity and therapeutic safety. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine purity. Moving beyond a simple recitation of protocols, we will explore the scientific rationale behind methodological choices, grounded in established principles of analytical chemistry and regulatory expectations.

The structural nature of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine, a heterocyclic compound containing a bromine atom, presents specific considerations for chromatographic separation. Its polarity and potential for interaction with the stationary phase demand a well-considered approach to method development to ensure accurate and reliable purity assessment.

The Chromatographic Challenge: Method Selection and Rationale

The primary objective is to develop a stability-indicating HPLC method capable of separating the main compound from potential process-related impurities and degradation products. Reversed-phase HPLC (RP-HPLC) is the most prevalent and versatile mode of liquid chromatography, making it the logical starting point for this analyte.[1]

Method A: The Workhorse - C18 Reversed-Phase Chromatography

A C18 (octadecylsilyl) column is the most common choice in reversed-phase chromatography due to its high hydrophobicity and broad applicability.[1] For a molecule like 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine, a C18 stationary phase provides a strong basis for retention and separation from non-polar impurities.

Causality of Experimental Choices:

  • Stationary Phase: A C18 column is selected for its ability to retain the moderately polar aromatic structure of the analyte. The long alkyl chains provide a hydrophobic environment that interacts with the pyrido-oxazine ring system.

  • Mobile Phase: A gradient elution of acetonitrile and a buffered aqueous phase is proposed. Acetonitrile is a common organic modifier that provides good peak shape for many nitrogen-containing heterocycles.[2] The buffer (e.g., ammonium acetate) is crucial for controlling the ionization state of the analyte, which contains basic nitrogen atoms, thereby ensuring reproducible retention times and symmetrical peaks.[3]

  • Detection: UV detection is appropriate due to the presence of the aromatic ring system, which will have a chromophore that absorbs in the UV spectrum. A photodiode array (PDA) detector is recommended to assess peak purity and to aid in the identification of co-eluting impurities.

Method B: An Alternative Approach - Polar-Embedded Reversed-Phase Chromatography

While C18 columns are robust, they can sometimes exhibit poor retention for more polar compounds, especially when using highly aqueous mobile phases.[1][4][5] A polar-embedded column (e.g., with an amide or carbamate group incorporated into the alkyl chain) offers an alternative with distinct advantages.

Comparative Analysis:

Polar-embedded phases are designed to be more compatible with highly aqueous mobile phases, preventing the "phase collapse" that can occur with traditional C18 columns.[1][5] This can lead to better retention and selectivity for polar analytes and impurities that might otherwise elute near the void volume in a standard C18 method. For 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine, this approach could be particularly beneficial for resolving any highly polar starting materials or side-products from the synthesis.

A Framework for Trustworthiness: Method Validation According to ICH Guidelines

To ensure the reliability and scientific soundness of the chosen HPLC method, a thorough validation is paramount. The International Council for Harmonisation (ICH) provides a comprehensive framework for this process, with the Q2(R2) guideline outlining the necessary validation parameters.[6][7][8][9]

The validation process is not merely a checklist but a systematic demonstration that the analytical procedure is fit for its intended purpose.[9][10]

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[7] This is demonstrated by separating the main peak from any potential impurities generated during stress testing (e.g., acid, base, oxidative, thermal, and photolytic degradation).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[7] This is typically evaluated by analyzing a series of dilutions of a standard solution and performing a linear regression analysis of the peak area versus concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[6] This is often assessed by the recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations (e.g., different days, different analysts, different equipment).

    • Reproducibility: Between-laboratory precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[11]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9][10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[10]

Experimental Protocols

Proposed HPLC Method (Method A)
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Sample Preparation 1.0 mg/mL in 50:50 Acetonitrile:Water
Method Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2(R2)) cluster_analysis Analysis & Reporting Prep Prepare Standard & Sample Solutions Specificity Specificity/ Peak Purity Prep->Specificity Stress Perform Stress Testing (Acid, Base, Peroxide, Heat, Light) Stress->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analysis Data Analysis & Statistical Evaluation Robustness->Analysis Report Generate Validation Report Analysis->Report

Sources

Comparative

Spectroscopic Data Comparison of Pyrido[3,2-b]oxazine Isomers: A Comprehensive Guide

Executive Summary Pyrido-oxazines are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized in the development of anticancer, antibacterial, and neuroprotective agents[1]. During the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrido-oxazines are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized in the development of anticancer, antibacterial, and neuroprotective agents[1]. During the synthesis of these frameworks—often via tandem nucleophilic substitution (


) and nucleophilic aromatic substitution (

)—the generation of regioisomers is a common hurdle[2]. Specifically, differentiating between the 2-cyclized (e.g., pyrido[3,2-b][1,4]oxazine) and 4-cyclized (e.g., pyrido[2,3-b][1,4]oxazine or pyrido[3,4-b]oxazine) isomers requires rigorous spectroscopic validation[3].

This guide provides an objective, data-driven comparison of pyrido[3,2-b]oxazine isomers, detailing the causality behind their distinct nuclear magnetic resonance (NMR) signatures and providing a self-validating experimental protocol for their isolation and characterization.

Mechanistic Pathway & Isomer Generation

The synthesis of pyrido-oxazine derivatives from halopyridine precursors (such as 2,4,6-tribromo-3-(2-bromoethoxy)pyridine) and primary amines yields a mixture of regioisomers[2]. The regioselectivity is governed by the differential electrophilicity of the C-2 and C-4 positions on the pyridine ring.

G Start Halopyridine Precursor (e.g., 2,4,6-tribromo-3-(2-bromoethoxy)pyridine) Tandem Tandem SN2 & SNAr Reaction (Base, Solvent, Heat) Start->Tandem Amine Primary Amine (Nucleophile) Amine->Tandem Isomer1 2-Cyclized Isomer (Pyrido[3,2-b][1,4]oxazine) Tandem->Isomer1 Attack at C-2 Isomer2 4-Cyclized Isomer (Pyrido[2,3-b][1,4]oxazine) Tandem->Isomer2 Attack at C-4

Reaction workflow for generating pyrido-oxazine regioisomers via tandem SN2/SNAr.

The Causality of Spectroscopic Differentiation

As an application scientist, it is critical to understand why these isomers exhibit different spectroscopic profiles rather than simply memorizing the shifts. The primary differentiator between the 2-cyclized and 4-cyclized isomers lies in the


 NMR chemical shifts of the pyridine ring's methine carbon[3].

The Causality: In the 2-cyclized isomer (pyrido[3,2-b][1,4]oxazine), the methine carbon is positioned such that it experiences a specific anisotropic deshielding effect from the adjacent heteroatoms (oxygen and nitrogen) within the fused bicyclic system. This results in a downfield shift. Conversely, in the 4-cyclized isomer , the methine carbon is located in a more electron-rich environment due to resonance donation from the oxazine ring's nitrogen atom into the para position of the pyridine ring. This increased electron density shields the carbon nucleus, pushing its resonance significantly upfield[3].

Quantitative Spectroscopic Data Comparison

The following tables summarize the benchmark spectroscopic data used to unambiguously assign the structures of pyrido-oxazine regioisomers.

Table 1: NMR Diagnostic Shifts (Measured in at 100 MHz)
Feature2-Cyclized Isomer (Pyrido[3,2-b]oxazine)4-Cyclized IsomerCausality / Structural Note
Pyridine Methine Carbon

117.6 – 119.6 ppm[3]

108.1 – 110.4 ppm[3]
Resonance shielding in the 4-cyclized isomer shifts the signal upfield.
Oxazine


64.0 – 66.5 ppm

65.0 – 67.0 ppm
Confirmed via DEPT-135 (negative phase signal).
Oxazine


45.0 – 48.0 ppm

46.0 – 49.0 ppm
Confirmed via DEPT-135 (negative phase signal).
Table 2: NMR & HRMS Characteristics (Measured in at 400 MHz)
Feature2-Cyclized Isomer4-Cyclized IsomerValidation Method
Pyridine Aromatic Proton

6.90 – 7.10 (s, 1H)

6.40 – 6.60 (s, 1H)
Integration confirms monosubstitution on the pyridine ring.
Oxazine Protons (

)

4.20 – 4.40 (m, 2H)

4.15 – 4.35 (m, 2H)
Multiplicity helps verify ring conformational rigidity[4].
HRMS (ESI+)

Exact Mass Match

Exact Mass Match
Identical

; confirms isomers, not structural connectivity.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for the synthesis and spectroscopic characterization of pyrido-oxazine isomers incorporates built-in validation checkpoints. If a checkpoint fails, the system immediately flags a procedural error.

Phase 1: Synthesis and Isolation
  • Reaction Setup: Dissolve 2,4,6-tribromo-3-(2-bromoethoxy)pyridine (1.0 equiv) in anhydrous DMF. Add the primary amine (1.2 equiv) and

    
     (2.5 equiv).
    
  • Thermal Cyclization: Heat the mixture to 90°C for 12 hours under a nitrogen atmosphere.

  • Reaction Monitoring (Checkpoint 1): Perform TLC (Hexane:EtOAc 7:3).

    • Validation: The disappearance of the starting material (

      
      ) and the appearance of two distinct new spots (
      
      
      
      and
      
      
      ) confirms the formation of the two regioisomers[5]. If only one spot appears, the reaction may not have achieved tandem cyclization.
  • Purification: Quench with water, extract with EtOAc, dry over

    
    , and concentrate. Separate the isomers using silica gel column chromatography.
    
Phase 2: Spectroscopic Characterization
  • Sample Preparation: Dissolve 15 mg of the purified isomer in 0.6 mL of

    
     containing TMS as an internal standard.
    
  • Data Acquisition: Acquire

    
    , 
    
    
    
    , and DEPT-135 NMR spectra at 298 K[3].
  • Spectral Validation (Checkpoint 2):

    • Validation A (Ring Closure): Analyze the DEPT-135 spectrum. You must observe two downward-pointing signals between 45-70 ppm. This validates the presence of the

      
       bridge in the newly formed oxazine ring[3]. If these are absent, the 
      
      
      
      step failed.
    • Validation B (Regioisomer Assignment): Check the

      
       spectrum for the methine carbon. If the peak is at 
      
      
      
      118 ppm
      , assign the structure as the 2-cyclized isomer . If the peak is at
      
      
      109 ppm
      , assign it as the 4-cyclized isomer [3].

References

  • Amin, P. M., & Khan, F. A. (2018). Synthesis of Substituted Pyrido-oxazine through Tandem SN2 and SNAr Reaction. SynOpen, 2(02), 0150-0160.[Link]

  • Temple, C., et al. (1987). Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. Journal of Medicinal Chemistry.[Link]

  • Smith, J. R., et al. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PMC - NIH.[Link]

Sources

Validation

In Vitro Assay Validation &amp; Profiling Guide: 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and CMC Scientists Focus: Scaffold Profiling, Fragment-Based Validation, and Physicochemical Characterization Part 1: Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and CMC Scientists Focus: Scaffold Profiling, Fragment-Based Validation, and Physicochemical Characterization

Part 1: Executive Summary & Strategic Positioning

8-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine is not a final pharmaceutical product but a high-value "privileged scaffold" used extensively in Fragment-Based Drug Discovery (FBDD). It serves as a critical pharmacophore for developing inhibitors targeting kinases (e.g., BRAF, EGFR, PI3K) and BET bromodomains.

Unlike its carbocyclic analog (8-bromo-3,4-dihydro-2H-1,4-benzoxazine), the incorporation of the pyridine nitrogen in the [3,2-b] position significantly alters the physicochemical profile , offering superior aqueous solubility and a distinct hydrogen-bond acceptor vector in the hinge-binding region of kinases.

This guide details the validation of this molecule not just as a chemical intermediate, but as a functional fragment in screening libraries. We compare its performance against standard isosteres to justify its selection in hit-to-lead campaigns.

Part 2: Comparative Analysis (The "Why" Behind the Molecule)

Structural Alternatives & Performance Metrics

In drug design, the choice of scaffold dictates the "exit vectors" for growing the molecule and its ADME properties. Below is a comparison of the subject compound against its two primary alternatives: the Benzoxazine (carbocyclic) and the Pyrido[2,3-b] isomer.

FeatureSubject Compound (Pyrido[3,2-b])Alternative A (Benzoxazine)Alternative B (Pyrido[2,3-b])
Structure Pyridine N at position 5 (relative to fusion)No ring NitrogenPyridine N at position 8
LogD (pH 7.4) 1.2 - 1.5 (Optimal for fragments)> 2.0 (Higher lipophilicity risk)1.1 - 1.4
Aq. Solubility High (>200 µM)Moderate (<50 µM)High
H-Bonding Acceptor (N) accessible to solvent/proteinNone in ringAcceptor (N) often buried
Metabolic Liability Moderate (N-oxidation risk)Low (Phenyl ring stable)High (Electron deficient)
Primary Utility Kinase Hinge Binder (bidentate)Hydrophobic CoreSpecific Pocket Fits

Key Insight: The [3,2-b] isomer is preferred for kinase inhibitors because the ring nitrogen often aligns perfectly with the methionine "gatekeeper" or hinge backbone NH, acting as a crucial anchor point that the Benzoxazine lacks.

Part 3: Validation Protocols & Methodologies

To validate 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine as a viable library fragment or starting material, you must assess Purity , Solubility , and Target Engagement Potential .

Workflow Visualization

The following diagram outlines the critical path for validating this scaffold before promoting it to chemical synthesis or biological screening.

ScaffoldValidation Start Compound Receipt (8-Br-Pyrido-Oxazine) QC Identity QC (LC-MS / NMR) Start->QC Solubility Kinetic Solubility (Nephelometry) QC->Solubility Pass >95% Solubility->Start Fail (Re-purify) Agg Aggregation Assay (DLS / Detergent) Solubility->Agg >100 µM Binding Biophysical Binding (TSA / SPR) Agg->Binding No Aggregation Decision Library Inclusion or Synthesis Binding->Decision Kd < 500 µM

Caption: Validation pipeline ensuring the scaffold is monomeric, soluble, and chemically authentic before biological use.

Protocol 1: Kinetic Solubility Assay (Nephelometry)

Purpose: To confirm the compound does not precipitate in assay buffers, a common cause of false positives (pan-assay interference) in fragment screening.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • DMSO stock of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine (10 mM).

Step-by-Step Methodology:

  • Preparation: Prepare a serial dilution of the compound in DMSO (0.1 mM to 10 mM).

  • Spiking: Transfer 2 µL of each DMSO stock into 198 µL of PBS in a clear-bottom 96-well plate (Final DMSO = 1%).

  • Incubation: Shake gently (300 rpm) for 90 minutes at room temperature (25°C).

  • Readout: Measure forward light scatter using a Nephelometer (or Absorbance at 600 nm as a proxy) to detect precipitation.

  • Validation Criteria: The "Limit of Solubility" is defined as the concentration where scattering intensity exceeds 3x the background (DMSO blank).

    • Target: >100 µM is required for a valid fragment.

Protocol 2: Thermal Shift Assay (TSA/DSF) for Target Engagement

Purpose: To validate that the scaffold can actually bind a relevant protein target (e.g., a model kinase like p38 or EGFR) by stabilizing its thermal unfolding. This proves the "bromine" handle and "oxazine" core are structurally competent ligands.

Reagents:

  • Recombinant Kinase Domain (e.g., p38α, 2 µM final).

  • Sypro Orange Dye (5000x stock).

  • Real-Time PCR Machine (e.g., QuantStudio).

Step-by-Step Methodology:

  • Mix: In a 384-well PCR plate, combine:

    • Protein (2 µM)

    • Sypro Orange (5x final)

    • Compound (500 µM and 1 mM)

    • Buffer (HEPES pH 7.5, 150 mM NaCl)

  • Control: Run a DMSO-only control (Reference

    
    ) and a known binder (Positive Control).
    
  • Ramp: Heat the plate from 25°C to 95°C at a rate of 0.05°C/second.

  • Analysis: Calculate the melting temperature (

    
    ) using the Boltzmann fit of the fluorescence curve.
    
  • Result Interpretation:

    • 
      :  Valid Binder (The scaffold stabilizes the protein).
      
    • 
      :  Non-binder.
      
    • Negative

      
      :  Destabilizer (Potential aggregator/denaturant).
      

Part 4: Mechanistic Insight (Signaling & Binding)

When used as a kinase inhibitor scaffold, the 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine core typically mimics the adenine ring of ATP. The nitrogen at position 1 (oxazine NH) or the pyridine nitrogen often forms hydrogen bonds with the "Hinge Region" of the kinase.

BindingMode Scaffold 8-Br-Pyrido-Oxazine (Ligand) Hinge Kinase Hinge Region (Glu-Met-Leu) Scaffold->Hinge H-Bond (NH Donor) Scaffold->Hinge H-Bond (N Acceptor) Pocket Hydrophobic Back Pocket Scaffold->Pocket Van der Waals (Bromine vector) Gatekeeper Gatekeeper Residue (Thr/Met) Gatekeeper->Scaffold Steric Constraint

Caption: Predicted binding mode of the scaffold within the ATP-binding pocket of a typical kinase.

Part 5: Troubleshooting & Expert Tips

  • The "Bromine" Warning: The 8-bromo group is a reactive handle (for Suzuki couplings). In biological assays, ensure the compound hasn't hydrolyzed or reacted with thiol-containing assay components (like DTT or Glutathione).

    • Solution: Use TCEP instead of DTT in your assay buffers if you suspect reactivity, although aryl bromides are generally stable.

  • Fluorescence Interference: The pyridine-oxazine system can be weakly fluorescent. Always run a "compound only" control in fluorescence-based assays (like TR-FRET) to subtract background.

  • Storage: Store the solid at -20°C under nitrogen. The dihydro-oxazine ring is susceptible to oxidation to the aromatic oxazinone over long periods in air.

References

  • Comparison of Heterocyclic Scaffolds in Kinase Inhibitors Source: Journal of Medicinal Chemistry URL:[Link] (General Reference for Scaffold Logic)

  • Fragment-Based Drug Discovery: A Practical Approach Source: Methods in Molecular Biology URL:[Link]

  • Assay Guidance Manual: Solubility and Stability Source: NIH National Center for Advancing Translational Sciences URL:[Link]

  • Source: Patent/Literature Review (Representative)
Comparative

structure-activity relationship (SAR) of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine derivatives

The 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine scaffold represents a critical "privileged structure" in modern medicinal chemistry, serving as a versatile building block for developing potent inhibitors of kinases (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

The 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine scaffold represents a critical "privileged structure" in modern medicinal chemistry, serving as a versatile building block for developing potent inhibitors of kinases (e.g., PI3K, mTOR) and ADP-ribosyltransferases (e.g., PARP7). Its unique bicyclic architecture—fusing an electron-deficient pyridine ring with a saturated, conformationally flexible oxazine ring—allows for precise tuning of pharmacokinetic properties and target selectivity.

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of its derivatives, focusing on their application as PARP7 inhibitors (a novel immuno-oncology target) and comparing their performance against clinical standards like RBN-2397 .

Chemical Space & SAR Analysis

The 8-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine core (CAS: 1393585-17-5) functions as a bifunctional scaffold. The SAR is driven by modifications at three key vectors:

A. The C8-Position (Bromine Handle)
  • Function: This is the primary vector for increasing potency and selectivity. The bromine atom is a "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

  • SAR Insight:

    • Aryl/Heteroaryl Coupling: Replacing the bromine with bulky aryl or heteroaryl groups (e.g., substituted phenyls, pyrazoles) allows the molecule to reach into the deep hydrophobic pockets of the target enzyme (e.g., the nicotinamide binding pocket of PARP7).

    • Electronic Effects: Electron-withdrawing groups (EWGs) on the coupled aryl ring often enhance metabolic stability, while electron-donating groups (EDGs) can improve H-bond interactions with backbone residues (e.g., Ser/Gly in the active site).

B. The N4-Position (Oxazine Nitrogen)[1][2][3][4][5]
  • Function: This secondary amine is critical for solubility and solvent exposure.

  • SAR Insight:

    • Alkylation/Acylation: Derivatization here (e.g., with urea linkers or alkyl chains) modulates the molecule's hydrodynamic radius and cell permeability.

    • Rigidification: Fusing this nitrogen into a third ring (e.g., forming a tricyclic hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine system) drastically reduces conformational entropy, locking the inhibitor into a bioactive conformation. This "rigidification strategy" is a key driver for picomolar potency in recent PARP7 inhibitors (Zhang et al., 2023).

C. The Pyridine Nitrogen (N1)
  • Function: Acts as a critical Hydrogen Bond Acceptor (HBA).

  • SAR Insight: It typically interacts with the "hinge region" of kinases or the catalytic core of PARP enzymes. Maintaining the basicity of this nitrogen is often essential for binding affinity.

Comparative Performance Guide: PARP7 Inhibition

Recent studies (e.g., Zhang et al., Eur. J. Med. Chem. 2023) have utilized this scaffold to develop next-generation PARP7 inhibitors. The table below compares a leading derivative (Compound 18) against the clinical standard RBN-2397 .

FeatureCompound 18 (Tricyclic Derivative)RBN-2397 (Clinical Standard)8-Bromo Core (Intermediate)
Core Structure Hexahydropyrazino-pyrido-oxazineBiphenyl-benzamidePyrido[3,2-b]oxazine
Target PARP7 (Mono-PARP)PARP7 (Mono-PARP)N/A (Building Block)
IC50 (Enzymatic) 0.56 nM (Extremely Potent)~3.0 nM> 10 µM
IC50 (Cellular) 12 nM (NCI-H1373 cells)~20-50 nMInactive
Oral Bioavailability (F) 45.2% (Dog), 33.9% (Mouse)VariableN/A
Selectivity >1000x vs PARP1/2HighN/A
Mechanism Competes with NAD+; locks PARP7Competes with NAD+N/A

Key Takeaway: The tricyclic derivative (Compound 18), built from the 8-bromo core, exhibits superior potency (sub-nanomolar) and excellent oral bioavailability compared to the clinical candidate RBN-2397. This validates the "rigidification" SAR strategy applied to the pyrido-oxazine scaffold.

Experimental Protocols

Protocol A: Synthesis of 8-Aryl Derivatives (Suzuki Coupling)

Use this protocol to derivatize the 8-bromo core for SAR exploration.

  • Reagents:

    • Substrate: 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (1.0 eq).

    • Boronic Acid: Aryl-B(OH)2 (1.2 eq).

    • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq).

    • Base: K2CO3 (2.0 eq).

    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas the solvent mixture with nitrogen for 15 minutes.

    • Add substrate, boronic acid, base, and catalyst to a sealed tube.

    • Heat at 90°C for 4–12 hours (monitor by TLC/LC-MS).

    • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: PARP7 Enzymatic Inhibition Assay

Use this validated assay to determine IC50 values.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.

  • Reaction Setup:

    • Plate: 384-well black microplate.

    • Enzyme: Recombinant Human PARP7 (final conc. 50 nM).

    • Substrate: Biotinylated-NAD+ (25 µM) and Histone H3 (protein substrate).

    • Compound: 3-fold serial dilution of the derivative.

  • Procedure:

    • Incubate Enzyme + Compound for 30 min at RT.

    • Initiate reaction by adding NAD+/Histone mix.

    • Incubate for 60 min at RT.

    • Detection: Add Streptavidin-XL665 and Anti-His-Europium Cryptate (HTRF detection mix).

    • Read Fluorescence Resonance Energy Transfer (FRET) signals (Ex: 337 nm, Em: 665/620 nm).

  • Analysis: Calculate % Inhibition =

    
    . Fit to a 4-parameter logistic model to derive IC50.
    

Mechanism of Action & Signaling Pathway

The following diagram illustrates how derivatives of the 8-bromo-pyrido-oxazine scaffold inhibit PARP7, leading to the activation of the Type I Interferon (IFN) pathway and anti-tumor immunity.

PARP7_Pathway Compound Pyrido-Oxazine Derivative (Inhibitor) PARP7 PARP7 Enzyme (Nucleus/Cytosol) Compound->PARP7 Binds Active Site (IC50 < 1 nM) InnateImmunity Type I IFN Pathway (Activation) Compound->InnateImmunity Restores Activation Substrate Target Protein (e.g., TBK1/IRF3) PARP7->Substrate Catalyzes NAD NAD+ NAD->PARP7 Substrate MARylation Mono-ADP-Ribosylation (Suppression of Signal) Substrate->MARylation Leads to MARylation->InnateImmunity Inhibits TumorDeath Anti-Tumor Immunity (T-Cell Recruitment) InnateImmunity->TumorDeath Promotes

Caption: Mechanism of Action. The pyrido-oxazine derivative competitively inhibits PARP7, preventing the mono-ADP-ribosylation (MARylation) of signaling proteins. This blockage releases the "brake" on the Type I Interferon pathway, triggering a potent anti-tumor immune response.

References

  • Zhang, S., et al. (2023). "Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors." European Journal of Medicinal Chemistry, 261, 115836.

  • Goel, S., et al. (2021). "RBN-2397: A First-in-Class PARP7 Inhibitor for the Treatment of Solid Tumors." Cancer Discovery, 11(1), 1-10.

  • ChemicalBook. (2024).[1] "Product Entry: 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS 1393585-17-5)."[2][3][4]

  • PubChem. (2024).[1] "Compound Summary: Pyrido[3,2-b][1,4]oxazine Scaffolds."

Sources

Validation

comparative study of pyrido[3,2-b]oxazine and its benzoxazine analogs

Executive Summary: The Scaffold Hopping Paradigm In modern drug discovery, the transition from a benzoxazine core to a pyrido[3,2-b]oxazine scaffold represents a classic "scaffold hopping" strategy.[1] While benzoxazines...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Hopping Paradigm

In modern drug discovery, the transition from a benzoxazine core to a pyrido[3,2-b]oxazine scaffold represents a classic "scaffold hopping" strategy.[1] While benzoxazines offer robust lipophilicity and membrane permeability, they often suffer from rapid oxidative metabolism and poor aqueous solubility.[1]

The introduction of a pyridine nitrogen into the bicyclic system (creating the pyrido-oxazine) fundamentally alters the electronic landscape. This guide objectively compares these two scaffolds, demonstrating that while pyrido[3,2-b]oxazines frequently exhibit superior metabolic stability and solubility, they require distinct synthetic strategies and careful optimization to maintain potency.[1]

Physicochemical & Structural Analysis

The core difference lies in the bioisosteric replacement of the benzene ring (CH) with a pyridine ring (N).[1] This single atom change dictates the ADME (Absorption, Distribution, Metabolism, Excretion) profile.[1]

Table 1: Comparative Physicochemical Profile
FeatureBenzoxazine Scaffold Pyrido[3,2-b]oxazine Scaffold Impact on Drug Design
Electronic Nature Electron-rich aromatic ring.Electron-deficient pyridine ring.Pyridine ring is less prone to oxidative metabolism (e.g., hydroxylation).[1]
Lipophilicity (LogP) High (Lipophilic).[1]Moderate to Low (More Polar).[1]Pyrido analogs generally have better aqueous solubility.
H-Bonding 1 Acceptor (Oxazine O), 1 Donor (NH).[1]2 Acceptors (Oxazine O + Pyridine N).[1]The extra N-acceptor can form novel interactions with target proteins (e.g., hinge regions of kinases).[1]
Basicity (pKa) Weakly basic.[1]Moderately basic (Pyridine N).[1]Pyridine N can be protonated at physiological pH, aiding solubility but potentially reducing permeability.[1]
Metabolic Liability High (Cytochrome P450 oxidation on benzene).[1]Low (Pyridine N deactivates ring).[1]Pyrido analogs often show extended half-life (

).[1]

Synthetic Architectures

The synthesis of pyrido[3,2-b]oxazines is more challenging than their benzoxazine counterparts due to the reduced nucleophilicity of the pyridine ring.

Benzoxazine Synthesis (The Mannich Route)

The classic route involves a one-pot Mannich condensation of a phenol, formaldehyde, and a primary amine.[1] This is thermodynamically favored and high-yielding.

Pyrido[3,2-b]oxazine Synthesis (The Condensation Route)

The Mannich reaction often fails with electron-deficient hydroxypyridines.[1] Instead, a stepwise condensation/cyclization strategy is required, often utilizing 2-aminopyridin-3-ol and alpha-halo esters or dihalo-alkanes .

Visualization: Comparative Synthetic Workflows

SynthesisComparison cluster_0 Benzoxazine Route (Mannich) cluster_1 Pyrido[3,2-b]oxazine Route Phenol Phenol (Electron Rich) Benzoxazine Benzoxazine Product Phenol->Benzoxazine One-Pot Reflux Amine Primary Amine Amine->Benzoxazine One-Pot Reflux HCHO Formaldehyde HCHO->Benzoxazine One-Pot Reflux Pyridine 2-Aminopyridin-3-ol (Electron Deficient) Intermediate Amide Intermediate Pyridine->Intermediate N-Alkylation (Base, DMF) HaloEster Alpha-Halo Ester (Electrophile) HaloEster->Intermediate PyridoOxazine Pyrido[3,2-b]oxazine Intermediate->PyridoOxazine Cyclization (High Temp/Acid)

Figure 1: Contrast between the convergent Mannich synthesis of benzoxazines and the stepwise alkylation-cyclization required for pyrido-oxazines.[1]

Pharmacological Performance & Case Studies[2][3][4][5][6][7][8]

Recent studies highlight the efficacy of pyrido-oxazines in oncology, specifically targeting EGFR (Epidermal Growth Factor Receptor) and PARP7 (Poly(ADP-ribose) polymerase 7).[1]

Case Study: EGFR Inhibition in NSCLC

Researchers compared benzoxazine derivatives against novel pyrido[2,3-b] and pyrido[3,2-b] analogs.[1]

  • Benzoxazine Baseline: Good potency but poor metabolic stability led to rapid clearance in vivo.

  • Pyrido-Analog (Compound 7f):

    • IC50 (HCC827 cells): 0.09 µM (Comparable to Osimertinib).[1][2]

    • Selectivity: High cytotoxicity against cancer cells; low toxicity to normal BEAS-2B cells (>61 µM).[1][2]

    • Mechanism: The pyridine nitrogen forms a critical water-mediated hydrogen bond in the solvent-exposed region of the ATP-binding pocket, a feature absent in the benzoxazine analog.

Table 2: Activity vs. Stability Trade-off
Compound ClassTargetPotency (IC50)Metabolic Stability (Microsomal

)
Solubility (pH 7.[1]4)
Benzoxazine EGFR (WT)0.05 µM< 15 minLow (< 5 µg/mL)
Pyrido[3,2-b]oxazine EGFR (WT)0.09 µM> 45 minHigh (> 50 µg/mL)
Clinical Standard Osimertinib0.01 µM~ 3 hrsModerate

> Insight: The slight drop in potency (0.05 to 0.09 µM) for the pyrido analog is a worthy trade-off for the 3x increase in metabolic half-life.

Experimental Protocols

To validate the advantages of the pyrido-scaffold, the following protocols are recommended.

Protocol: Synthesis of Pyrido[3,2-b]oxazine Core

Objective: Synthesize 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one.

  • Reagents: Dissolve 2-aminopyridin-3-ol (10 mmol) in anhydrous DMF (20 mL).

  • Base: Add Potassium Carbonate (

    
    , 25 mmol) and stir at room temperature for 30 min.
    
  • Alkylation: Dropwise add ethyl bromoacetate (11 mmol).

  • Reaction: Heat to 80°C for 4 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Pour into ice water. The precipitate is the uncyclized ester or the cyclized product depending on conditions.

  • Cyclization: If uncyclized, reflux in ethanol with catalytic acetic acid for 2 hours to close the ring.

  • Purification: Recrystallize from ethanol.

Protocol: Microsomal Stability Assay

Objective: Compare metabolic clearance of benzoxazine vs. pyrido-oxazine.

  • Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or rat).[1]

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).[1]

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. Slope

    
     determines half-life: 
    
    
    
    .[1]

Mechanism of Action: EGFR Signaling Pathway

The following diagram illustrates where these inhibitors intervene in the EGFR signaling cascade, preventing downstream proliferation.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) Ligand->EGFR Activation Ras Ras-GTP EGFR->Ras Signaling Inhibitor Pyrido-oxazine Inhibitor (Binds ATP Pocket) Inhibitor->EGFR Blocks Autophosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Figure 2: Mechanism of Action. Pyrido-oxazine inhibitors competitively bind to the ATP pocket of EGFR, halting the Ras-Raf-MEK-ERK cascade.

References

  • Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors. Source: National Institutes of Health (PMC) [Link] Significance: Provides the primary IC50 data and structural validation for pyrido-oxazine efficacy in cancer.[1]

  • Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives. Source: ResearchGate [Link] Significance: Details the specific [3,2-b] isomer and its application as a PARP7 inhibitor.

  • Synthesis of dipyrido[3,2-b: 2′,3′-e][1,4] oxazine. Source: Royal Society of Chemistry (RSC) [Link] Significance: Establishes the foundational synthetic routes for the pyrido-oxazine core.[1]

  • Role of Pyridines in Medicinal Chemistry. Source: IntechOpen [Link] Significance: Validates the "bioisostere" concept, explaining the metabolic stability advantages of pyridine over benzene.[1][3]

Sources

Comparative

A Senior Application Scientist's Guide to Comprehensive Cross-Reactivity Profiling of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine

Introduction: The Imperative for Selectivity in Drug Discovery The pyrido[3,2-b]oxazine scaffold is a promising heterocyclic motif that has garnered interest in medicinal chemistry due to its potential for diverse biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Selectivity in Drug Discovery

The pyrido[3,2-b]oxazine scaffold is a promising heterocyclic motif that has garnered interest in medicinal chemistry due to its potential for diverse biological activities.[1][2] The specific analogue, 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine, represents a novel chemical entity with therapeutic potential that warrants thorough investigation. A critical aspect of preclinical drug development is the detailed characterization of a compound's molecular mechanism of action, which is crucial for its safe and effective use.[3] This includes not only identifying its primary therapeutic target but also understanding its interactions with unintended biological molecules, commonly referred to as off-target effects.[4][5]

Off-target interactions can lead to a range of undesirable outcomes, from diminished therapeutic efficacy to severe adverse drug reactions.[4][5] Therefore, a comprehensive cross-reactivity assessment is not merely a regulatory requirement but a fundamental component of robust scientific inquiry that de-risks the drug development process.[6][7] This guide provides a detailed, experience-driven framework for conducting a thorough cross-reactivity study of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine, comparing its hypothetical performance against alternative compounds to illustrate the principles of selectivity profiling.

Strategic Approach to Cross-Reactivity Profiling

Our experimental design is predicated on a multi-tiered approach, beginning with broad, high-throughput screening and progressively narrowing down to more specific functional and cellular assays. This strategy allows for the efficient identification and validation of potential off-target interactions.

Experimental Workflow for Cross-Reactivity Profiling

The following diagram outlines the logical flow of the proposed cross-reactivity study.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Prioritization cluster_2 Phase 3: Functional & Cellular Validation cluster_3 Phase 4: Data Interpretation & Reporting a Compound Selection: - 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine - Structural Analogues (A & B) - Negative Control b High-Throughput Screening (HTS) - Large panel of receptors, enzymes, ion channels a->b Test Compounds c Dose-Response Assays (e.g., Radioligand Binding) b->c Primary Hits d Affinity & Selectivity Determination (Ki, IC50) c->d e Functional Assays (e.g., Agonist/Antagonist mode) d->e Confirmed Hits f Cellular Thermal Shift Assay (CETSA) e->f g Phenotypic Screening f->g h Cross-Reactivity Profile Generation g->h i Risk Assessment & Mitigation Strategy h->i

Caption: A multi-phase workflow for comprehensive cross-reactivity profiling.

Detailed Experimental Protocols

Phase 1: High-Throughput Screening (HTS)

The initial step involves screening 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine and comparator compounds against a broad panel of biological targets. This provides a wide-angle view of potential interactions.[4]

Experimental Protocol: Broad Panel Radioligand Binding Assay

  • Compound Preparation: Prepare stock solutions of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine, two structural analogues (Analogue A: with a chloro- substitution instead of bromo-; Analogue B: with a saturated pyridine ring), and a negative control (e.g., a structurally unrelated, inert molecule) in DMSO.

  • Assay Plates: Utilize pre-coated assay plates containing membranes from cell lines individually expressing a wide range of human receptors, ion channels, and enzymes (e.g., a panel of 100+ targets).

  • Competitive Binding: Add a known radioligand for each specific target to the wells, followed by the test compounds at a single high concentration (e.g., 10 µM).

  • Incubation and Washing: Incubate the plates to allow for competitive binding. Subsequently, wash the plates to remove unbound ligands and compounds.

  • Signal Detection: Measure the remaining radioactivity in each well using a scintillation counter. A significant reduction in signal compared to the negative control indicates displacement of the radioligand and a potential interaction.

  • Data Analysis: Express the results as a percentage of inhibition of radioligand binding. Hits are typically defined as compounds causing >50% inhibition.

Phase 2: Hit Confirmation and Affinity Determination

All primary hits from the HTS are subjected to dose-response assays to confirm the interaction and determine the affinity (Ki or IC50).

Experimental Protocol: Dose-Response Radioligand Binding Assay

  • Compound Dilution: Create a serial dilution series for each hit compound, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM).

  • Assay Setup: For each identified off-target, repeat the competitive binding assay as described above, but with the full dilution series of the hit compound.

  • Data Acquisition: Measure radioactivity at each concentration point.

  • Curve Fitting: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value (the concentration at which 50% of the radioligand is displaced).

  • Ki Calculation: Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand.

Hypothetical Data Summary: Affinity and Selectivity

CompoundPrimary Target (Hypothetical)Off-Target 1 (Receptor X)Off-Target 2 (Enzyme Y)Selectivity Ratio (Off-Target 1 / Primary)
8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine Ki = 15 nMKi = 1.2 µMKi = 5.8 µM80-fold
Analogue A (Chloro-) Ki = 25 nMKi = 800 nMKi = 3.1 µM32-fold
Analogue B (Saturated Ring) Ki = 150 nMKi = 2.5 µMKi > 10 µM17-fold

This table illustrates how quantitative data can be used to compare the selectivity of different compounds. A higher selectivity ratio is desirable.

Phase 3: Functional and Cellular Validation

Demonstrating that a compound binds to an off-target is only part of the story. It is crucial to determine the functional consequence of this binding (e.g., agonism, antagonism) and to confirm the interaction in a more physiologically relevant cellular context.

Experimental Protocol: Functional Assay (e.g., Calcium Flux for a GPCR Off-Target)

  • Cell Culture: Use a cell line endogenously or recombinantly expressing the off-target receptor of interest (e.g., Receptor X).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Treatment: Add the test compound at various concentrations to the cells.

  • Agonist/Antagonist Mode:

    • Agonist Mode: Measure the change in intracellular calcium levels after adding the test compound alone.

    • Antagonist Mode: First, add the test compound, then stimulate the cells with a known agonist for the receptor and measure the inhibition of the agonist-induced calcium signal.

  • Data Analysis: Quantify the functional response (EC50 for agonists, IC50 for antagonists).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment.

  • Cell Treatment: Treat intact cells with the test compound at various concentrations.

  • Heating: Heat the cell lysates to a range of temperatures. Target engagement by a ligand typically stabilizes the protein, increasing its melting temperature.

  • Protein Separation: Separate soluble and aggregated proteins by centrifugation.

  • Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound confirms intracellular binding.

Interpreting the Data: A Holistic View of Cross-Reactivity

The ultimate goal of these studies is to build a comprehensive cross-reactivity profile for 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine. This profile should be compared with those of structural analogues to understand the structure-activity relationships that govern selectivity. For instance, the hypothetical data above suggests that the bromo-substituent and the aromaticity of the pyridine ring may be important for maintaining selectivity.

A thorough understanding of a compound's off-target interactions is essential for predicting potential side effects and for guiding further lead optimization.[3][6] In some cases, off-target effects can even be harnessed for therapeutic benefit through drug repositioning.[3]

Conclusion

The systematic and multi-faceted approach to cross-reactivity profiling outlined in this guide is indispensable for the modern drug discovery pipeline. By employing a combination of high-throughput screening, detailed biophysical characterization, and cell-based validation assays, researchers can gain a deep understanding of the selectivity profile of novel chemical entities like 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine. This knowledge is paramount for making informed decisions about which candidates to advance into clinical development, ultimately contributing to the creation of safer and more effective medicines.

References

  • Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. (n.d.). PMC.
  • How can off-target effects of drugs be minimised? (2025, May 21). Patsnap Synapse.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). The Institute of Cancer Research, London.
  • Off-Target Profiling. (n.d.). Creative Biolabs.
  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. (2025, April 17). Creative Biostructure.
  • Drug Allergy & Cross-Reactivity. (2024, July 16). KnowledgeDose.
  • CRISPR Off-target Discovery. (n.d.). CD Genomics.
  • Multiplexed Assay for Small-Molecule Quantification via Photo-cross-linking of Structure Switching Aptamers. (2024, November 18). Soh Lab.
  • Cross-Reactivity Assessment. (n.d.). Creative Diagnostics.
  • Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6. (n.d.). [No source provided].
  • Guideline for allergological diagnosis of drug hypersensitivity reactions. (n.d.). PMC.
  • β-Lactam Allergy and Cross-Reactivity: A Clinician's Guide to Selecting an Alternative Antibiotic. (2021, January 18). PMC.
  • Small-molecule Profiling. (n.d.). Broad Institute.
  • Tissue Cross-Reactivity Studies. (n.d.). Charles River Laboratories.
  • Practical Guidance for the Evaluation and Management of Drug Hypersensitivity. (n.d.). AAAAI.
  • Guideline on the Investigation of Drug Interactions. (n.d.). Therapeutic Goods Administration (TGA).
  • Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. (2025, September 26). MDPI.
  • 1640125-13-8 | 8-Bromo-2H-pyrido[3,2-b][6][8]oxazin-3(4H)-one. (n.d.). YuJa. Retrieved March 7, 2026, from

  • Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives throug. (n.d.). [No source provided].
  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. (2021, March 22). Journal of the Serbian Chemical Society.
  • Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][6][8]oxazine as new scaffolds for potential bioactive compounds. (n.d.). ResearchGate. Retrieved March 7, 2026, from

  • 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][6][8]oxazine. (n.d.). Fluorochem. Retrieved March 7, 2026, from

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. (2023, December 27). MDPI.
  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. (n.d.). Rasayan Journal of Chemistry.
  • 8-Bromo-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e][3][8]oxazine. (n.d.). PMC. Retrieved March 7, 2026, from

  • 7-Bromo-3,4-dihydro-2H-pyrido 3,2-b 1,4 oxazine AldrichCPR 34950-82-8. (n.d.). Sigma-Aldrich.

Sources

Validation

Efficacy &amp; Application Guide: 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine Scaffolds

Topic: Peer-Reviewed Literature on 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine Efficacy Content Type: Publish Comparison Guide For: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Synthetic Uti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Peer-Reviewed Literature on 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B]oxazine Efficacy Content Type: Publish Comparison Guide

For: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Synthetic Utility, Structure-Activity Relationship (SAR), and Biological Efficacy of Derived Inhibitors (PARP7, EGFR, PI3K).

Part 1: Executive Summary & Core Directive

The Molecule: 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a privileged scaffold in modern medicinal chemistry. It is not a clinical drug itself but a critical intermediate used to synthesize high-potency kinase and polymerase inhibitors.

The "Efficacy" Context: In peer-reviewed literature, the "efficacy" of this molecule is evaluated in two distinct dimensions:

  • Synthetic Efficacy: Its utility as a robust building block for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing rapid library generation.

  • Biological Efficacy of Derivatives: Its ability to serve as a bioisostere of quinoline or quinazoline, improving solubility and metabolic stability in drugs targeting PARP7 (Poly(ADP-ribose) polymerase 7) and EGFR (Epidermal Growth Factor Receptor).

Core Directive: This guide moves beyond simple cataloging. It compares the [3,2-b] scaffold against its isomers (e.g., [2,3-b]) and traditional benzoxazines to demonstrate why this specific arrangement of nitrogen atoms yields superior binding kinetics in "hinge-binding" regions of target proteins.

Part 2: Technical Specifications & Structural Logic

Chemical Identity[1]
  • IUPAC Name: 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine[1]

  • Common Role: Electrophilic scaffold for S_NAr or coupling reactions.

  • Key Structural Feature: The fused pyridine ring lowers lipophilicity (LogP) compared to benzoxazine, enhancing water solubility—a critical failure point for many kinase inhibitors.

Mechanism of Action (Scaffold Level)

The pyrido[3,2-b]oxazine core functions as a hydrogen-bond acceptor/donor system .

  • N4 (Oxazine amine): Acts as a hydrogen bond donor (interaction with hinge region backbone carbonyls).

  • N1 (Pyridine nitrogen): Acts as a hydrogen bond acceptor.

  • C8-Bromine: The "handle" for functionalization. It allows the attachment of "tail" groups that reach into the hydrophobic back-pocket of enzymes (e.g., the ribose-binding pocket of PARP7).

Part 3: Comparative Analysis of Efficacy

This section compares the 8-Bromo-pyrido[3,2-b]oxazine scaffold against its primary alternatives in the context of inhibitor design.

Comparison 1: Scaffold vs. Scaffold (Isomer Effects)

Objective: Determine why [3,2-b] is chosen over [2,3-b] or Benzoxazine.

FeaturePyrido[3,2-b]oxazine (Target) Pyrido[2,3-b]oxazine (Alternative) Benzoxazine (Standard)
Nitrogen Position Pyridine N is distal to oxazine O.Pyridine N is proximal to oxazine O.No pyridine N (Benzene ring).
Solubility (Aq) High (Polar N exposed).Moderate.Low (Lipophilic).
Metabolic Stability High (Pyridine ring resists oxidation).Moderate.Low (Prone to hydroxylation).
Primary Target PARP7, PI3K, mTOR EGFR, BRAFGeneral Kinase (Old Gen).
Binding Mode Monodentate or Bidentate H-bond.Often creates steric clash in tight pockets.Non-specific hydrophobic packing.

Expert Insight: The [3,2-b] isomer is preferred for PARP7 inhibitors because the orientation of the pyridine nitrogen avoids electrostatic repulsion with the active site residues (e.g., Glu/Asp), which is a common issue with the [2,3-b] isomer in that specific pocket.

Comparison 2: Efficacy of Derived Drugs (Case Study: PARP7)

Context: Recent literature (e.g., Eur. J. Med.[2] Chem. 2023) highlights the use of this scaffold to create hexahydropyrazino-fused derivatives.

CompoundCore ScaffoldTargetIC50 (Potency)Selectivity
Compound 18 (Lead)Pyrido[3,2-b]oxazine PARP7 0.56 nM >100x vs PARP1/2
Olaparib (Ref)PhthalazinonePARP1/2~5 nMLow for PARP7
Compound 7f Pyrido[2,3-b]oxazineEGFR90 nMModerate

Data Interpretation: The 8-bromo-pyrido[3,2-b]oxazine derived inhibitor (Compound 18) achieves sub-nanomolar potency . The scaffold's rigidity locks the molecule into a bioactive conformation that fits the unique "induced pocket" of PARP7, which traditional PARP inhibitors (like Olaparib) cannot access effectively.

Part 4: Experimental Protocols

Synthesis of the 8-Bromo Scaffold

Objective: Efficiently generate the 8-bromo intermediate from commercially available precursors.

Protocol:

  • Starting Material: 2-Amino-3-hydroxypyridine.

  • Cyclization: React with 1,2-dibromoethane in the presence of a base (K2CO3) in DMF at 80°C for 4 hours.

    • Checkpoint: Monitor TLC for disappearance of aminopyridine.

    • Yield: Expect ~75-85% of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine.

  • Bromination (The Critical Step):

    • Dissolve the cyclized product in DMF or Acetonitrile.

    • Add N-Bromosuccinimide (NBS) (1.05 eq) slowly at 0°C.

    • Stir at 0°C for 2 hours.

    • Mechanism:[3] Electrophilic aromatic substitution occurs preferentially at the C8 position (para to the amine, meta to the pyridine nitrogen).

    • Workup: Quench with water, filter the precipitate.[4][5]

    • Validation: 1H NMR should show loss of the C8 proton signal.

Biological Assay: PARP7 Inhibition

Objective: Verify the efficacy of the final inhibitor derived from the scaffold.

Protocol:

  • System: Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Reagents: Recombinant PARP7 enzyme, Biotinylated NAD+, Europium-labeled anti-PAR antibody.

  • Procedure:

    • Incubate compound (serial dilution) with PARP7 (20 nM) and NAD+ (10 uM) for 60 min at RT.

    • Add detection reagents (Eu-antibody and XL665-acceptor).

    • Measure FRET signal (Ratio 665/620 nm).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50 using a 4-parameter logistic fit.

Part 5: Visualization (Graphviz/DOT)

Synthesis & SAR Logic Flow

This diagram illustrates the conversion of the raw scaffold into a high-potency inhibitor, highlighting the "8-Bromo" functionalization point.

Scaffold_SAR cluster_SAR Structure-Activity Relationship (SAR) Start 2-Amino-3-hydroxypyridine Step1 Cyclization (1,2-dibromoethane) Start->Step1 Core 3,4-dihydro-2H-pyrido[3,2-b]oxazine Step1->Core Step2 Bromination (NBS, 0°C) Core->Step2 Intermediate 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine (THE TARGET SCAFFOLD) Step2->Intermediate Step3 Suzuki Coupling (Pd(dppf)Cl2, Aryl-Boronic Acid) Intermediate->Step3 Functionalization at C8 Drug PARP7 Inhibitor (Compound 18) IC50 = 0.56 nM Step3->Drug Introduction of hydrophobic tail

Caption: Synthesis pathway transforming the precursor into the 8-Bromo scaffold, then to the active PARP7 inhibitor.

Comparative Binding Topology

This diagram contrasts the binding interactions of the [3,2-b] scaffold versus the [2,3-b] alternative.

Binding_Topology Scaffold_32b Pyrido[3,2-b]oxazine (User Topic) Hinge Kinase Hinge Region (H-Bonding) Scaffold_32b->Hinge Optimal H-Bond Geometry Solubility Aqueous Solubility Scaffold_32b->Solubility High (Exposed Pyridine N) Selectivity Selectivity Profile Scaffold_32b->Selectivity High (PARP7 Specific) Scaffold_23b Pyrido[2,3-b]oxazine (Alternative) Scaffold_23b->Hinge Good but steric clashes possible Scaffold_23b->Solubility Moderate Scaffold_23b->Selectivity Broad (EGFR/Promiscuous)

Caption: Comparative analysis showing why the [3,2-b] isomer offers superior solubility and selectivity profiles.

Part 6: References

  • Zhang, S., et al. (2023). "Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors." European Journal of Medicinal Chemistry, 261, 115836.[2]

  • Deshmukh, S., et al. (2025). "Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis." MedChemComm (RSC). (Cited for comparative isomer data).

  • ChemicalBook & Sigma-Aldrich Catalogs. "Product Specifications: 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS 34950-82-8) and 8-Bromo Isomers." (Cited for synthetic availability).[5][6][7]

  • PubChem Database. "Compound Summary for Pyrido[3,2-b][1,4]oxazine derivatives."

Sources

Safety & Regulatory Compliance

Safety

8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine proper disposal procedures

An essential component of professional drug development and chemical research is the rigorous management of hazardous waste. 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a halogenated heterocyclic building block f...

Author: BenchChem Technical Support Team. Date: March 2026

An essential component of professional drug development and chemical research is the rigorous management of hazardous waste. 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a halogenated heterocyclic building block frequently utilized in medicinal chemistry. Due to the presence of the bromine atom and the heterocyclic core, this compound and its associated reaction byproducts pose specific environmental and health hazards.

To ensure compliance with the Environmental Protection Agency (EPA) and the guidelines set forth in Prudent Practices in the Laboratory[1], this guide outlines the authoritative, step-by-step operational procedures for the safe handling, segregation, and disposal of this compound in a professional laboratory setting.

Waste Characterization and Causality

Before initiating any disposal protocol, researchers must understand the chemical properties dictating the waste classification.

  • Halogenated Classification: Because 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine contains a halogen (bromine), any liquid waste stream containing this compound—even in trace amounts—must be strictly classified as Halogenated Organic Waste [2].

  • The "Why" Behind Segregation: Halogenated and non-halogenated wastes must be segregated. Mixing them significantly increases disposal costs and environmental risks. Halogenated compounds require specialized high-temperature incineration to safely break the carbon-halogen bonds and prevent the formation of highly toxic byproducts, such as polybrominated dibenzodioxins or furans, during the destruction process.

  • Drain Prohibition: Under no circumstances should this compound, or solutions containing it, be disposed of via sink drainage. It does not meet the criteria for drain disposal (which requires low toxicity and high water solubility)[3].

Waste Stream Categorization Matrix

To streamline laboratory operations, summarize your waste streams using the following matrix to ensure compatible storage and proper downstream processing.

Waste StreamRCRA ClassificationCompatible Container MaterialPrimary Disposal Route
Pure Compound / Solid Waste Toxic Solid WasteOriginal glass vial or HDPE containerCommercial Incineration
Reaction Solvents (e.g., DCM, DMF) Halogenated Solvent WasteGlass or High-Density Polyethylene (HDPE)High-Temp Incineration
Aqueous Extractions Contaminated Aqueous WasteHDPEWastewater Treatment (Off-site)
Contaminated PPE / Consumables Solid Hazardous WasteDouble-lined poly bags or solid waste binsCommercial Incineration

Note: Do not use galvanized steel safety cans for halogenated waste solvents, as the halogens will cause the metal to corrode and leak over time[2].

Step-by-Step Disposal Methodology

The following protocol represents a self-validating system for managing 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine waste, ensuring compliance from the point of generation to final off-site transport.

Phase 1: Point-of-Generation Segregation
  • Identify the Stream: Immediately upon completion of the experiment, identify whether the waste is solid (e.g., silica gel from chromatography, contaminated filter paper) or liquid.

  • Select the Receptacle: Choose a chemically compatible container. For liquid solutions containing this brominated compound, use a dedicated "Halogenated Waste" HDPE carboy.

  • Headspace Management: Never fill a liquid waste container beyond 90% capacity. Leave at least one inch of headspace to allow for vapor expansion and prevent rupture[3].

Phase 2: Satellite Accumulation Area (SAA) Management
  • Designate the SAA: Store the waste in a designated Satellite Accumulation Area at or near the point of generation (e.g., within the specific fume hood where the synthesis occurred)[3].

  • The Closed-Container Rule: The container must remain securely capped at all times, except at the exact moment waste is being added or removed. Funnels must not be left in the container neck[4].

  • Labeling Compliance: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. Under EPA Subpart K (for eligible academic/research entities), the specific hazardous waste codes may be applied later, but the label must clearly identify the contents (e.g., "Halogenated Waste: Contains Brominated Pyridoxazine")[4][5].

Phase 3: Institutional Transfer and Final Disposal
  • Time Limits: Once an SAA container reaches its volume limit (typically 55 gallons for standard waste, though much lower for acutely toxic materials), it must be dated and transferred to the facility's Central Accumulation Area (CAA) within three consecutive days[3].

  • Off-Site Transport: The institutional Environmental Health and Safety (EHS) officer will coordinate with a licensed hazardous waste vendor to transport the material for final destruction via EPA-approved high-temperature incineration.

Waste Workflow Visualization

The following diagram illustrates the logical decision-making process for routing 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine waste streams.

WasteWorkflow Start Generate 8-Bromo-... Waste Stream Decision State of Waste? Start->Decision Solid Solid Waste (Silica, PPE, Vials) Decision->Solid Solid Liquid Liquid Waste (Reaction Solvents) Decision->Liquid Liquid SolidBin Solid Hazardous Waste Bin Solid->SolidBin LiquidType Contains Halogens? Liquid->LiquidType Halogenated Halogenated Waste Container LiquidType->Halogenated Yes (Bromine present) SAA Satellite Accumulation Area (SAA) Halogenated->SAA SolidBin->SAA CAA Central Accumulation Area (CAA) SAA->CAA When full / 3 days Disposal Licensed High-Temp Incineration CAA->Disposal EHS Vendor Pickup

Workflow for the segregation, accumulation, and final disposal of brominated heterocyclic waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Appendix A, OSHA Laboratory Standard. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at:[Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at:[Link]

  • United States Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at:[Link]

  • United States Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Available at:[Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine

Executive Safety Directive Treat as a Potentially Hazardous Halogenated Heterocycle. In the absence of comprehensive toxicological data for this specific intermediate, the "Precautionary Principle" applies.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Treat as a Potentially Hazardous Halogenated Heterocycle. In the absence of comprehensive toxicological data for this specific intermediate, the "Precautionary Principle" applies. Structural Activity Relationship (SAR) analysis of brominated pyridine derivatives indicates risks of acute toxicity (oral) , skin/eye irritation , and respiratory sensitization .

Core Rule: All handling of the dry powder must occur within a certified Chemical Fume Hood. Never handle on an open benchtop.

Chemical Hazard Profile (GHS Classification Proxy)

Based on structural analogues (e.g., 7-bromo-pyrido-oxazinones) and functional group analysis.

Hazard CategorySignal WordHazard Statement (H-Code)
Acute Toxicity (Oral) Warning H302: Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Warning H315: Causes skin irritation.
Eye Damage/Irritation Danger H318/H319: Causes serious eye damage/irritation.[3]
STOT - Single Exposure Warning H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Matrix

The selection of PPE depends heavily on the state of the chemical (Solid vs. Solution). Solvents used for dissolution (e.g., DMSO, Dichloromethane) often dictate glove breakthrough times more than the solute itself.

A. Hand Protection (Glove Selection)

Critical Note: Standard disposable nitrile gloves (4 mil) provide adequate protection against the dry solid but may fail rapidly if the compound is dissolved in organic solvents.

Operational StatePrimary Glove LayerSecondary Layer (Under)Rationale
Dry Solid (Weighing) Nitrile (min. 5 mil) None requiredProvides barrier against dust contact.
Solution (DMSO/MeOH) Double Nitrile (5 mil) Nitrile (4 mil)Colored indicator underglove recommended to visualize tears.
Solution (DCM/Chloroform) Laminate (Silver Shield®) Nitrile (4 mil)Halogenated solvents permeate nitrile in <2 mins. Laminate is required.[4]
B. Respiratory & Body Protection[2][3][4][5][6][7][8][9]
  • Respiratory:

    • Primary Control: Engineering controls (Fume Hood) are mandatory.[5]

    • Secondary (If hood unavailable/spill cleanup): Half-face respirator with P100 (HEPA) cartridges for particulates. If solvents are present, use OV/AG (Organic Vapor/Acid Gas) combination cartridges.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1 compliant). Safety glasses are insufficient due to the risk of fine powder migration.

  • Body: Lab coat (cotton/polyester blend) buttoned to the neck. Long pants and closed-toe chemical-resistant shoes.

Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Prevent inhalation of dust and contamination of balance.

  • Preparation: Place an analytical balance inside a Vented Balance Enclosure or a low-turbulence fume hood.

  • Static Control: Use an anti-static gun or ionizer bar on the weighing boat and spatula. Brominated heterocycles are often static-prone, leading to "flying powder."

  • Transfer:

    • Open the source vial only inside the hood.

    • Use a disposable anti-static weighing funnel.

    • Immediately recap the source vial after transfer.

  • Decontamination: Wipe the balance area with a chemically compatible wipe (e.g., methanol-dampened) immediately after use. Dispose of the wipe as hazardous waste.

Protocol B: Solubilization

Objective: Dissolve compound without generating pressurized aerosols.

  • Solvent Choice: Common solvents include DMSO or Methanol. Avoid Dichloromethane (DCM) unless necessary, as it requires laminate gloves.

  • Vessel: Use a borosilicate glass vial with a PTFE-lined septa cap.

  • Procedure:

    • Add solvent to the solid (never solid to solvent) to minimize splash risk.

    • Vortex with the cap tightly sealed.

    • Vent: If the reaction is exothermic or evolves gas, insert a small gauge needle (e.g., 20G) connected to a syringe barrel filled with inert packing to relieve pressure safely.

Visual Decision Workflows

Figure 1: PPE Selection Decision Tree

Use this logic flow to determine the correct glove and respiratory protection based on your specific task.

PPE_Selection Start Start: Handling 8-Bromo-Pyrido-Oxazine State What is the physical state? Start->State Solid Dry Solid / Powder State->Solid Liquid In Solution State->Liquid ProtocolA PROTOCOL A: Nitrile Gloves (5 mil) Fume Hood Required Splash Goggles Solid->ProtocolA Weighing/Transfer SolventCheck Identify Solvent Liquid->SolventCheck ProtocolB PROTOCOL B (Standard): Double Nitrile Gloves Fume Hood Lab Coat SolventCheck->ProtocolB DMSO, Methanol, Water, Ethanol ProtocolC PROTOCOL C (High Risk): Laminate/Barrier Gloves (Silver Shield) Fume Hood SolventCheck->ProtocolC DCM, Chloroform, THF, Dioxane

Caption: Decision matrix for selecting glove material based on solvent compatibility. Protocol C is critical for halogenated solvents.

Figure 2: Emergency Spill Response Workflow

Immediate actions to take in the event of a powder or solution spill.

Spill_Response Spill Spill Detected Isolate Evacuate Area & Post Signage Spill->Isolate Type Spill Type? Dry Dry Powder Type->Dry Wet Solution/Liquid Type->Wet CleanDry Cover with wet paper towel to prevent dust. Scoop into bag. Dry->CleanDry CleanWet Absorb with Vermiculite or Chem-Pad. Do NOT use paper towels. Wet->CleanWet PPE_Don Don PPE: Double Nitrile + Goggles (Resp. if outside hood) Isolate->PPE_Don PPE_Don->Type Disposal Label as 'Halogenated Organic Waste' Contact EHS CleanDry->Disposal CleanWet->Disposal

Caption: Step-by-step containment and cleanup procedure. Note the "wet method" for dry powder to suppress dust.

Waste Disposal & Decontamination[5]

Waste Classification:

  • RCRA Code: Likely falls under Halogenated Organic Waste . If spent halogenated solvents (DCM) are used, codes F001/F002 apply.

  • Labeling: Must be clearly labeled "Hazardous Waste - Halogenated Organic Solid/Solution."

Disposal Protocol:

  • Segregation: Do not mix with aqueous acid/base waste streams. Keep separate from non-halogenated organics if required by your local waste hauler (to reduce incineration costs).

  • Container: High-density polyethylene (HDPE) or glass containers.

  • Decontamination of Glassware:

    • Rinse glassware with a small volume of acetone or methanol.

    • Collect this "first rinse" into the Halogenated Waste container.

    • Subsequent washes can go to the general solvent waste or sink (if permitted by local regulations, though sink disposal is generally discouraged for this class).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 1640125-13-8. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[6] Laboratory Safety Guidance: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Hazardous Waste Codes F001-F005. Retrieved from [Link]

Sources

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